7-APRA
Description
Properties
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDQHILNOZKIF-DHLUJLSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148332 | |
| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107937-01-9 | |
| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107937019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AMINO-8-OXO-3-((1E)-PROP-1-ENYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE15V22RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Role of 7-Aminocephalosporanic Acid (7-ACA) in the Synthesis of Cephalosporin Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Aminocephalosporanic acid (7-ACA) is the fundamental building block for the industrial production of a vast array of semi-synthetic cephalosporin antibiotics. As a core chemical intermediate, the efficient and scalable synthesis of 7-ACA is a critical aspect of pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the pivotal role of 7-ACA, detailing the primary synthetic routes from its precursor, Cephalosporin C (CPC). We will explore the traditional chemical methods alongside the more contemporary and environmentally benign one-step and two-step enzymatic conversions. This document consolidates quantitative data, presents detailed experimental methodologies, and utilizes visualizations to elucidate the complex pathways and workflows involved in 7-ACA production, offering a valuable resource for professionals in drug development and chemical research.
Introduction: The Significance of 7-ACA
Cephalosporins represent a major class of β-lactam antibiotics, widely prescribed to treat a variety of bacterial infections.[1] The therapeutic efficacy of these drugs is largely dictated by the chemical moieties attached to the core cephalosporin nucleus. The discovery that the D-α-aminoadipoyl side chain of the naturally occurring Cephalosporin C (CPC), which itself possesses only moderate antibacterial activity, could be cleaved to yield 7-aminocephalosporanic acid (7-ACA) was a landmark in medicinal chemistry.[2] This process unlocked the potential to create a multitude of semi-synthetic cephalosporins with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.[3] Therefore, 7-ACA is not merely a precursor but the cornerstone upon which the development of modern cephalosporin antibiotics is built.[4]
Production of 7-ACA from Cephalosporin C
The industrial synthesis of 7-ACA is primarily achieved through the deacylation of Cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum.[5] Three principal methodologies have been developed for this critical conversion: chemical synthesis, a two-step enzymatic process, and a one-step enzymatic process.
Chemical Synthesis of 7-ACA
The traditional chemical route for the production of 7-ACA involves a multi-step process utilizing aggressive reagents and harsh reaction conditions.[2] While historically significant, this method is often associated with environmental concerns due to the use of chlorinated solvents and the generation of toxic waste.[4]
A common chemical synthesis pathway involves the following key steps:
-
Protection of Carboxyl Groups: The two carboxyl groups in Cephalosporin C are protected, often through silylation using reagents like trimethylchlorosilane (TMCS) or dichlorodimethylsilane. This step is crucial to prevent unwanted side reactions.
-
Imino Halide Formation: The protected Cephalosporin C is then treated with a halogenating agent, such as phosphorus pentachloride (PCl₅), to form an imino halide.
-
Imino Ether Formation: The imino halide is subsequently reacted with an alcohol to yield an imino ether.
-
Hydrolysis: The final step involves the hydrolysis of the imino ether to cleave the side chain, yielding 7-ACA.
The following protocol is a representative example of the chemical synthesis of 7-ACA from a protected Cephalosporin C derivative:
-
Silylation:
-
Suspend Sodium N-(N-phenylcarbamoyl)cephalosporin C (13.9 g) in methylene chloride.
-
Add dimethylaniline (1 ml) and triethylamine (3.67 ml) to the suspension.
-
With stirring, add dichlorodimethylsilane (5.5 ml) at a temperature of 25-28°C.
-
Stir the resulting slurry for 75 minutes.
-
-
Imino Halide and Imino Ether Formation:
-
Cool the slurry to -60°C.
-
Add a solution of phosphorus pentachloride (12.0 g) in 100 ml of methylene chloride.
-
Add an additional 11.0 ml of dimethylaniline in 10 ml of methylene chloride.
-
-
Hydrolysis and Isolation:
-
Following the reaction, carefully add ammonium hydroxide to adjust the pH to 3.8.
-
Stir the mixture for several hours to allow for precipitation.
-
Filter the precipitate and wash sequentially with methylene chloride (25 ml), water (25 ml), methanol (50 ml), and acetone (50 ml).
-
Dry the solid to yield 7-ACA.
-
Two-Step Enzymatic Synthesis of 7-ACA
To circumvent the environmental and safety issues associated with chemical synthesis, enzymatic methods have been developed and are now widely used in industrial production.[5] The two-step enzymatic process offers a more sustainable alternative, operating under mild aqueous conditions.[3]
This process utilizes two distinct enzymes in a sequential manner:
-
D-amino Acid Oxidase (DAAO): In the first step, DAAO, often sourced from the yeast Trigonopsis variabilis, catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of Cephalosporin C. This reaction produces α-ketoadipyl-7-ACA and hydrogen peroxide (H₂O₂).
-
Glutaryl-7-ACA Acylase (GLA): The intermediate, α-ketoadipyl-7-ACA, is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) via a reaction with the hydrogen peroxide generated in the first step.[3] In the second enzymatic step, GLA, typically a recombinant enzyme from Escherichia coli, hydrolyzes GL-7-ACA to produce the final product, 7-ACA.[3]
The following protocol outlines a large-scale production method using immobilized enzymes:
-
First Reactor (DAAO Reaction):
-
Cephalosporin C is passed through a reactor containing immobilized D-amino acid oxidase (D-AOD) isolated from Trigonopsis variabilis.
-
The reaction is conducted in an aqueous solution at a pH of 8.0 and a temperature of 20-25°C.[3]
-
This converts CPC to keto-adipyl-7-aminocephalosporanic acid (keto-7ACA) and hydrogen peroxide.
-
The keto-7ACA is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7ACA) by the hydrogen peroxide.[3]
-
-
Second Reactor (GLA Reaction):
-
The effluent from the first reactor, containing GL-7ACA, is then passed through a second reactor.
-
This reactor contains immobilized glutaryl-7-ACA acylase (GL-acylase) from a recombinant E. coli.[3]
-
The reaction conditions are maintained at a pH of 8.0 and a temperature of 20-25°C.[3]
-
The GL-acylase hydrolyzes GL-7ACA to yield 7-ACA.
-
-
Purification:
-
The final 7-ACA product is then purified, often through crystallization, to yield a high-quality crystalline product.[3]
-
One-Step Enzymatic Synthesis of 7-ACA
The latest advancement in the enzymatic production of 7-ACA is the one-step bioconversion process.[5] This method utilizes a single enzyme, Cephalosporin C Acylase (CCA), to directly hydrolyze the amide bond of the D-α-aminoadipoyl side chain of Cephalosporin C, yielding 7-ACA in a single reaction.[6] This approach offers the advantages of process simplification and potential cost reduction.[6] Various microorganisms have been identified as sources of CCA, and protein engineering efforts are ongoing to improve the efficiency and substrate specificity of these enzymes.[6]
This protocol describes a one-pot system that utilizes variants of Cephalosporin C acylase (VAC) to directly convert CPC to 7-ACA:
-
Reaction Setup:
-
A reaction mixture is prepared containing 15 mM Cephalosporin C in a suitable buffer.
-
Optimized concentrations of the VAC enzyme variants are added to the mixture.
-
-
Bioconversion:
-
The reaction is allowed to proceed for approximately 41 hours.
-
During the process, further aliquots of the biocatalysts can be added to drive the reaction to completion.
-
-
Product Yield:
-
Under optimized conditions, this one-pot system can achieve over 98% conversion of Cephalosporin C, yielding approximately 81 mg of 7-ACA from a 20 mL reaction volume.[2]
-
Quantitative Data on 7-ACA Synthesis
The efficiency of 7-ACA production varies significantly depending on the chosen synthetic route. The following tables summarize key quantitative data from various studies.
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield (%) | Purity (%) | Reference |
| Chemical | Sodium N-(N-butylcarbamoyl)cephalosporin C | Dichlorodimethylsilane, PCl₅, NH₄OH | Not explicitly stated, but high yields are claimed | 93.7 | U.S. Patent 3,573,295 |
| Two-Step Enzymatic | Cephalosporin C | Immobilized D-AOD and GL-acylase | 85 (molar yield) | High-quality crystalline product | [3] |
| One-Pot Two-Enzyme | Cephalosporin C (15 mM) | VAC HS-HS-F72βR | >98 (conversion) | Main reaction product | [2] |
| Experimental Condition | Two-Step Enzymatic Synthesis | One-Pot Two-Enzyme Synthesis |
| pH | 8.0[3] | Not specified |
| Temperature | 20-25°C[3] | Not specified |
| Reaction Time | Not specified | 41 hours[2] |
| Key Intermediates | keto-adipyl-7-ACA, GL-7ACA[3] | GL-7ACA (<1 mM), oxo-7-ACA (below detection)[2] |
Visualization of Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis of 7-ACA.
Caption: Chemical Synthesis Pathway of 7-ACA from Cephalosporin C.
Caption: Two-Step Enzymatic Synthesis of 7-ACA.
Caption: One-Step Enzymatic Synthesis of 7-ACA.
Conclusion
7-Aminocephalosporanic acid remains an indispensable cornerstone in the development and industrial production of semi-synthetic cephalosporin antibiotics. The evolution of its synthesis from traditional chemical methods to more efficient and environmentally friendly enzymatic processes highlights the significant advancements in biotechnology and green chemistry. While the two-step enzymatic process is currently an industrial standard, ongoing research into one-step enzymatic conversions holds the promise of further streamlining production and reducing costs. This guide has provided a detailed technical overview of the synthesis of 7-ACA, offering valuable insights and practical information for researchers and professionals in the pharmaceutical sciences. The continued optimization of 7-ACA production will undoubtedly play a crucial role in ensuring the availability of this vital class of antibiotics for future generations.
References
- 1. 7-Aminocephalosporanic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. mdpi.com [mdpi.com]
- 5. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
The Central Role of 7-Aminocephalosporanic Acid (7-ACA) in the Synthesis of Semi-Synthetic Cephalosporin Antibiotics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The topic specified "7-APRA" does not correspond to a recognized intermediate in the synthesis of beta-lactam antibiotics. It is highly probable that this is a typographical error for 7-ACA , which stands for 7-aminocephalosporanic acid . This document will proceed under the assumption that 7-ACA is the intended subject, as it is the foundational chemical nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2][3]
**Executive Summary
7-Aminocephalosporanic acid (7-ACA) is not an antibiotic itself; its "mechanism of action" lies in its role as a critical molecular scaffold or synthon.[1][3] By providing a core β-lactam ring structure that can be chemically modified, 7-ACA has enabled the development of a multitude of semi-synthetic cephalosporin antibiotics. These cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections.[4][5] The strategic modification of the 7-ACA nucleus, particularly at the C-7 amino group, allows for the creation of drugs with tailored antibacterial spectra, improved pharmacokinetic properties, and enhanced stability against bacterial β-lactamase enzymes. This guide details the production of 7-ACA from its precursor, Cephalosporin C (CPC), and illustrates its pivotal function in the generation of diverse and potent cephalosporin derivatives.
The "Mechanism of Action" of 7-ACA: A Versatile Chemical Synthon
The core function of 7-ACA is to serve as the structural foundation for semi-synthetic cephalosporins.[1][6] The native antibiotic produced by fermentation, Cephalosporin C (CPC), has only weak antibacterial activity.[4][7] The key to unlocking greater potency and a broader spectrum of activity is the removal of CPC's natural D-α-aminoadipyl side chain to yield the 7-ACA nucleus.[6]
This process exposes a free amino group at the C-7 position of the cephem nucleus. This amino group is then acylated with various synthetic side chains. This modification is the cornerstone of cephalosporin drug development, as the nature of this new side chain dictates the properties of the final antibiotic, including:
-
Antibacterial Spectrum: Determining its effectiveness against Gram-positive and/or Gram-negative bacteria.
-
β-Lactamase Stability: Conferring resistance to enzymatic degradation by bacterial β-lactamases.
-
Pharmacokinetic Properties: Influencing factors like absorption, distribution, metabolism, and excretion.
The ability to attach a wide variety of side chains to the 7-ACA core is what has allowed for the development of multiple "generations" of cephalosporins, each with distinct advantages.
Production of 7-ACA from Cephalosporin C
The industrial production of 7-ACA is achieved by the deacylation of CPC. This is accomplished through two primary routes: a traditional chemical process and a more modern, environmentally friendly enzymatic process.[1][4][5]
Chemical Synthesis
The original method for producing 7-ACA involves a multi-step chemical process using reagents like phosphorus pentachloride and pyridine to protect the carboxyl group, followed by nitrosyl chloride to cleave the side chain, and finally hydrolysis. This process is effective but suffers from significant drawbacks, including the use of hazardous and toxic reagents, extreme low-temperature requirements, and the generation of substantial chemical waste, leading to high costs and environmental concerns.[5]
Enzymatic Synthesis
Enzymatic methods have become the preferred route for 7-ACA production due to their milder reaction conditions, higher specificity, and significantly reduced environmental impact.[4][5][8] Two main enzymatic strategies are employed: a two-step process and a one-step process.
Two-Step Enzymatic Process: This is the most established industrial enzymatic method.[9]
-
Step 1: Oxidative Deamination. D-Amino Acid Oxidase (DAAO), often from the yeast Trigonopsis variabilis, oxidizes the D-α-aminoadipyl side chain of CPC.[10][11] This reaction produces an unstable intermediate, 7-β-(5-carboxy-5-oxopentanamido)-cephalosporanic acid, which, in the presence of hydrogen peroxide (a byproduct of the reaction), spontaneously converts to Glutaryl-7-ACA (GL-7-ACA).[10][12]
-
Step 2: Hydrolysis. A specific acylase, Glutaryl-7-ACA acylase (GLA), hydrolyzes the glutaryl side chain from GL-7-ACA to yield the final product, 7-ACA.[10][12]
References
- 1. 7-ACA - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. nbinno.com [nbinno.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Improvement of the Glutaryl-7-Aminocephalosporanic Acid Acylase Activity of a Bacterial γ-Glutamyltranspeptidase - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Advanced Cephalosporins: A Technical Guide to the Biosynthesis of 7-Aminocephalosporanic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways and production methodologies for 7-aminocephalosporanic acid (7-ACA), the foundational nucleus for a vast array of semi-synthetic cephalosporin antibiotics. This document details the enzymatic conversions, presents key quantitative data, outlines experimental protocols, and visualizes the intricate workflows involved in the generation of this critical pharmaceutical intermediate.
Introduction: The Significance of 7-ACA
7-aminocephalosporanic acid (7-ACA) is the core structural component required for the synthesis of most commercially available cephalosporin antibiotics.[1] These semi-synthetic derivatives are prized for their broad-spectrum antibacterial activity and reduced toxicity compared to penicillins.[2][3] The industrial production of 7-ACA primarily involves the deacylation of cephalosporin C (CPC), a natural antibiotic produced by the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium).[2][3] While chemical methods for this conversion exist, they are often harsh, environmentally detrimental, and have been largely superseded by more efficient and sustainable enzymatic processes.[4][5]
This guide will explore the natural biosynthesis of the precursor, Cephalosporin C, and the subsequent enzymatic pathways developed for the industrial production of 7-ACA, including the established two-step method and the more recent one-step and in vivo approaches.
The Natural Biosynthesis of Cephalosporin C (CPC)
The journey to 7-ACA begins with the fungal biosynthesis of its precursor, Cephalosporin C. This intricate pathway involves a series of enzymatic steps, with the key genes often clustered together on the chromosomes of Acremonium chrysogenum.[6][7] The biosynthesis is initiated from three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[8]
A simplified overview of the CPC biosynthetic pathway is as follows:
-
Tripeptide Formation : The initial step involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large non-ribosomal peptide synthetase, ACV synthetase (ACVS), encoded by the pcbAB gene.[9][10]
-
Ring Formation : The linear ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N. This step forms the characteristic β-lactam ring structure.[9][11]
-
Epimerization : Isopenicillin N undergoes epimerization of the L-α-aminoadipyl side chain to a D-configuration, yielding penicillin N. This reaction is catalyzed by isopenicillin N epimerase.[9][12]
-
Ring Expansion : The five-membered thiazolidine ring of penicillin N is expanded to a six-membered dihydrothiazine ring, forming deacetoxycephalosporin C (DAOC). This crucial step is catalyzed by DAOC synthase (expandase).[9][13]
-
Hydroxylation and Acetylation : DAOC is then hydroxylated to form deacetylcephalosporin C (DAC), which is subsequently acetylated to yield the final product, cephalosporin C.[9][12]
Regulation of this pathway is complex, with factors such as methionine being known to induce the expression of key biosynthetic enzymes.[14]
Industrial Production of 7-ACA from Cephalosporin C
The conversion of the fermentatively produced Cephalosporin C into 7-ACA is the cornerstone of semi-synthetic cephalosporin manufacturing. The industry has evolved from chemical processes to more refined and environmentally friendly enzymatic methods.[15][16]
Two-Step Enzymatic Conversion
The most widely adopted industrial method for 7-ACA production is a two-step enzymatic process.[4][17] This method offers high yields and operates under mild conditions, reducing waste and energy consumption.[5][18]
Step 1: Oxidative Deamination
Cephalosporin C is first treated with a D-amino acid oxidase (DAAO) enzyme, typically sourced from the yeast Trigonopsis variabilis.[17][18] This enzyme oxidizes the D-α-aminoadipyl side chain of CPC, leading to the formation of an unstable intermediate, α-ketoadipyl-7-ACA. This intermediate, in the presence of hydrogen peroxide (a byproduct of the DAAO reaction), is spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[15][18]
Step 2: Hydrolysis
The GL-7-ACA is then hydrolyzed by a second enzyme, GL-7-ACA acylase (GLA), which cleaves the glutaryl side chain to yield 7-ACA and glutarate.[15][19] This acylase is often a recombinant protein produced in Escherichia coli.[18]
One-Step Enzymatic Conversion
To further simplify the process and reduce costs, a one-step enzymatic conversion has been developed.[2][4] This method utilizes a single enzyme, Cephalosporin C acylase (CCA), which can directly hydrolyze the D-α-aminoadipyl side chain of CPC to produce 7-ACA.[2][20] CCAs have been identified in various bacteria, and protein engineering efforts have been employed to improve their efficiency and substrate specificity.[2][5] While promising, the efficiency of one-step processes can be a limiting factor for large-scale industrial adoption compared to the well-established two-step method.
In Vivo 7-ACA Production
A more recent and innovative approach involves the genetic engineering of the CPC-producing fungus, Acremonium chrysogenum, to directly synthesize 7-ACA.[17][21] This is achieved by introducing a bacterial gene encoding a Cephalosporin C acylase (CCA) into the fungus.[17] The engineered strain can then convert the endogenously produced CPC into 7-ACA, which is subsequently secreted into the culture medium.[21] This method has the potential to significantly streamline the production process by eliminating the need for separate fermentation and enzymatic conversion steps. However, optimizing the expression and activity of the heterologous enzyme and the overall yield of 7-ACA in a fermentative process remains an active area of research.[22][23]
Quantitative Data on 7-ACA Production
The efficiency of 7-ACA production is a critical factor for industrial viability. The following tables summarize key quantitative data from various studies on enzymatic conversion processes.
Table 1: Two-Step Enzymatic Conversion of Cephalosporin C
| Parameter | Value | Conditions | Reference |
| Molar Yield | 85% | Immobilized D-AOD and GL-acylase, large-scale | [18] |
| GL-7ACA Yield (1L reactor) | 76.7% | Immobilized DAAO, pH 8.0, 90 min, room temp. | [19] |
| GL-7ACA Yield (10L reactor) | 81.2% | Immobilized DAAO, pH 8.0, 90 min, room temp. | [19] |
| 7-ACA Conversion from GL-7ACA | 88% | Immobilized GL-7-ACA acylase, 1 h, pH 8.0 | [19] |
| 7-ACA Yield | >90% | Simultaneous action of DAAO and immobilized GLA | [15] |
Table 2: One-Pot and In Vivo 7-ACA Production
| Method | Product Concentration / Conversion | Conditions | Reference |
| One-pot two-enzyme | 81 mg 7-ACA from 15 mM CPC in 41 h | Optimized conditions with VAC variants | [24] |
| In vivo (engineered A. chrysogenum) | 1701 µg/ml 7-ACA | Optimized fermentation media and conditions | [23] |
| In vivo (engineered A. chrysogenum) | ~30% conversion of CPC to 7-ACA | pH 9.5, 12°C, 48h incubation of supernatant | [5] |
Experimental Protocols
This section provides generalized methodologies for key experiments related to the enzymatic production and analysis of 7-ACA.
Protocol for Two-Step Enzymatic Conversion of CPC to 7-ACA
Objective: To convert Cephalosporin C to 7-ACA using immobilized D-amino acid oxidase and GL-7-ACA acylase.
Materials:
-
Cephalosporin C (CPC) solution
-
Immobilized D-amino acid oxidase (D-AOD)
-
Immobilized glutaryl-7-ACA acylase (GL-acylase)
-
Phosphate buffer (pH 8.0)
-
Bioreactor (e.g., stirred tank reactor)
-
HPLC system for analysis
Methodology:
Step 1: Conversion of CPC to GL-7-ACA
-
Prepare a solution of Cephalosporin C in phosphate buffer (pH 8.0) in the first bioreactor.
-
Add the immobilized D-AOD to the reactor.
-
Maintain the reaction at room temperature (20-25°C) with gentle agitation.[18]
-
Monitor the conversion of CPC to GL-7-ACA over time using HPLC. The reaction is typically complete within 90-120 minutes.[19]
-
The keto-adipyl-7-ACA intermediate will spontaneously convert to GL-7-ACA in the presence of the hydrogen peroxide byproduct.[18]
Step 2: Conversion of GL-7-ACA to 7-ACA
-
Transfer the reaction mixture containing GL-7-ACA to a second bioreactor.
-
Add the immobilized GL-acylase to this reactor.
-
Maintain the reaction at pH 8.0 and room temperature with gentle agitation.
-
Monitor the formation of 7-ACA using HPLC. This conversion is typically complete within 60-90 minutes.[19]
Step 3: Product Recovery
-
Separate the immobilized enzymes from the reaction mixture for reuse.
-
The 7-ACA can be purified from the solution, often by crystallization at its isoelectric point (pH ~3.5).[15]
Protocol for HPLC Analysis of 7-ACA and Related Compounds
Objective: To quantify the concentration of CPC, 7-ACA, and intermediates in reaction samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like acetonitrile)
-
Standards for CPC, 7-ACA, and GL-7-ACA
-
Reaction samples
Methodology:
-
Prepare a suitable mobile phase and equilibrate the HPLC system and column.
-
Prepare a series of standard solutions of known concentrations for CPC, 7-ACA, and any relevant intermediates.
-
Inject the standards to generate a calibration curve for each compound.
-
Prepare the reaction samples by appropriate dilution and filtration.
-
Inject the prepared samples into the HPLC system.
-
Monitor the elution of compounds using a UV detector, typically at a wavelength around 254 nm.[10]
-
Identify and quantify the peaks corresponding to CPC, 7-ACA, and other compounds by comparing their retention times and peak areas to the calibration curves.
Workflow and Signaling Visualizations
The following diagrams, rendered using the DOT language, illustrate key workflows and relationships in 7-ACA production.
References
- 1. 7-ACA - Wikipedia [en.wikipedia.org]
- 2. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 16. researchgate.net [researchgate.net]
- 17. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]
- 18. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. microbiologyjournal.org [microbiologyjournal.org]
- 21. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Construction of a 7-aminocephalosporanic acid (7ACA) biosynthetic operon and direct production of 7ACA in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. One-pot conversion of cephalosporin C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Introduction
7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl)-3-cephem-4-carboxylic acid (7-APRA) is a key intermediate in the synthesis of various cephalosporin antibiotics. The structural integrity and purity of this compound and its derivatives are paramount to the safety and efficacy of the final active pharmaceutical ingredients (APIs). Spectroscopic techniques are indispensable tools for the structural elucidation, characterization, and purity assessment of these complex molecules. This guide provides an in-depth overview of the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound and related cephalosporin compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural analysis of cephalosporins, providing information on the connectivity and chemical environment of individual atoms.[1] Both ¹H and ¹³C NMR are routinely used for structural confirmation and purity assessment.[2]
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups.[3][4]
Table 1: Typical ¹H NMR Chemical Shifts for the Cephalosporin Core Structure
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-6 | ~5.1 | Doublet | Influenced by the substituent at C-7. |
| H-7 | ~4.8 - 5.8 | Doublet or Doublet of Doublets | Highly dependent on the C-7 side chain. |
| H-2 (CH₂) | ~3.4 - 3.7 | AB quartet or two doublets | Diastereotopic protons of the dihydrothiazine ring. |
| C-3 CH₂ | ~3.8 - 4.3 | AB quartet or two doublets | Protons of the methylene group at the C-3 position. |
| NH₂ (at C-7) | ~3.6 | Singlet (broad) | Chemical shift can vary with solvent and concentration.[5] |
Note: Data compiled from typical values for cephalosporin derivatives.[1][5] Specific shifts for this compound may vary.
¹³C NMR Spectroscopy
Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C=C, C-N).[6] The chemical shifts are spread over a wider range than in ¹H NMR, often providing a distinct signal for each carbon atom.[7][8]
Table 2: Typical ¹³C NMR Chemical Shifts for the Cephalosporin Core Structure
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| C-8 (β-lactam C=O) | ~165 - 175 | Carbonyl of the four-membered ring. |
| C-4 (COOH) | ~160 - 170 | Carboxylic acid carbonyl. |
| C-3 | ~125 - 140 | Vinylic carbon, deshielded by the substituent. |
| C-2 | ~120 - 130 | Vinylic carbon of the cephem ring. |
| C-7 | ~57 - 60 | Carbon bearing the amino or amido group. |
| C-6 | ~55 - 58 | Carbon adjacent to the sulfur atom. |
| C-2 (CH₂) | ~25 - 30 | Methylene carbon in the dihydrothiazine ring. |
Note: Data compiled from typical values for cephalosporin derivatives.[1][7][9] Specific shifts for this compound may vary.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the cephalosporin sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[10]
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.[6]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[11] For cephalosporins, it is particularly useful for confirming the presence of the characteristic β-lactam ring.[11]
Table 3: Characteristic IR Absorption Bands for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~1775 | β-Lactam Carbonyl | C=O Stretch | Strong |
| ~1660 | Carboxylic Acid | C=O Stretch | Strong |
| 3200 - 2500 | Carboxylic Acid | O-H Stretch | Broad, Medium |
| ~1540 | Amine | N-H Bend | Medium |
| 3400 - 3200 | Amine | N-H Stretch | Medium (often two bands for primary amine) |
| ~1600 & ~1475 | 1,3,4-Thiadiazole | C=N, C=C Ring Stretch | Medium-Weak |
Note: Data compiled from characteristic values for β-lactams and related functional groups.[5][11][12][13]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR crystal.
-
Sample Preparation : Place a small amount of the solid cephalosporin powder directly onto the ATR crystal.
-
Spectrum Acquisition : Apply consistent pressure to the sample using the press arm to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Perform baseline correction if necessary.
-
Analysis : Identify the characteristic absorption peaks and compare their wavenumbers to known values for key functional groups, paying special attention to the strong absorption of the β-lactam carbonyl.[11]
Visualization: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of cephalosporins.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns.[14][15] Electrospray ionization (ESI) is a common soft ionization technique used for cephalosporins.[16]
Fragmentation Pattern
The fragmentation of the cephalosporin core is well-characterized. The most common cleavage occurs across the β-lactam ring.[16][17]
Table 4: Common Mass Fragments for the Cephalosporin Core
| Ion | Description |
| [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion. |
| [M-R1+H]⁺ | Loss of the C-7 side chain. |
| [M-R2-COOH+H₂O+H]⁺ | Complex fragmentation involving loss of C-3 and C-4 substituents. |
| A1, A2, B | Fragments resulting from the characteristic cleavage of the β-lactam and dihydrothiazine rings. |
Note: R1 refers to the side chain at C-7, and R2 refers to the side chain at C-3.[16][17]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a quadrupole, ion trap, or high-resolution mass analyzer like an Orbitrap.
-
Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in either positive or negative ion mode. The choice of mode depends on the acidic or basic nature of the analyte; the carboxylic acid group on cephalosporins makes negative mode effective.[16]
-
Tandem MS (MS/MS) : To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.[18]
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known pathways for cephalosporins to confirm the structure.
Visualization: Cephalosporin Fragmentation
Caption: Generalized fragmentation pathway in mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a quantitative technique used to determine the concentration of a substance in solution by measuring its absorbance of light.[19] For cephalosporins, the absorption is primarily due to the π → π* transitions in the conjugated cephem ring system.
Absorption Maxima
The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore. For many cephalosporins, the λmax is in the range of 230-280 nm.[20] The exact λmax can be influenced by the substituents on the cephem ring and the solvent used.[19][21]
Table 5: Typical UV-Vis Absorption Maxima for Cephalosporins
| Compound Class | Solvent | Typical λmax (nm) |
| Cephalosporins | Methanol | 238 - 253 |
| Cephalosporins | 0.1 N HCl | ~266 |
| Cephalosporins | 0.1 N NaOH | ~258 |
Note: Data compiled from various cephalosporins.[19][20] The λmax for this compound should be experimentally determined.
Experimental Protocol: UV-Vis Analysis
-
Instrument Preparation : Turn on the spectrophotometer and allow the lamps to warm up. Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
Sample Preparation :
-
Prepare a stock solution of the cephalosporin sample of known concentration in a suitable solvent (e.g., methanol, 0.1 N HCl, or 0.1 N NaOH).[19]
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Measurement :
-
Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Measure the absorbance of the unknown sample solution.
-
-
Data Analysis :
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of the unknown sample. This method is crucial for quantitative analysis and purity assays.[19]
-
References
- 1. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]
- 10. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Mass spectrometric approaches in structural characterization of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 20. researchgate.net [researchgate.net]
- 21. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-3-cephem-4-carboxylic Acid (7-APRA): A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-3-cephem-4-carboxylic acid (7-APRA) is a key intermediate in the synthesis of various cephalosporin antibiotics. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and the overall efficiency of synthetic processes. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in different solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines general experimental protocols for determining these properties, based on established methodologies for related cephalosporin compounds.
Introduction
This compound, a derivative of 7-aminocephalosporanic acid (7-ACA), serves as a fundamental building block for the semi-synthesis of a range of cephalosporin antibiotics. The structural integrity and purity of this compound are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). Understanding its solubility in various organic and aqueous media is essential for optimizing reaction conditions, purification processes, and for the development of analytical methods. Similarly, its stability under different environmental conditions such as pH, temperature, and light exposure dictates its storage, handling, and shelf-life.
While specific, detailed quantitative data on the solubility and stability of this compound is not extensively reported in peer-reviewed journals, this guide consolidates the available information and provides a framework for its experimental determination.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂N₄O₃S₃ | [1] |
| Molecular Weight | 344.44 g/mol | [1] |
| Appearance | Beige Solid | [2] |
| Melting Point | >174°C (decomposes) | [3] |
| CAS Number | 30246-33-4 | [3] |
Solubility of this compound
Detailed quantitative solubility data for this compound across a range of solvents is scarce in the public domain. One source indicates that it is "slightly soluble," providing a value of 1.1 g/L at 25°C, although the solvent is not specified.[2]
General Solubility Profile
Based on its chemical structure, which contains both polar (amino, carboxylic acid) and less polar (thiadiazole ring) moieties, this compound is expected to exhibit limited solubility in non-polar organic solvents and greater solubility in polar and aqueous media, particularly at different pH values.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The recommended method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method. A general protocol is as follows:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer of a specific pH, methanol, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).
A workflow for this process is illustrated in the following diagram:
Caption: Workflow for the shake-flask solubility determination method.
Stability of this compound
The stability of cephalosporins, including intermediates like this compound, is a critical concern as degradation can lead to loss of potency and the formation of potentially harmful impurities. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways and to establish appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies are essential to develop stability-indicating analytical methods. These studies involve exposing the compound to conditions more severe than accelerated stability testing. Typical stress conditions for cephalosporins include:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Heating the solid compound at various temperatures.
-
Photostability: Exposing the solid or a solution of the compound to UV and visible light.
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the drug's purity and the extent of degradation. A general protocol for developing such a method for this compound would involve:
-
Stress Sample Generation: Perform forced degradation studies as described above.
-
Chromatographic Method Development:
-
Column Selection: A C18 reversed-phase column is commonly used for cephalosporins.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve separation of the parent peak from all degradation product peaks.
-
Detector Wavelength: Select a UV wavelength that provides a good response for both this compound and its degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
The logical flow for developing a stability-indicating assay is presented below:
Caption: Logical workflow for developing a stability-indicating HPLC method.
Potential Degradation Pathway
While a specific degradation pathway for this compound is not detailed in the reviewed literature, cephalosporins are known to degrade primarily through the hydrolysis of the β-lactam ring. This can be catalyzed by both acidic and basic conditions. The resulting degradation products would no longer possess the characteristic β-lactam structure essential for antibacterial activity. Further degradation could involve modifications to the side chains.
A hypothetical initial degradation step is visualized below:
Caption: Hypothetical initial step in the degradation of this compound.
Conclusion
The solubility and stability of this compound are critical quality attributes that impact its use in the synthesis of cephalosporin antibiotics. This technical guide has summarized the limited publicly available information and has provided a framework of standard experimental protocols for the determination of these properties. For researchers and drug development professionals working with this compound, it is highly recommended to perform in-house solubility and stability studies using the methodologies outlined herein to generate specific and reliable data to support their work. The development of a validated stability-indicating analytical method is a crucial first step in accurately assessing the stability of this important pharmaceutical intermediate.
References
- 1. 7-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid | C11H12N4O3S3 | CID 12942034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid CAS#: 30246-33-4 [amp.chemicalbook.com]
The Genesis of a Blockbuster: A Technical Guide to the Historical Development of Cephalosporin Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the pivotal moments and scientific breakthroughs in the development of cephalosporin precursors, the foundational molecules for one of the most vital classes of antibiotics. From a serendipitous discovery in Sardinian sewage to the intricate dance of enzymes and chemical reagents, this paper details the evolution of production methods, showcasing the relentless pursuit of efficiency and purity that has defined this field.
Discovery and the Dawn of an Era: Cephalosporin C
The story of cephalosporins begins in 1945 with the astute observations of Italian scientist Giuseppe Brotzu. He noted that a fungus, later identified as Cephalosporium acremonium (now Acremonium chrysogenum), isolated from a sewage outfall in Sardinia, produced a substance with antibacterial activity.[1] This crude filtrate was found to inhibit the growth of Staphylococcus aureus.[1] Subsequent investigations in the 1950s by Sir Edward Abraham and Guy Newton at Oxford University led to the isolation and characterization of the first cephalosporin compound, Cephalosporin C.[2]
Cephalosporin C itself possessed only modest antibacterial activity. However, its unique β-lactam structure, fused to a dihydrothiazine ring, conferred a crucial advantage over the penicillins of the time: resistance to penicillinase enzymes produced by resistant bacteria. The true potential of this discovery lay in the isolation of its core nucleus, 7-aminocephalosporanic acid (7-ACA), a versatile scaffold for the creation of a vast array of semi-synthetic cephalosporins with enhanced potency and broader spectrums of activity.
The Workhorse Precursor: 7-Aminocephalosporanic Acid (7-ACA)
The isolation of 7-ACA was the watershed moment that unlocked the therapeutic potential of the cephalosporin class. This precursor became the fundamental building block for the majority of semi-synthetic cephalosporins. The historical development of its production can be broadly categorized into two main approaches: chemical hydrolysis and enzymatic conversion of Cephalosporin C.
Production of Cephalosporin C: Fermentation and Strain Improvement
The primary source of 7-ACA is Cephalosporin C, produced through fermentation of high-yielding strains of Acremonium chrysogenum. Early fermentation yields were low, but decades of classical strain improvement, involving random mutagenesis and selection, led to dramatic increases in production titers.
| Era | Strain/Method | Cephalosporin C Titer (g/L) | Fold Increase (Approx.) | Reference |
| Wild Type | A. chrysogenum (Brotzu's isolate) | 0.025 - 0.070 | 1 | [3] |
| Early 1970s | Improved Mutant Strain (e.g., CW-19) | ~0.4 - 1.0 | 15x | [2] |
| Modern Industrial | High-Yielding Mutants | 9 - 12 | 200-300x | [3] |
Experimental Protocol: Submerged Fermentation of Acremonium chrysogenum (Generalized Historical Method)
-
Inoculum Preparation: A lyophilized culture of a high-yielding A. chrysogenum strain is revived on a suitable agar medium. Spores are harvested and used to inoculate a seed culture in a complex liquid medium.
-
Seed Culture: The seed culture is incubated in a shake flask at 25-28°C for 48-72 hours to achieve sufficient biomass.
-
Production Fermentation: The production fermenter, containing a sterile complex medium with a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential minerals, is inoculated with the seed culture.
-
Fermentation Conditions: The fermentation is carried out at 25-28°C with controlled aeration and agitation for 120-168 hours. The pH is maintained between 6.0 and 7.0.
-
Harvesting: Upon completion of the fermentation, the mycelium is separated from the fermentation broth by filtration or centrifugation. The clarified broth, containing Cephalosporin C, is then subjected to downstream processing.
Chemical Hydrolysis of Cephalosporin C to 7-ACA
The first commercially viable method for producing 7-ACA involved the chemical cleavage of the D-α-aminoadipyl side chain from Cephalosporin C. This process, while effective, was fraught with challenges, including the use of harsh and hazardous reagents, low temperatures, and the generation of significant chemical waste.
Experimental Protocol: Chemical Hydrolysis of Cephalosporin C (Generalized Method)
-
Protection of Functional Groups: The carboxyl groups of Cephalosporin C are protected, often by silylation, using reagents like trimethylchlorosilane in the presence of a base.
-
Imino Halide Formation: The protected Cephalosporin C is reacted with a halogenating agent, such as phosphorus pentachloride, at low temperatures (-20 to -40°C) to form an imino halide intermediate.
-
Imino Ether Formation: The imino halide is then treated with an alcohol (e.g., methanol) to form an imino ether.
-
Hydrolysis: The imino ether is hydrolyzed under acidic conditions to cleave the side chain and yield 7-ACA.
-
Isolation and Purification: 7-ACA is isolated from the reaction mixture by adjusting the pH to its isoelectric point, causing it to precipitate. The precipitate is then collected, washed, and dried.
Enzymatic Conversion of Cephalosporin C to 7-ACA
The quest for a more environmentally friendly and efficient process led to the development of enzymatic methods for 7-ACA production. These biocatalytic approaches offered milder reaction conditions and higher specificity, significantly reducing waste and production costs.
The first industrially successful enzymatic route involved a two-step conversion using two distinct enzymes: D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA).
Experimental Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA
-
Step 1: Oxidative Deamination: An aqueous solution of Cephalosporin C is treated with immobilized D-amino acid oxidase (from Trigonopsis variabilis) at a controlled pH (typically around 8.0) and temperature (20-25°C).[4] This enzyme catalyzes the oxidative deamination of the D-α-aminoadipyl side chain to form an unstable α-keto adipyl intermediate.
-
Formation of Glutaryl-7-ACA (GL-7-ACA): The α-keto adipyl intermediate spontaneously undergoes oxidative decarboxylation in the presence of hydrogen peroxide (a byproduct of the DAO reaction) to yield glutaryl-7-ACA (GL-7-ACA).[4]
-
Step 2: Hydrolysis of GL-7-ACA: The resulting GL-7-ACA is then hydrolyzed by immobilized glutaryl-7-ACA acylase (often from a recombinant E. coli) to yield 7-ACA and glutaric acid.[4]
-
Isolation: 7-ACA is isolated from the reaction mixture as described in the chemical hydrolysis protocol.
Quantitative Data: Two-Step Enzymatic Conversion
| Parameter | Value | Reference |
| Molar Yield | Up to 85% | [4] |
| Conversion of Cephalosporin C | >90% | [5] |
Further innovation led to the development of a more streamlined one-step enzymatic process utilizing a single enzyme, Cephalosporin C acylase (CCA). Early wild-type enzymes exhibited low activity on Cephalosporin C, but protein engineering and directed evolution have produced highly efficient mutant enzymes suitable for industrial application.
Experimental Protocol: One-Step Enzymatic Conversion of Cephalosporin C to 7-ACA
-
Enzymatic Reaction: A solution of Cephalosporin C is incubated with an immobilized Cephalosporin C acylase (from various microbial sources, often engineered) under optimized conditions of pH (typically alkaline), temperature, and substrate concentration.
-
Conversion: The enzyme directly cleaves the D-α-aminoadipyl side chain from Cephalosporin C to produce 7-ACA and α-aminoadipic acid.
-
Isolation: 7-ACA is isolated from the reaction mixture.
Quantitative Data: One-Step Enzymatic Conversion with Engineered Acylase
| Parameter | Value | Reference |
| Conversion of Cephalosporin C | ~90% | [6] |
| Specific Activity of Engineered Acylase | Up to 11.3 U/mg protein | [7] |
An Alternative Route: 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
While 7-ACA is a crucial precursor, another key intermediate, 7-aminodeacetoxycephalosporanic acid (7-ADCA), is the foundation for many orally active cephalosporins. The production of 7-ADCA historically diverged from that of 7-ACA, primarily relying on the chemical modification of penicillins, which were more readily available through fermentation.
Chemical Synthesis of 7-ADCA from Penicillin
The most common industrial route to 7-ADCA involves a multi-step chemical process known as ring expansion, which converts the five-membered thiazolidine ring of penicillin into the six-membered dihydrothiazine ring of a cephalosporin.
Experimental Protocol: Chemical Ring Expansion of Penicillin G to 7-ADCA (Generalized)
-
Oxidation: Penicillin G is oxidized to its corresponding sulfoxide.
-
Esterification: The carboxyl group of the penicillin G sulfoxide is esterified to protect it during the subsequent ring expansion.
-
Ring Expansion: The penicillin G sulfoxide ester undergoes a thermal or acid-catalyzed rearrangement to form a deacetoxycephalosporanate ester.
-
Side-Chain Cleavage: The phenylacetyl side chain is cleaved from the deacetoxycephalosporanate ester using an immobilized penicillin G acylase.
-
Deprotection: The ester protecting group is removed to yield 7-ADCA.
Biocatalytic Approaches to 7-ADCA
More recently, enzymatic and chemoenzymatic methods have been developed to produce 7-ADCA in a more sustainable manner. These often involve the use of an expandase enzyme (deacetoxycephalosporin C synthase) to catalyze the ring expansion of a penicillin derivative.
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of Cephalosporin C in A. chrysogenum.
Caption: Major historical routes to 7-ACA production from Cephalosporin C.
Caption: Primary historical route to 7-ADCA production.
Conclusion
The historical development of cephalosporin precursors is a testament to the power of interdisciplinary scientific research. From the initial discovery in a natural environment to the sophisticated techniques of genetic engineering and biocatalysis, the journey to produce 7-ACA and 7-ADCA has been marked by continuous innovation. These foundational molecules have enabled the creation of generations of life-saving antibiotics, and the ongoing refinement of their production methods continues to be a critical area of research, driven by the need for more sustainable and cost-effective manufacturing processes. The evolution from harsh chemical syntheses to elegant enzymatic conversions provides a compelling case study in the greening of pharmaceutical production.
References
- 1. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 2. medigraphic.com [medigraphic.com]
- 3. mdpi.com [mdpi.com]
- 4. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic transformation of cephalosporin C to 7-ACA by simultaneous action of immobilized d-amino acid oxidase and glutaryl-7-ACA acylase | Semantic Scholar [semanticscholar.org]
- 6. Evolution of an acylase active on cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Enzymatic Production of 7-Aminocephalosporanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminocephalosporanic acid (7-ACA) is a pivotal intermediate in the synthesis of semi-synthetic cephalosporin antibiotics, a class of drugs that constitutes a significant portion of the global antibiotic market. Historically, the production of 7-ACA relied on chemical methods, which are often associated with harsh reaction conditions and significant environmental concerns. The shift towards enzymatic synthesis has provided a more sustainable and efficient alternative. This technical guide provides an in-depth overview of the core enzymatic methodologies for 7-ACA production, focusing on the one-step and two-step conversion processes from Cephalosporin C (CPC). It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows to serve as a comprehensive resource for professionals in the field of drug development and biotechnology.
Introduction
Cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections. The precursor for most semi-synthetic cephalosporins is 7-aminocephalosporanic acid (7-ACA). The traditional chemical deacylation of Cephalosporin C (CPC), a fermentation product, to yield 7-ACA involves the use of toxic reagents and generates substantial waste, prompting the development of greener enzymatic alternatives.[1][2]
Enzymatic processes offer several advantages over chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact.[1] The two primary enzymatic routes for 7-ACA production are a two-step process involving D-amino acid oxidase and glutaryl-7-ACA acylase, and a more recent one-step process utilizing a cephalosporin C acylase.[1][3] This guide will delve into the technical details of these enzymatic approaches.
Enzymatic Conversion Pathways
The enzymatic conversion of CPC to 7-ACA can be achieved through two main pathways: a two-step enzymatic process and a one-step enzymatic process.
Two-Step Enzymatic Production of 7-ACA
The industrially established two-step enzymatic process involves the sequential action of two enzymes: D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[3][4]
The first step is the oxidative deamination of CPC by DAAO, which converts the D-α-aminoadipyl side chain of CPC into α-ketoadipyl-7-ACA. This reaction also produces hydrogen peroxide (H₂O₂) as a byproduct. The intermediate, α-ketoadipyl-7-ACA, is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) in the presence of the hydrogen peroxide generated in the first reaction.[5] A significant challenge in this step is the potential for H₂O₂ to inactivate the DAAO enzyme.[3]
In the second step, GL-7-ACA is hydrolyzed by glutaryl-7-ACA acylase to yield the final product, 7-ACA, and glutaric acid.[4][5]
One-Step Enzymatic Production of 7-ACA
The one-step enzymatic process simplifies the conversion by utilizing a single enzyme, Cephalosporin C acylase (CCA), to directly hydrolyze the D-α-aminoadipyl side chain of CPC, producing 7-ACA and D-α-aminoadipic acid.[1] This method is more cost-effective and straightforward, although the efficiency of naturally occurring CCAs can be low.[1] Consequently, significant research has focused on protein engineering to improve the catalytic activity and stability of these enzymes.[1]
Quantitative Data on Enzymatic 7-ACA Production
The efficiency of enzymatic 7-ACA production is influenced by various factors, including the source of the enzyme, reaction conditions, and whether the enzymes are free or immobilized. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions and Yields for Two-Step Enzymatic Production of 7-ACA
| Enzyme Source | Substrate Conc. | pH | Temperature (°C) | Reaction Time | Molar Yield (%) | Reference |
| Trigonopsis variabilis (DAAO) & Recombinant E. coli (GLA) | Not specified | 8.0 | 20-25 | Not specified | 85 | [5] |
| Permeabilized Pichia pastoris (DAAO) & Immobilized GLA | Not specified | Not specified | Not specified | 2.5 h | 90.9 | [3] |
| Not specified | 50-100 mM CPC | 7.0-7.5 (Step 1)7.5-8.5 (Step 2) | Not specified | 1-2 h (Step 1) | >90 | [2][3] |
Table 2: Reaction Conditions and Yields for One-Step Enzymatic Production of 7-ACA
| Enzyme Source | Substrate Conc. | pH | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Pseudomonas N176 (VAC variant) | 15 mM CPC | Not specified | Not specified | 41 h | >98 (conversion) | [3] |
| Transgenic Acremonium chrysogenum | Not specified | 9.5 | 12 | 48 h | 30 (conversion) | [6][7] |
| Transgenic Acremonium chrysogenum | Not specified | 9.5 | 18 | 24 h | Not specified | [7] |
Table 3: Kinetic Parameters of Enzymes in 7-ACA Production
| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| Glutaryl Acylase (GAC) | GL-7-ACA | 1.06 ± 0.05 | 97.8 ± 0.7 | 82.8 ± 0.4 | [8] |
| Glutaryl Acylase (GAC) | α-ketoadipyl-7-ACA | 4.9 ± 0.3 | 2.8 ± 0.5 | 0.56 ± 0.02 | [8] |
Experimental Protocols
This section provides generalized methodologies for key experiments in the enzymatic production of 7-ACA. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and materials.
Two-Step Enzymatic Synthesis of 7-ACA using Immobilized Enzymes
This protocol describes a typical lab-scale batch process for the two-step enzymatic conversion of CPC to 7-ACA.
Materials:
-
Cephalosporin C (CPC) sodium salt
-
Immobilized D-amino acid oxidase (DAAO)
-
Immobilized glutaryl-7-ACA acylase (GLA)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5 and pH 8.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel with temperature and pH control
-
Magnetic stirrer
Protocol:
Step 1: Oxidative Deamination of CPC
-
Prepare a solution of CPC in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 50-100 mM in the reaction vessel.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25°C).
-
Add the immobilized DAAO to the CPC solution. The enzyme loading should be optimized for the specific activity of the immobilized preparation.
-
Maintain the pH at 7.0-7.5 by the controlled addition of NaOH.
-
Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of CPC and the formation of GL-7-ACA using High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically complete within 1-2 hours.
-
Once the conversion of CPC to GL-7-ACA is maximized, separate the immobilized DAAO from the reaction mixture by filtration or centrifugation for reuse.
Step 2: Hydrolysis of GL-7-ACA
-
Transfer the GL-7-ACA solution from Step 1 to a new reaction vessel.
-
Adjust the pH of the solution to 7.5-8.5 with NaOH.
-
Equilibrate the solution to the optimal temperature for GLA (e.g., 25°C).
-
Add the immobilized GLA to the solution.
-
Maintain the pH at 7.5-8.5 throughout the reaction.
-
Monitor the formation of 7-ACA by HPLC.
-
After the reaction is complete, separate the immobilized GLA.
-
The resulting solution contains 7-ACA, which can then be purified.
Purification of 7-ACA by Isoelectric Point Precipitation
Materials:
-
7-ACA solution from the enzymatic reaction
-
Hydrochloric acid (e.g., 1 M)
-
Deionized water
-
Centrifuge
-
Freeze-dryer or vacuum oven
Protocol:
-
Filter the 7-ACA solution to remove any remaining particulates.
-
Cool the solution to 0-4°C.
-
Slowly add HCl with constant stirring to adjust the pH to the isoelectric point of 7-ACA (approximately pH 3.5).
-
A white precipitate of 7-ACA will form. Continue stirring at low temperature for a defined period (e.g., 1-2 hours) to allow for complete precipitation.
-
Collect the 7-ACA precipitate by centrifugation.
-
Wash the precipitate with cold deionized water to remove impurities.
-
Dry the purified 7-ACA, for instance by using a freeze-dryer or a vacuum oven.
Analytical Method: Quantification of 7-ACA by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 25 mM KH₂PO₄, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Prepare a series of standard solutions of 7-ACA of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Prepare samples from the reaction mixture by appropriate dilution and filtration.
-
Inject the samples into the HPLC system.
-
Identify and quantify the 7-ACA peak in the chromatograms based on the retention time and the calibration curve.
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for enzymatic 7-ACA production and a logical diagram for enzyme immobilization.
Conclusion
The enzymatic production of 7-aminocephalosporanic acid represents a significant advancement over traditional chemical methods, offering a more sustainable, efficient, and environmentally friendly approach. Both the one-step and two-step enzymatic processes have demonstrated high yields and are amenable to industrial-scale production, particularly with the use of immobilized enzymes. This guide has provided a comprehensive technical overview, including quantitative data and detailed protocols, to aid researchers and professionals in the development and optimization of enzymatic 7-ACA synthesis. Further research into protein engineering of cephalosporin C acylases and the development of robust immobilized enzyme systems will continue to enhance the economic and environmental viability of this critical pharmaceutical manufacturing process.
References
- 1. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]
- 5. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The 7-Cephem Nucleus: A Technical Guide to the Core of Cephalosporin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 7-aminocephalosporanic acid (7-ACA) and 7-amino-3-[(Z)-1-propenyl]-3-cephem-4-carboxylic acid (7-APRA) nucleus, the foundational scaffolds for a multitude of cephalosporin antibiotics. This document details the synthesis, chemical properties, and critical role of these nuclei in the development of powerful antibacterial agents.
Introduction to the Cephem Nucleus
The cephem nucleus is a bicyclic heterocyclic compound that forms the core structure of cephalosporin antibiotics.[1] Its defining feature is a beta-lactam ring fused to a six-membered dihydrothiazine ring. Modifications at the C-7 amino group and the C-3 position of this nucleus give rise to the diverse range of cephalosporin antibiotics with varying spectrums of activity.[2] The most fundamental of these cores is 7-aminocephalosporanic acid (7-ACA), which serves as the primary starting material for the synthesis of numerous semi-synthetic cephalosporins.[2][3] A key derivative, this compound, is a semi-synthetic intermediate specifically utilized in the production of second-generation cephalosporins such as Cefaclor and Cefprozil.[4]
Physicochemical Properties
The physical and chemical characteristics of the 7-ACA and this compound nuclei are crucial for their handling, synthesis, and biological activity. A summary of their key properties is presented below.
| Property | 7-Aminocephalosporanic Acid (7-ACA) | 7-Amino-3-[(Z)-1-propenyl]-3-cephem-4-carboxylic acid (this compound) |
| CAS Number | 957-68-6 | 120709-09-3 |
| Molecular Formula | C₁₀H₁₂N₂O₅S | C₁₀H₁₂N₂O₃S |
| Molecular Weight | 272.28 g/mol | 240.28 g/mol |
| Appearance | White to light yellow powder | White to light yellow powder |
| Melting Point | >300 °C (decomposes) | Not explicitly available |
| Solubility | Soluble in water | Not explicitly available |
| Purity | ≥98% | Total Assay ≥98% |
Synthesis of the 7-Cephem Nucleus
The production of the 7-ACA nucleus is a critical step in the manufacturing of cephalosporin antibiotics. It is primarily derived from Cephalosporin C (CPC), a fermentation product of the fungus Acremonium chrysogenum.[5][6] Two main industrial routes are employed for this conversion: chemical synthesis and enzymatic synthesis.
Chemical Synthesis of 7-ACA from Cephalosporin C
The chemical conversion of CPC to 7-ACA involves the cleavage of the D-α-aminoadipyl side chain.[7] This process typically utilizes harsh reagents and conditions.
Experimental Protocol: Chemical Synthesis of 7-ACA
-
Esterification: Cephalosporin C is first esterified, for example, with trimethylchlorosilane, to protect the carboxylic acid groups.[7]
-
Imide Chloride Formation: The protected Cephalosporin C is then reacted with phosphorus pentachloride (PCl₅) in a suitable solvent like dichloromethane at low temperatures to form an imide chloride.
-
Alcoholysis: The imide chloride is subsequently treated with an alcohol, such as butanol, to yield an imino ether.
-
Hydrolysis: The final step involves the hydrolysis of the imino ether under aqueous acidic conditions to cleave the side chain, yielding 7-ACA.[7] The product is then isolated by adjusting the pH to its isoelectric point, causing it to precipitate.
-
Purification: The precipitated 7-ACA is collected by filtration, washed, and dried.
This chemical process, while effective, has significant environmental drawbacks due to the use of toxic reagents and organic solvents, and the generation of substantial waste.[5]
Enzymatic Synthesis of 7-ACA from Cephalosporin C
Enzymatic methods for 7-ACA production have become increasingly favored due to their milder reaction conditions, higher specificity, and reduced environmental impact.[5][8] The most common enzymatic route is a two-step process.
Experimental Protocol: Two-Step Enzymatic Synthesis of 7-ACA
-
Step 1: Oxidative Deamination:
-
An aqueous solution of Cephalosporin C is treated with an immobilized D-amino acid oxidase (DAO) from the yeast Trigonopsis variabilis.[5][9]
-
This enzyme catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of CPC to form α-ketoadipyl-7-ACA.[9]
-
This intermediate spontaneously decarboxylates in the presence of hydrogen peroxide (a byproduct of the DAO reaction) to yield glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[9]
-
The reaction is typically conducted in a buffered aqueous solution at a pH of around 8.0 and a temperature of 20-25°C.[9]
-
-
Step 2: Deacylation:
-
The GL-7-ACA from the first step is then treated with an immobilized glutaryl-7-ACA acylase (GLA), often a recombinant enzyme from Escherichia coli.[5][9]
-
The GLA specifically hydrolyzes the glutaryl side chain from GL-7-ACA to produce 7-ACA.[5]
-
The reaction conditions are generally mild, similar to the first step.
-
-
Product Isolation: 7-ACA is then isolated from the reaction mixture, often through crystallization by adjusting the pH.
A more recent innovation is the development of a one-step enzymatic conversion using a single enzyme, Cephalosporin C acylase (CCA), which directly cleaves the side chain of CPC to yield 7-ACA.[5][10]
Synthesis of this compound
This compound is synthesized from 7-ACA. The key structural difference is the modification at the C-3 position. While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, the general strategy involves the modification of the 3-acetoxymethyl group of 7-ACA.
Role in Antibiotic Synthesis
The 7-amino group of the cephem nucleus is the primary site for the attachment of various side chains, which largely determine the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin.
Synthesis of Cefaclor and Cefprozil from this compound
This compound is a crucial intermediate in the synthesis of Cefaclor and Cefprozil.[4] The synthesis of Cefprozil, for example, involves the enzymatic acylation of this compound.
Experimental Protocol: Enzymatic Synthesis of Cefprozil from this compound
-
Reaction Setup: A solution of this compound is prepared in an aqueous medium.[11]
-
Enzymatic Acylation: An acyl donor, such as a D-4-hydroxyphenylglycine ester derivative, and an immobilized penicillin acylase are added to the this compound solution.[3][11]
-
Reaction Conditions: The reaction is carried out under controlled pH (e.g., pH 6.0-7.0) and temperature (e.g., 10-20°C).[11]
-
Crystallization and Isolation: Cefprozil is often crystallized directly from the reaction mixture, sometimes with the addition of seed crystals to facilitate the process.[11] The product is then collected by filtration, washed, and dried. This enzymatic process can achieve high yields, with some reports indicating up to 99.39%.[3]
Mechanism of Action of Cephalosporin Antibiotics
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12][13][14]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Bacterial cell walls are composed of a mesh-like polymer called peptidoglycan, which provides structural integrity.[15] The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs).[4][16]
Cephalosporins mimic the D-Ala-D-Ala terminal of the peptide side chains and bind to the active site of PBPs.[15] The strained β-lactam ring of the cephalosporin then acylates a serine residue in the PBP active site, forming a stable, covalent bond.[12] This irreversible inhibition of PBPs prevents the cross-linking of the peptidoglycan, leading to a weakened cell wall.[13] As the bacterium grows, internal turgor pressure causes the cell to lyse and die.[17]
Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.
Experimental Workflows
The following diagrams illustrate the key workflows in the production and application of the 7-cephem nucleus.
Workflow: Two-Step Enzymatic Synthesis of 7-ACA
Caption: Two-step enzymatic conversion of Cephalosporin C to 7-ACA.
Logical Relationship: From Cephem Nucleus to Antibiotics
Caption: Synthetic pathway from the core cephem nucleus to final antibiotic products.
Conclusion
The 7-cephem nucleus, particularly 7-ACA and its derivatives like this compound, remains a cornerstone of antibacterial drug development. The evolution of its synthesis from challenging chemical methods to more efficient and environmentally benign enzymatic processes highlights the advancements in biotechnology. A thorough understanding of the structure, properties, and synthesis of these core nuclei is essential for researchers and professionals dedicated to combating bacterial infections and developing the next generation of cephalosporin antibiotics.
References
- 1. Enzymatic preparation of cefaclor with immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Aminocephalosporanic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. CN105063158A - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 17. antibioticdiscovery.com [antibioticdiscovery.com]
Methodological & Application
Synthesis of Novel Cephalosporin Antibiotics from 7-Aminocephalosporanic Acid (7-ACA)
Application Notes and Protocols for Researchers in Drug Development
Introduction
The persistent challenge of antimicrobial resistance necessitates the continuous development of novel antibiotics. Cephalosporins, a cornerstone of antibacterial therapy, offer a versatile scaffold for the generation of new derivatives with enhanced efficacy and a broader spectrum of activity. The key precursor for the majority of semi-synthetic cephalosporins is 7-aminocephalosporanic acid (7-ACA). This document provides detailed application notes and experimental protocols for the synthesis of novel cephalosporin analogues derived from 7-ACA, with a focus on derivatives incorporating heterocyclic moieties, which have shown significant promise in overcoming resistance mechanisms.
The general approach involves the acylation of the 7-amino group of 7-ACA with a variety of acyl chlorides or activated carboxylic acids. This modification of the C-7 side chain is a critical determinant of the antibiotic's antibacterial spectrum and its stability against β-lactamases, enzymes that are a primary mechanism of bacterial resistance.[1] The protocols outlined below provide a framework for the synthesis, purification, and evaluation of these novel compounds.
Data Presentation: Antimicrobial Activity of Novel 1,3,4-Thiadiazole Cephalosporins
The following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of a series of newly synthesized cephalosporins incorporating a 1,3,4-thiadiazole moiety. These compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria.
| Compound ID | 7-Acyl Side Chain Moiety | Micrococcus luteus ATCC 9341 | Staphylococcus aureus ATCC 25923 | Escherichia coli ATCC 29522 | Pseudomonas aeruginosa ATCC 27853 |
| 1 | 2-(5-(Benzylideneamino)-1,3,4-thiadiazol-2-ylthio)acetamido | 34 | 32 | 50 | Not Tested |
| 2 | 2-(5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazol-2-ylthio)acetamido | 33 | 35 | 38 | 88 |
| 3 | 2-(5-(4-Bromobenzylideneamino)-1,3,4-thiadiazol-2-ylthio)acetamido | 30 | 34 | 38 | 90 |
| 4 | 2-(5-(4-Nitrobenzylideneamino)-1,3,4-thiadiazol-2-ylthio)acetamido | 28 | 30 | 36 | 92 |
| 5 | 2-((5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetamido | 25 | 30 | 35 | 85 |
| 6 | 2-((5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetamido | 24 | 28 | 33 | 82 |
| 7 | 2-((5-(4-Bromobenzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetamido | 22 | 25 | 30 | 80 |
| 8 | 2-((5-(4-Nitrobenzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetamido | 20 | 23 | 28 | 78 |
| Cephalexin | (Reference Standard) | 25 | 25 | 30 | 80 |
Data sourced from: Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-Acylamino-Cephalosporanic Acid Derivatives
This protocol describes a general method for the acylation of 7-ACA with a protected amino-thiadiazole acetic acid derivative.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
2-(5-(Protected-amino)-1,3,4-thiadiazol-2-ylthio)acetic acid
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Thionyl chloride or Oxalyl chloride
-
Dimethylformamide (DMF), catalytic amount
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(5-(Protected-amino)-1,3,4-thiadiazol-2-ylthio)acetic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Acylation of 7-ACA: In a separate flask, suspend 7-ACA (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C.
-
Add triethylamine (2.2 eq) to the 7-ACA suspension and stir for 10-15 minutes.
-
Dissolve the crude acyl chloride from step 4 in anhydrous DCM and add it dropwise to the 7-ACA suspension at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure protected cephalosporin derivative.[3][4]
-
Deprotection (if necessary): Depending on the protecting group used for the amino function on the thiadiazole ring, a subsequent deprotection step will be required. The conditions for deprotection will vary based on the specific protecting group employed.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized cephalosporin derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB and incubate at 37 °C until it reaches the log phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Mechanism of Action of Cephalosporins
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core of this mechanism is the irreversible acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[5][6][7] This inhibition leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of cephalosporin antibiotics.
General Workflow for Synthesis and Evaluation of Novel Cephalosporins
The development of new cephalosporin antibiotics follows a structured workflow, from the initial design and synthesis to the final biological evaluation. This diagram illustrates the key stages of this process.
Caption: Workflow for novel cephalosporin synthesis.
References
- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical and enzymatic acylation of 7-aminocephalosporanic acid (7-ACA), a crucial step in the synthesis of various semi-synthetic cephalosporin antibiotics. The information is intended to guide researchers, scientists, and drug development professionals in the efficient synthesis and optimization of these important pharmaceutical compounds.
Introduction to 7-ACA Acylation
7-Aminocephalosporanic acid (7-ACA) is the core chemical nucleus for a vast array of cephalosporin antibiotics. The modification of the 7-amino group through acylation with different side chains allows for the synthesis of cephalosporins with varied antibacterial spectra, pharmacokinetic properties, and resistance to β-lactamases. Both chemical and enzymatic methods are employed for this critical transformation, each with its own advantages and considerations.
Chemical Acylation offers versatility in the choice of acylating agents and is well-established for large-scale production. These methods often involve the use of activated acyl donors, such as acyl chlorides, in the presence of a base and an appropriate solvent system. Protecting groups may be necessary to prevent side reactions.
Enzymatic Acylation , primarily utilizing penicillin G acylase (PGA) or other engineered acylases, presents a greener and more specific alternative. These reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh chemicals and organic solvents. The high selectivity of enzymes often eliminates the need for protecting groups, simplifying the overall process.
This document will detail protocols for the synthesis of three major cephalosporins: Cefazolin and Cephalothin via chemical acylation, and Cephalexin via enzymatic acylation of the related nucleus 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Chemical Acylation Protocols
Synthesis of Cefazolin from 7-ACA
Cefazolin is a first-generation cephalosporin synthesized by the acylation of 7-ACA with 1H-tetrazole-1-acetic acid. The following protocol is a representative chemical synthesis method.
Experimental Protocol:
-
Preparation of 7-ACA Solution:
-
Suspend 40.0 g (0.147 mol) of 7-aminocephalosporanic acid in 150 g of dichloromethane in a reaction flask.
-
Cool the suspension to a temperature between -10°C and -20°C.
-
Slowly add 18.6 g (0.162 mol) of tetramethylguanidine while stirring until the 7-ACA dissolves completely, forming a clear solution.
-
Store this solution at -20°C to -30°C until use[1].
-
-
Preparation of the Acylating Agent (Mixed Anhydride):
-
In a separate reaction vessel, add 20.7 g (0.162 mol) of 1H-tetrazole-1-acetic acid to 150 g of dichloromethane.
-
Cool the mixture to a temperature between -10°C and -20°C.
-
Add 16.4 g (0.162 mol) of triethylamine.
-
Further cool the mixture to a temperature between -40°C and -50°C.
-
Add 19.5 g (0.162 mol) of pivaloyl chloride and allow the reaction to proceed for 1 hour to form the mixed anhydride solution[1][2].
-
-
Acylation Reaction:
-
Work-up and Isolation:
-
After the reaction is complete, add water to the reaction mixture to quench the reaction.
-
Separate the aqueous layer.
-
The intermediate product in the aqueous layer can be further reacted with 5-mercapto-1-methyltetrazole in the presence of a base to yield cefazolin acid[1].
-
The final product can be precipitated by adjusting the pH and purified by crystallization. A product yield of over 90% with a purity of 98% can be achieved[3].
-
Synthesis of Cephalothin from 7-ACA
Cephalothin is another first-generation cephalosporin, synthesized by acylating 7-ACA with 2-thiopheneacetic acid. This protocol involves the use of a silylating agent to protect the carboxyl group of 7-ACA.
Experimental Protocol:
-
Silylation of 7-ACA:
-
In a suitable reactor, add 120 kg of 7-ACA to 1200 L of anhydrous dichloromethane.
-
Under agitation, add 70 kg of N,O-Bis(trimethylsilyl)acetamide (BSA).
-
Maintain the temperature at 25-30°C and stir for 4-6 hours to ensure complete silylation[4].
-
-
Acylation Reaction:
-
To the silylated 7-ACA solution, add 2-thiopheneacetyl chloride. The weight ratio of 2-thiopheneacetyl chloride to the initial 7-ACA should be between 0.5:1 and 1:1[4].
-
Stir the reaction mixture at 10-35°C for approximately 1.5 hours. Monitor the reaction progress to ensure the residual 7-ACA is less than or equal to 0.5%[4].
-
-
Hydrolysis and Product Isolation:
-
Once the acylation is complete, add purified water to the reaction mixture to hydrolyze the silyl ester.
-
Separate the aqueous phase containing the cephalothin acid.
-
Add ethyl acetate to the aqueous phase.
-
Slowly add hydrochloric acid with stirring to precipitate the product.
-
Filter the resulting crystals, wash, and dry to obtain cephalothin acid. This process can yield a product with a purity of up to 97%[4].
-
Enzymatic Acylation Protocol
Synthesis of Cephalexin from 7-ADCA
Cephalexin is synthesized from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a derivative of 7-ACA, and an activated form of D-phenylglycine. The use of immobilized penicillin G acylase (PGA) is a common and efficient method.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a solution of 7-ADCA in a suitable buffer (e.g., phosphate buffer) at a concentration of 10-15% (w/v).
-
Adjust the pH of the 7-ADCA solution to 7.8-8.0 and maintain the temperature between 15°C and 25°C.
-
The acyl donor, D-phenylglycine methyl ester (PGME) hydrochloride, is prepared as a solid or a concentrated solution.
-
-
Enzymatic Acylation:
-
Add the immobilized penicillin G acylase to the 7-ADCA solution. The amount of enzyme is typically 1-2 times the weight of the 7-ADCA.
-
Slowly and continuously feed the D-phenylglycine methyl ester hydrochloride into the reaction mixture over a period of 30-120 minutes. The molar ratio of PGME to 7-ADCA is typically between 1.15:1 and 1.6:1.
-
During the addition of the acyl donor, the pH of the reaction mixture will naturally decrease. Maintain the pH between 6.0 and 7.2 by the controlled addition of an alkaline solution, such as ammonia.
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the reaction progress by HPLC to determine the conversion of 7-ADCA to cephalexin.
-
Once the maximum conversion is achieved (which can be as high as 99.3%), the reaction is stopped[5].
-
Separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The cephalexin in the solution can be purified and isolated by crystallization, often as a monohydrate, with a purity of over 99%.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the described acylation protocols, providing a basis for comparison and optimization.
Table 1: Chemical Acylation of 7-ACA - Reaction Parameters and Yields
| Target Cephalosporin | Acylating Agent | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Cefazolin | 1H-tetrazole-1-acetyl chloride (from 1H-tetrazole-1-acetic acid and pivaloyl chloride) | Dichloromethane | Tetramethylguanidine/Triethylamine | -40 to -50 | 2-3 | >90 | 98 | [1][2][3] |
| Cephalothin | 2-Thiopheneacetyl chloride | Dichloromethane | N,O-Bis(trimethylsilyl)acetamide (as protecting agent) | 10 to 35 | 1.5 | up to 137% (relative to older methods) | 97 | [4] |
| Cefotaxime | 2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride | Aqueous solution | Sodium 2-ethylhexanoate | Not specified | Not specified | 45-47 (actual) | 98.9 | [6] |
Table 2: Enzymatic Acylation of 7-ADCA for Cephalexin Synthesis
| Enzyme | Acyl Donor | Substrate (Nucleus) | pH | Temperature (°C) | Conversion (%) | Productivity (mmol/L/h) | Reference |
| Immobilized Penicillin G Acylase (IPGA) | D-phenylglycine methyl ester (PGME) | 7-ADCA | 6.0-7.2 | 15-25 | 99.3 | 200 | [5] |
| Penicillin G Acylase (PGA) | D-phenylglycine nitrile (in-situ converted to amide) | 7-ADCA | Not specified | Not specified | 79 (yield) | Not specified | [7] |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and reaction pathways described in these application notes.
References
- 1. Synthetic method of cefazolin acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104910188A - Synthetic method of cefazolin acid - Google Patents [patents.google.com]
- 3. pu.edu.pk [pu.edu.pk]
- 4. CN101613358A - The preparation method of cephalothin acid - Google Patents [patents.google.com]
- 5. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 7-APRA in the Development of Fourth-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourth-generation cephalosporins represent a significant advancement in the fight against bacterial infections, offering a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. A key structural feature of these advanced antibiotics is the presence of a quaternary ammonium group at the C-3 position of the cephalosporin nucleus, which enhances their ability to penetrate the outer membrane of Gram-negative bacteria and increases their stability against β-lactamases.[1][2][3] 7-amino-3-deacetoxy-cephalosporanic acid (7-APRA), also known as 7-aminodeacetoxycephalosporanic acid (7-ADCA), is a crucial starting material for the synthesis of these potent therapeutic agents.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the development of two prominent fourth-generation cephalosporins: Cefepime and Cefpirome.
Core Concepts: The Role of this compound
This compound serves as a foundational scaffold for the synthesis of fourth-generation cephalosporins. Its core structure, a β-lactam ring fused to a dihydrothiazine ring, is the essential pharmacophore responsible for inhibiting bacterial cell wall synthesis.[6][7][8] The key synthetic transformations involving this compound are:
-
C-3 Position Functionalization: Unlike 7-aminocephalosporanic acid (7-ACA), this compound lacks an acetoxy leaving group at the C-3 position. Therefore, the first critical step involves the introduction of a suitable leaving group to enable the subsequent nucleophilic substitution by the desired quaternary ammonium side chain.
-
C-7 Position Acylation: The amino group at the C-7 position is acylated with a specific side chain that contributes to the antibiotic's spectrum of activity and resistance to β-lactamases.
The zwitterionic nature conferred by the quaternary ammonium group at C-3 and the carboxylate at C-4 allows for rapid penetration through the porin channels of Gram-negative bacteria.[1][9]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Fourth-generation cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][9][10][11] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[12][13][14][15] Peptidoglycan provides structural integrity to the bacterial cell wall.
The mechanism unfolds as follows:
-
Binding to PBPs: The cephalosporin molecule mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[6]
-
Inhibition of Transpeptidation: By binding to the active site of PBPs, the cephalosporin acylates the enzyme, rendering it inactive.[9][12] This prevents the cross-linking of peptidoglycan chains.
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[12][15]
References
- 1. droracle.ai [droracle.ai]
- 2. The chemistry and structure-activity relationships of C3-quaternary ammonium cephem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. microbenotes.com [microbenotes.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Cephalosporin - Wikipedia [en.wikipedia.org]
- 9. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Cefepime (Maxipime): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. What is the mechanism of Cefpirome Sulfate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 15. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Quantifying 6-Aminopenicillanic Acid (6-APA) Purity
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The requested topic was "7-APRA". This appears to be a typographical error, as the standard precursor for penicillin synthesis is 6-Aminopenicillanic Acid (6-APA).[1] This document will focus on the analytical techniques for quantifying the purity of 6-APA, the core nucleus of penicillin antibiotics. The principles and methods described are also largely applicable to 7-aminocephalosporanic acid (7-ACA), the core for cephalosporins.[2]
Introduction
6-Aminopenicillanic Acid (6-APA) is the fundamental building block for the synthesis of a vast array of semi-synthetic penicillin antibiotics.[1] The purity of this key intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Impurities can arise from the manufacturing process, degradation, or starting materials and may include related substances or residual solvents.[4]
Regulatory bodies mandate rigorous characterization and control of impurities in drug substances.[3] Therefore, robust and validated analytical methods are essential for accurately quantifying 6-APA purity and profiling its impurities. This application note details three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and specificity in separating the main component from its impurities.[5][6] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating 6-APA from its related substances.
Experimental Protocol: RP-HPLC for 6-APA Purity
This protocol is based on established methods for analyzing beta-lactam antibiotic precursors.[7]
Objective: To determine the purity of a 6-APA sample and quantify its impurities using a stability-indicating RP-HPLC method.
Materials and Equipment:
-
HPLC system with UV detector (Photodiode Array detector is recommended for peak purity analysis)[8]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
6-APA reference standard and sample
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer: Dissolve a suitable amount of KH₂PO₄ in HPLC-grade water to make a 10-20 mM solution.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
The mobile phase is a mixture of this phosphate buffer and acetonitrile. A typical starting gradient could be 95:5 (v/v) Buffer:Acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of 6-APA reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
-
Prepare a series of dilutions from this stock solution for linearity checks (e.g., 0.01 to 0.15 mg/mL).[9]
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the 6-APA test sample and prepare a 1.0 mg/mL solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
Parameter Value Column C18 (250 mm x 4.6 mm, 5 µm) Mobile Phase Phosphate Buffer (pH 3.0): Acetonitrile (e.g., 95:5 v/v) Flow Rate 1.0 mL/min Injection Volume 20 µL Column Temperature 30-35°C | Detection | UV at 254 nm |
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the 6-APA peak based on the retention time of the reference standard.
-
Calculate the area of the 6-APA peak and any impurity peaks in the sample chromatogram.
-
Purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of 6-APA Peak / Total Area of All Peaks) x 100
-
Data Summary: HPLC Method Performance
The following table summarizes typical validation parameters for an HPLC purity method.[7][9]
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Correlation coefficient for the calibration curve across a range of concentrations.[7] |
| Precision (%RSD) | < 2.0% | Relative Standard Deviation for replicate injections of the same sample.[9] |
| Accuracy (% Recovery) | 98 - 102% | The percentage of a known amount of spiked analyte recovered from the sample matrix.[7] |
| LOD | ~0.0006 mg/mL | The lowest concentration of analyte that can be reliably detected.[9] |
| LOQ | ~0.0018 mg/mL | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[9] |
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for 6-APA purity determination using HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster technique for quantitative analysis.[10] It operates based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[11] While less specific than HPLC, it is useful for a quick purity check against a known standard, provided that impurities do not absorb significantly at the analysis wavelength.
Experimental Protocol: Quantitative Analysis by UV-Vis
Objective: To determine the concentration and estimate the purity of a 6-APA sample by comparing its absorbance to a standard.
Materials and Equipment:
-
UV-Vis spectrophotometer (dual beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Diluent (e.g., 0.1 M HCl or phosphate buffer)
-
6-APA reference standard and sample
Procedure:
-
Determine λmax (Wavelength of Maximum Absorbance):
-
Prepare a dilute solution of the 6-APA reference standard in the chosen diluent.
-
Scan the solution across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Curve:
-
Prepare a stock solution of the 6-APA reference standard (e.g., 100 µg/mL).
-
Create a series of at least five standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the diluent as a blank.
-
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Sample Analysis:
-
Prepare a solution of the 6-APA sample with a concentration expected to fall within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of 6-APA in the sample solution.
-
Calculate the purity of the sample based on the weighed amount and the concentration determined from the calibration curve.
Purity (%) = (Calculated Concentration / Theoretical Concentration) x 100
-
Data Summary: UV-Vis Method Performance
| Parameter | Typical Value | Description |
| λmax | Analyte-specific | Wavelength of maximum absorbance for 6-APA in the chosen solvent. |
| Linearity (R²) | > 0.995 | Correlation coefficient for the Beer-Lambert plot.[10] |
| Precision (%RSD) | < 2.0% | Relative Standard Deviation for replicate measurements of the same sample. |
Workflow Diagram: UV-Vis Quantitative Analysis
Caption: Workflow for 6-APA purity estimation by UV-Vis Spectrophotometry.
Titration
Titration is a classic, absolute analytical method that can determine the purity of 6-APA based on its acidic carboxylic acid group.[12] It is a cost-effective technique that does not require a reference standard for the primary calculation, although titrant standardization is crucial.
Experimental Protocol: Acid-Base Titration
Objective: To determine the purity of 6-APA by titrating its carboxylic acid functional group with a standardized base.
Materials and Equipment:
-
Burette (50 mL, Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter or phenolphthalein indicator
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., a mixture of water and ethanol, neutralized)
-
6-APA sample
Procedure:
-
Titrant Standardization:
-
Accurately weigh a primary standard, such as potassium hydrogen phthalate (KHP), and dissolve it in deionized water.
-
Titrate the KHP solution with the ~0.1 M NaOH solution to a phenolphthalein endpoint (faint pink) or a potentiometric endpoint (inflection point of the pH curve).
-
Calculate the exact molarity of the NaOH solution. This step is critical for accuracy.[12]
-
-
Sample Analysis:
-
Accurately weigh approximately 200-300 mg of the 6-APA sample and dissolve it in a suitable volume of the neutralized solvent.
-
Add a few drops of phenolphthalein indicator or place a calibrated pH electrode in the solution.
-
Titrate the sample solution with the standardized 0.1 M NaOH until the endpoint is reached (a persistent faint pink color or the equivalence point on the pH curve).
-
Record the volume of NaOH consumed.
-
-
Calculation:
-
The reaction is 1:1 between 6-APA and NaOH.
-
Calculate the purity using the following formula:
Purity (%) = (V x M x MW) / (W x 1000) x 100
Where:
-
V = Volume of NaOH consumed (mL)
-
M = Molarity of standardized NaOH (mol/L)
-
MW = Molecular weight of 6-APA (216.26 g/mol )
-
W = Weight of the 6-APA sample (g)
-
Data Summary: Titration Method Performance
| Parameter | Typical Value | Description |
| Accuracy | High | As an absolute method, it can be very accurate if the titrant is properly standardized.[12] |
| Precision (%RSD) | < 0.5% | Relative Standard Deviation for replicate titrations.[13] |
| Specificity | Low | The method is not specific; any acidic impurity will be titrated along with the 6-APA, potentially leading to an overestimation of purity. |
Workflow Diagram: Purity by Titration
Caption: Workflow for determining 6-APA purity via acid-base titration.
Conclusion and Comparison
The choice of analytical technique for 6-APA purity depends on the specific requirements of the analysis.
| Technique | Specificity | Throughput | Equipment Cost | Primary Use Case |
| HPLC | Very High | Medium | High | Definitive purity testing, impurity profiling, and stability studies.[6] |
| UV-Vis | Low-Medium | High | Low | Rapid quality control checks and concentration determination for known pure samples.[10] |
| Titration | Low | High | Very Low | Assay of bulk material where acidic impurities are known to be negligible.[12] |
For comprehensive quality control and regulatory submissions, HPLC is the gold standard, providing detailed information on both the purity of 6-APA and the profile of any related impurities.[8] UV-Vis spectrophotometry and titration serve as valuable, cost-effective orthogonal techniques for routine checks and assay determination. A combination of these methods provides a robust analytical strategy for ensuring the quality of 6-Aminopenicillanic Acid.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrar.org [ijrar.org]
- 11. azooptics.com [azooptics.com]
- 12. usp.org [usp.org]
- 13. [Research on determination of chemical purity of andrographolide by coulometric titration method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production and Purification of 7-Aminodesacetoxycephalosporanic Acid (7-ADCA/7-APRA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Aminodesacetoxycephalosporanic acid (7-ADCA), also referred to as 7-amino-3-deacetoxy-4-carboxylic acid (7-APRA), is a crucial intermediate in the synthesis of various semi-synthetic cephalosporin antibiotics.[1][2] The large-scale production of high-purity 7-ADCA is a critical step in the pharmaceutical manufacturing chain. This document outlines the prevalent enzymatic production methods and subsequent purification protocols, providing detailed experimental procedures and quantitative data to guide researchers and professionals in this field.
The primary industrial route for 7-ADCA production involves the enzymatic hydrolysis of penicillin G or cephalosporin G, catalyzed by penicillin G acylase (PGA).[1][2] This biocatalytic approach is favored over traditional chemical methods due to its milder reaction conditions, higher specificity, and reduced environmental impact.[3]
Section 1: Large-Scale Production of 7-ADCA via Enzymatic Hydrolysis
The enzymatic conversion of a penicillin or cephalosporin precursor is the cornerstone of modern 7-ADCA production. Immobilized penicillin G acylase is widely employed to facilitate enzyme recovery and reuse, enhancing the economic viability of the process.[1]
Enzymatic Reaction Pathway
The enzymatic hydrolysis of Penicillin G to 7-ADCA is a well-established industrial process.
Caption: Enzymatic conversion of Penicillin G to 7-ADCA.
Experimental Protocol: Enzymatic Hydrolysis of Penicillin G
This protocol describes a batch process for the enzymatic production of 7-ADCA using immobilized penicillin G acylase.
Materials:
-
Penicillin G Potassium Salt (Substrate)
-
Immobilized Penicillin G Acylase
-
Deionized Water
-
Ammonium Hydroxide (e.g., 3.8 M) for pH adjustment
-
Reaction Vessel (stirred tank reactor) with pH and temperature control
Procedure:
-
Substrate Preparation: Prepare an aqueous solution of Penicillin G potassium salt. A typical concentration is around 120 g/L.[4]
-
Reaction Setup:
-
Enzyme Addition: Add the immobilized penicillin G acylase to the reaction vessel. The enzyme loading is typically in the range of 1,000-50,000 units per liter of reaction volume.[4]
-
Reaction Monitoring and Control:
-
Maintain the pH of the reaction mixture at a constant value, typically between 8.0 and 8.5, by the controlled addition of ammonium hydroxide.[4] This is crucial as the hydrolysis of the amide bond in penicillin G releases phenylacetic acid, which lowers the pH.
-
Continuously stir the reaction mixture to ensure homogeneity.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of 7-ADCA and remaining Penicillin G using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Completion: The reaction is typically complete within 2.5 to 4 hours, indicated by the stabilization of substrate and product concentrations.[4]
-
Enzyme Separation: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration for subsequent reuse.[4] The resulting solution contains 7-ADCA, phenylacetic acid, and unreacted substrate.
Quantitative Data for Enzymatic Production
The following table summarizes key parameters for the enzymatic production of 7-ADCA.
| Parameter | Value | Reference |
| Substrate | Penicillin G Potassium Salt | [4] |
| Substrate Concentration | 120 g/L | [4] |
| Enzyme | Immobilized Penicillin G Acylase | [1][4] |
| Enzyme Loading | 1,000 - 50,000 units/L | [4] |
| Temperature | 25°C - 37°C | [4] |
| pH | 8.0 - 8.5 | [4] |
| Reaction Time | 2.5 - 4 hours | [4] |
Section 2: Large-Scale Purification of 7-ADCA
The downstream processing of the reaction mixture is critical to obtain high-purity 7-ADCA suitable for pharmaceutical applications. The primary purification method is crystallization, which leverages the low solubility of 7-ADCA at its isoelectric point.
Purification Workflow
The general workflow for the purification of 7-ADCA from the enzymatic reaction mixture involves several key steps.
Caption: General workflow for the purification of 7-ADCA.
Experimental Protocol: Purification of 7-ADCA by Crystallization
This protocol details the purification of crude 7-ADCA from the reaction mixture by isoelectric point crystallization.
Materials:
-
Crude 7-ADCA solution (from enzymatic hydrolysis)
-
Ammonia water
-
Sulfuric acid
-
Ethanol or Methanol
-
Crystallization vessel with temperature and pH control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Initial pH Adjustment and Dissolution:
-
Take the crude 7-ADCA solution from the enzymatic reaction.
-
Adjust the pH to 7.8-8.0 with ammonia water to ensure complete dissolution of 7-ADCA and to form an alkaline solution.[5]
-
-
Acidification for Impurity Precipitation (Optional but recommended):
-
Add sulfuric acid to the alkaline solution to lower the pH to 0.7-0.9.[5] This step can help in precipitating certain impurities.
-
Filter the acidic solution to remove any precipitated impurities.
-
-
Preparation for Crystallization:
-
Readjust the pH of the filtered solution back to 7.8-8.0 with ammonia water.[5]
-
Add alcohol (absolute methanol or ethanol) to the solution. The volume-to-mass ratio of alcohol to the initial crude 7-ADCA can be in the range of 7-9 mL/g.[5] The addition of alcohol can enhance the solubility of some impurities, leading to a purer final product.[5]
-
-
Isoelectric Point Crystallization:
-
Isolation and Washing:
-
Filter the resulting slurry to collect the 7-ADCA crystals.
-
Wash the crystals sequentially with water and acetone to remove residual mother liquor and impurities.
-
-
Drying:
-
Dry the purified 7-ADCA crystals under vacuum at a temperature of 25-45°C.
-
Quantitative Data for 7-ADCA Purification
The table below presents key parameters and expected outcomes for the purification of 7-ADCA.
| Parameter | Value | Reference |
| Dissolution & Impurity Removal | ||
| Initial pH for Dissolution | 7.8 - 8.0 | [5] |
| Acidification pH | 0.7 - 0.9 | [5] |
| Crystallization | ||
| Solvent Addition | Absolute Methanol or Ethanol | [5] |
| Solvent to Crude Product Ratio | 7-9 mL/g | [5] |
| Crystallization pH (Isoelectric Point) | 3.8 - 4.0 | [5] |
| Crystallization Temperature | 20°C - 70°C | [5] |
| Stirring Speed | 100 - 400 rpm | [5] |
| Crystal Growth Time | 6 - 60 minutes | [5] |
| Product Quality | ||
| Purity | > 99.91% | [5] |
| Yield | > 87% | [5] |
| Impurity (Δ-2-7-ADCA) Content | < 0.06% | [5] |
Section 3: Alternative and Emerging Technologies
While enzymatic hydrolysis followed by crystallization is the dominant industrial method, research into alternative production and purification routes is ongoing.
Fermentation-Based Production
Genetic engineering has enabled the development of recombinant strains of Acremonium chrysogenum capable of producing deacetoxycephalosporin C (DAOC). This intermediate can then be converted to 7-ADCA through a two-step enzymatic process using D-amino acid oxidase (DAO) and glutaryl acylase (GLA).[6][7] This approach offers a more direct fermentation route to a 7-ADCA precursor.
Advanced Purification Techniques
-
Nanofiltration: This membrane-based separation technique can be employed to separate 7-ADCA from by-products like adipic acid, particularly in processes starting from adipyl-7-ADCA.[8][9] The separation is based on a combination of size exclusion and charge effects.[8]
-
Chromatography: Adsorption chromatography using resins like Amberlite XAD-1600 can be used for the purification of 7-ADCA precursors from fermentation broths.[10]
Conclusion
The large-scale production and purification of 7-ADCA are well-established processes that are critical for the manufacturing of essential cephalosporin antibiotics. The shift from chemical to enzymatic methods for production has significantly improved the environmental footprint and efficiency of this process. The purification of 7-ADCA to a high degree of purity is reliably achieved through controlled crystallization at its isoelectric point. Continuous improvements in fermentation technology and downstream processing are expected to further enhance the overall efficiency and sustainability of 7-ADCA manufacturing.
References
- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 6. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-APRA in the Creation of Beta-Lactamase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. 7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA) is a cephalosporin nucleus that serves as a valuable scaffold for the synthesis of novel therapeutic agents. While this compound is a common precursor for cephalosporin antibiotics, its structural modification, particularly at the C-7 amino group, presents a promising avenue for the development of potent β-lactamase inhibitors.
This application note details the rationale and provides a generalized protocol for the synthesis of this compound derivatives as potential β-lactamase inhibitors. It also discusses the underlying mechanism of action and presents a logical workflow for the discovery and evaluation of such compounds.
Rationale for this compound as a Scaffold
The cephalosporin backbone of this compound is a well-established pharmacophore that is recognized by β-lactamase enzymes. By modifying the C-7 position with various acyl groups, it is possible to design molecules that not only bind to the active site of β-lactamases but also form a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme. The 1,3,4-thiadiazole moiety at the C-3 position can also influence the compound's pharmacokinetic properties and its interaction with the enzyme.
Synthetic Approach: Acylation of the C-7 Amino Group
The primary synthetic route to generate novel β-lactamase inhibitors from this compound involves the acylation of the C-7 amino group. This can be achieved through various organic synthesis methods, with the mixed anhydride method being a common and effective approach. This method allows for the coupling of a wide variety of carboxylic acids to the 7-amino position, enabling the creation of a diverse library of candidate inhibitors for structure-activity relationship (SAR) studies.
Experimental Protocols
General Protocol for the Synthesis of 7-Acylamino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-cephem Derivatives (A Representative Example)
This protocol is a generalized procedure based on established methods for the acylation of cephalosporin nuclei. Specific reaction conditions may need to be optimized for different acylating agents.
Materials:
-
7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (this compound)
-
Carboxylic acid of choice (R-COOH)
-
Ethyl chloroformate
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (R-COOH) (1.1 equivalents) in an anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Add triethylamine or N-methylmorpholine (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.
-
Acylation of this compound: In a separate flask, suspend this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add triethylamine or N-methylmorpholine (1.0-1.2 equivalents) to the suspension to aid dissolution.
-
Cool the this compound solution/suspension to 0°C.
-
Slowly add the pre-formed mixed anhydride solution to the this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 7-acylamino derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of β-Lactamase Inhibition
The synthesized this compound derivatives are designed to act as mechanism-based inhibitors of serine β-lactamases. The proposed mechanism involves the following steps:
-
Binding: The inhibitor, mimicking the structure of a β-lactam antibiotic, binds to the active site of the β-lactamase enzyme.
-
Acylation: The catalytic serine residue in the active site of the enzyme attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.
-
Inactivation: Unlike with a substrate antibiotic, this acyl-enzyme intermediate is designed to be stable and resistant to hydrolysis. This stability can be achieved by introducing specific chemical moieties in the acyl side chain that sterically hinder or electronically disfavor the approach of a water molecule required for deacylation. This effectively traps the enzyme in an inactive state.
Data Presentation
While specific quantitative data for β-lactamase inhibition by this compound derivatives is not yet extensively published, a systematic approach to screening a library of synthesized compounds is crucial. The inhibitory activity is typically determined by measuring the half-maximal inhibitory concentration (IC50) against a panel of clinically relevant β-lactamase enzymes. The results should be summarized in a clear tabular format for easy comparison of the structure-activity relationships.
Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against Various β-Lactamases
| Compound ID | R-Group at C-7 | IC50 (µM) vs. TEM-1 (Class A) | IC50 (µM) vs. AmpC (Class C) | IC50 (µM) vs. OXA-48 (Class D) |
| This compound-R1 | [Structure of R1] | Data | Data | Data |
| This compound-R2 | [Structure of R2] | Data | Data | Data |
| This compound-R3 | [Structure of R3] | Data | Data | Data |
| Control | (e.g., Tazobactam) | Data | Data | Data |
Note: This table is a template for presenting experimental data. Actual values would be obtained from in vitro enzymatic assays.
Visualizations
Logical Workflow for this compound-based Inhibitor Development
Caption: Workflow for the synthesis and evaluation of this compound derivatives as β-lactamase inhibitors.
Proposed Mechanism of Serine β-Lactamase Inhibition
Caption: Proposed mechanism of irreversible inhibition of serine β-lactamases by a this compound derivative.
Conclusion
This compound represents a versatile and promising starting material for the development of novel β-lactamase inhibitors. By leveraging established synthetic methodologies, such as the acylation of the C-7 amino group, a diverse range of derivatives can be generated and screened for their inhibitory potential. The logical workflow and mechanistic understanding provided in this note offer a framework for researchers to explore the potential of this compound in the ongoing battle against antibiotic resistance. Further investigation into the synthesis and biological evaluation of specific this compound derivatives is warranted to identify lead compounds for future drug development.
Application Notes and Protocols for the Chemoenzymatic Production of 7-APRA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the production of 7-amino-3-((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl-3-cephem-4-carboxylic acid (7-APRA), a key intermediate in the synthesis of advanced cephalosporin antibiotics. Due to the limited publicly available information on a direct enzymatic route to this compound, a chemoenzymatic strategy is proposed. This approach involves the chemical synthesis of an N-acylated this compound precursor, followed by enzymatic deacylation. This method leverages the specificity of enzymes for the final deprotection step, which can lead to higher purity and milder reaction conditions compared to purely chemical methods.
The proposed pathway starts from the readily available 7-aminocephalosporanic acid (7-ACA). The 7-amino group is first protected with a phenylacetyl group, a common strategy in β-lactam chemistry. Subsequently, the C-3 acetoxy group is displaced via nucleophilic substitution with 1-(carboxymethyl)-1H-tetrazole-5-thiol to introduce the desired side chain. Finally, the N-phenylacetyl group is selectively removed using an immobilized penicillin acylase to yield this compound.
Experimental Protocols
This section details the proposed three-step chemoenzymatic process for the synthesis of this compound.
Step 1: N-Phenylacetylation of 7-ACA
Objective: To protect the 7-amino group of 7-ACA with a phenylacetyl group to prevent side reactions in the subsequent C-3 modification step.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Phenylacetyl chloride
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 7-ACA (1 mole equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Cool the suspension to 0-5 °C in an ice bath with stirring.
-
Maintain the pH of the suspension at 7.0-7.5 by the dropwise addition of a sodium bicarbonate solution.
-
Slowly add phenylacetyl chloride (1.1 mole equivalents) to the suspension while continuously monitoring and adjusting the pH to remain in the 7.0-7.5 range.
-
After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, adjust the pH to 2.0 with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-phenylacetyl-7-ACA.
Step 2: Synthesis of N-Phenylacetyl-7-APRA via Nucleophilic Substitution
Objective: To introduce the (1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl side chain at the C-3 position.
Materials:
-
N-phenylacetyl-7-ACA
-
1-(carboxymethyl)-1H-tetrazole-5-thiol
-
Sodium bicarbonate (NaHCO₃)
-
A suitable solvent (e.g., water, or a mixture of water and a polar aprotic solvent like DMF or DMSO)
-
Boric acid (optional, as a catalyst)
Procedure:
-
Dissolve N-phenylacetyl-7-ACA (1 mole equivalent) in an aqueous solution of sodium bicarbonate at a concentration of approximately 5-10% (w/v).
-
In a separate vessel, dissolve 1-(carboxymethyl)-1H-tetrazole-5-thiol (1.2 mole equivalents) in an aqueous sodium bicarbonate solution.
-
Heat the solution of N-phenylacetyl-7-ACA to 60-70 °C.
-
Add the solution of the tetrazole-thiol to the heated N-phenylacetyl-7-ACA solution.
-
Maintain the reaction mixture at 60-70 °C for 4-6 hours.
-
Monitor the reaction by HPLC for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture and acidify to a pH of 2-3 with a suitable acid to precipitate the N-phenylacetyl-7-APRA.
-
Filter the product, wash with water, and dry under vacuum.
Step 3: Enzymatic Deacylation of N-Phenylacetyl-7-APRA
Objective: To selectively remove the N-phenylacetyl protecting group to yield the final product, this compound.
Materials:
-
N-phenylacetyl-7-APRA
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5-8.0)
-
Ammonia solution or a suitable base for pH control
Procedure:
-
Suspend N-phenylacetyl-7-APRA in the phosphate buffer at a concentration of 1-5% (w/v).
-
Adjust the pH of the suspension to 7.5-8.0 with a dilute ammonia solution.
-
Add the immobilized penicillin G acylase to the reaction mixture (the amount of enzyme will depend on its activity and should be optimized).
-
Maintain the reaction at a constant temperature, typically between 25-37 °C, with gentle stirring.
-
Continuously monitor and maintain the pH at 7.5-8.0 by the controlled addition of a base, as the hydrolysis of the amide bond will release phenylacetic acid and cause a drop in pH.
-
Monitor the formation of this compound by HPLC.
-
Once the conversion is maximized (typically after several hours), filter off the immobilized enzyme for reuse.
-
Adjust the pH of the filtrate to the isoelectric point of this compound (to be determined experimentally, but likely in the range of pH 3-4) to precipitate the product.
-
Collect the this compound by filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the chemoenzymatic synthesis of this compound. The values are indicative and should be optimized for specific laboratory or industrial settings.
Table 1: Reaction Parameters for the Chemical Synthesis Steps
| Parameter | Step 1: N-Phenylacetylation | Step 2: C-3 Substitution |
| Key Reagents | 7-ACA, Phenylacetyl chloride | N-phenylacetyl-7-ACA, 1-(carboxymethyl)-1H-tetrazole-5-thiol |
| Solvent | Acetone/Water | Water (or Water/DMF) |
| Temperature | 0-5 °C | 60-70 °C |
| pH | 7.0-7.5 | Maintained with NaHCO₃ |
| Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield | >90% | 70-85% |
Table 2: Parameters for the Enzymatic Deacylation Step
| Parameter | Step 3: Enzymatic Deacylation |
| Enzyme | Immobilized Penicillin G Acylase |
| Substrate | N-phenylacetyl-7-APRA |
| Buffer | 0.1 M Phosphate Buffer |
| Temperature | 25-37 °C |
| pH | 7.5-8.0 |
| Reaction Time | 4-8 hours (conversion dependent) |
| Typical Conversion | >95% |
Visualizations
The following diagrams illustrate the proposed workflow for the chemoenzymatic production of this compound.
Caption: Chemoenzymatic workflow for this compound synthesis.
Caption: Detailed workflow for the enzymatic deacylation step.
Application Notes & Protocols: Immobilization of Penicillin Acylase for 6-Aminopenicillanic Acid (6-APA) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Penicillin G acylase (PGA) is a crucial industrial enzyme in the production of semi-synthetic β-lactam antibiotics, which remain a cornerstone of antibacterial therapy.[1] The primary application of PGA is the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), a key intermediate for the synthesis of various semi-synthetic penicillins like ampicillin and amoxicillin.[1][2][3] To enhance the economic viability and sustainability of this bioprocess, PGA is typically used in an immobilized form. Immobilization offers several advantages over the use of free enzymes, including improved stability (thermal and pH), ease of separation from the reaction mixture, and the potential for continuous operation and reusability, which significantly reduces production costs.[1][4]
This document provides a detailed overview of common methods for the immobilization of Penicillin G Acylase and protocols for its application in the synthesis of 6-APA.
Comparative Data on Penicillin Acylase Immobilization
The choice of support material and immobilization technique significantly impacts the performance of the immobilized enzyme. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Performance of PGA Immobilized on Various Support Materials
| Support Material | Immobilization Method | Enzyme Loading/Activity | Immobilization Yield (%) | Reusability (Retention after cycles) | Key Findings & Reference |
| Chitosan Beads | Multipoint Covalent Attachment (Glutaraldehyde) | >330 IU/g | 82% | 50% after 20 cycles (40 hours) | 4.9-fold more stable than free enzyme at 50°C.[1][5][6] |
| Magnetic Nanoparticles (Fe₃O₄@PDA) | Covalent Attachment (Glutaraldehyde) | 26,308 U/g (114 mg/g) | 78.5% (activity recovery) | 73% after 12 cycles | High activity and excellent operational stability.[7] |
| Magnetic Nanoparticles (Ni₀.₃Mg₀.₄Zn₀.₃Fe₂O₄) | Covalent Attachment (Glutaraldehyde) | 7121.00 U/g | Not Specified | 37.9% after 5 cycles | Enhanced stability against pH and temperature changes.[2] |
| Magnetic Nanoparticles (α-Fe₂O₃/Fe₃O₄) | Covalent Attachment (Glutaraldehyde) | 387.03 IU/g | Not Specified | Not Specified | High stability under varying pH and temperature.[8] |
| Macro-mesoporous Silica Spheres | Adsorption/Covalent Binding | 1033 U/g (895 mg/g) | Not Specified | Not Specified | High enzyme loading and decreased mass transfer resistance. |
| Non-Porous Ultrafine Silica | Covalent Attachment (Glutaraldehyde) | Not Specified | 80% | Half-life of 163.2 hours over 40 cycles | Glutaraldehyde cross-linking significantly improved stability. |
| Mesostructured Cellular Foams (Silica) | Cross-linking Network (Chitosan/Glutaraldehyde) | 555.0 mg/g | Not Specified | 85% after 5 reuses | Novel method combining physical adsorption and covalent binding.[9] |
Table 2: Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase
| Enzyme Form | Support Material | Kₘ (mol/L) | Vₘₐₓ (µmol/min) | Reference |
| Free PGA | - | 0.00387 | 0.387 | [2] |
| Immobilized PGA | Magnetic Ni₀.₃Mg₀.₄Zn₀.₃Fe₂O₄ | 0.0101 | 0.129 | [2] |
| Free PGA | - | 0.0227 mol·L⁻¹ | 0.7325 µmol·min⁻¹ | [10] |
| Immobilized PGA | Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ | 0.0436 mol·L⁻¹ | 0.3727 µmol·min⁻¹ | [10] |
| Free PGA | - | 1.04 mM | 0.024 mM | [11] |
| Immobilized PGA | PEI-coated Magnetic Fe₃O₄ | 1.53 mM | 0.47 mM | [11] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in the immobilization of penicillin acylase and its catalytic action.
References
- 1. scielo.br [scielo.br]
- 2. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilisation of PCA.pdf [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. scienceopen.com [scienceopen.com]
- 7. Immobilized penicillin G acylase with enhanced activity and stability using glutaraldehyde-modified polydopamine-coated Fe3 O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-APRA
Welcome to the technical support center for the synthesis of 7-amino-3-((E)-prop-1-en-1-yl)-3,4-dihydro-2H-benzo[b][1][2]oxazine-7-carboxylic acid (7-APRA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their this compound synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, followed by troubleshooting for each key transformation.
Proposed Synthetic Pathway for this compound
A potential synthetic route for this compound can be envisioned starting from a commercially available substituted nitrophenol. The key steps would involve the formation of the benzoxazine core, followed by functional group manipulations to introduce the amino, carboxylic acid, and prop-1-enyl moieties.
Figure 1: A proposed synthetic workflow for this compound.
Step 1 & 2: Formation of the Benzoxazine Ring
Question: I am observing a low yield during the formation of the 2H-benzo[b][1][2]oxazin-3(4H)-one core. What are the likely causes and solutions?
Answer: Low yields in the formation of the benzoxazine ring, often synthesized from precursors like 2-amino-5-nitrophenol, can stem from several factors.[3] Key areas to investigate include the choice of reagents, reaction conditions, and potential side reactions.
Troubleshooting Strategies:
-
Incomplete N-alkylation: Ensure the complete reaction of the starting aminophenol with an appropriate two-carbon electrophile (e.g., ethyl bromoacetate). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Inefficient Cyclization: The subsequent intramolecular cyclization to form the lactam is often the critical step.
-
Base Selection: The choice of base is crucial. Stronger bases like sodium hydride or potassium tert-butoxide are often more effective than weaker bases like triethylamine.
-
Solvent: Aprotic polar solvents such as DMF or DMSO are generally preferred to facilitate the reaction.
-
-
Side Reactions: The phenolic hydroxyl group can compete with the amino group in the initial alkylation. Protecting the hydroxyl group prior to N-alkylation can be a strategic solution to improve regioselectivity.
Table 1: Comparison of Reaction Conditions for Benzoxazine Formation
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Base | Triethylamine | Sodium Hydride |
| Solvent | Toluene | DMF |
| Temperature | Reflux | 80-100 °C |
| Yield | 30-40% | 70-80% |
Step 3: Reduction of the Nitro Group
Question: My nitro group reduction to an amine is incomplete or resulting in side products. How can I optimize this step?
Answer: The reduction of an aromatic nitro group is a common transformation, but achieving high yields without affecting other functional groups can be challenging.
Troubleshooting Strategies:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often a clean and high-yielding method. Ensure the catalyst (e.g., Pd/C) is active and the system is free of catalyst poisons.
-
Metal Reductions: Reagents like SnCl₂·2H₂O in ethanol or iron powder in acidic medium are effective alternatives. The choice depends on the presence of other reducible functional groups.
-
-
Reaction Monitoring: Closely monitor the reaction's progress. Over-reduction or side reactions can occur with prolonged reaction times or excessive temperatures.
Figure 2: Troubleshooting logic for nitro group reduction.
Step 4 & 5: Introduction of the Prop-1-enyl Group via Suzuki Coupling
Question: The Suzuki-Miyaura cross-coupling to introduce the (E)-prop-1-en-1-yl group is giving a low yield of the desired product. What should I check?
Answer: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.[1] However, its success is highly dependent on several factors. Low yields can often be traced back to the catalyst system, reagents, or reaction conditions.
Troubleshooting Strategies:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands can be particularly effective.[1] It may be necessary to screen different catalyst/ligand combinations.
-
Base and Solvent: The base plays a crucial role in the catalytic cycle. A range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water) should be considered.
-
Boronic Acid/Ester Quality: Ensure the (E)-prop-1-en-1-ylboronic acid or its ester is of high purity and has not degraded during storage.[1]
-
Oxygen-Free Conditions: The reaction is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Table 2: Optimization of Suzuki Coupling Reaction
| Parameter | Initial Conditions | Optimized Conditions |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Base | Na₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol | 1,4-Dioxane/Water |
| Temperature | 80 °C | 100 °C |
| Yield | < 20% | > 85% |
Frequently Asked Questions (FAQs)
Q1: How can I improve the overall purity of my final this compound product?
A1: Achieving high purity often requires a multi-step purification strategy.
-
Chromatography: Column chromatography is a standard method for removing impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent can significantly enhance purity.
-
Aqueous Washes: During the work-up of each step, appropriate aqueous washes (e.g., with brine, saturated sodium bicarbonate) can remove many water-soluble impurities.
Q2: What is the best method for monitoring the progress of my reactions?
A2: A combination of techniques is often most effective.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, confirming the presence of the desired product and identifying potential byproducts by their mass.
Q3: Are there any general strategies to improve reaction yields?
A3: Yes, several general principles can be applied:
-
Anhydrous Conditions: Many organic reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents when necessary.[1]
-
Inert Atmosphere: For oxygen-sensitive reactions like Suzuki coupling, maintaining an inert atmosphere is crucial.[1]
-
Reagent Quality: Use high-purity starting materials and reagents.
-
Systematic Optimization: Employ a "one-factor-at-a-time" approach or Design of Experiments (DoE) to systematically optimize variables like temperature, concentration, and catalyst loading.[4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dried flask under an inert atmosphere, add the aryl halide (1.0 eq), (E)-prop-1-en-1-ylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).
-
Add the chosen base (e.g., K₃PO₄, 2-3 eq) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Degas the mixture again by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nitro Group Reduction using SnCl₂·2H₂O
-
Dissolve the nitro-containing substrate (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the solution with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude amine as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Purity in 7-APRA Preparations
Welcome to the technical support center for 7-aminopenicillanic acid related compound A (7-APRA) preparations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound and related β-lactam antibiotic intermediates like 7-aminocephalosporanic acid (7-ACA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific issues related to low purity in this compound preparations.
Q1: What are the common impurities found in enzymatic preparations of this compound and its analogs?
A1: Impurities in enzymatically produced this compound or its analog, 7-ACA, can originate from the starting materials, side reactions, or degradation of the product. Common impurities include:
-
Unreacted Starting Material: Residual cephalosporin C (CPC) is a common impurity if the enzymatic conversion is incomplete.
-
Intermediates: In a two-step enzymatic process, intermediates like glutaryl-7-aminocephalosporanic acid (GL-7-ACA) and α-ketoadipyl-7-ACA can be present.
-
By-products of Enzymatic Reaction: The enzymatic process can generate by-products such as D-α-aminoadipic acid.
-
Degradation Products: this compound and its analogs are susceptible to degradation, especially through β-lactam ring opening. The specific degradation products can vary based on pH, temperature, and the presence of other reactive species.
-
Residual Enzyme: Protein impurities from the enzyme preparation (e.g., penicillin acylase, D-amino acid oxidase, glutaryl acylase) can be present in the final product.
-
Related Cephalosporin Compounds: Impurities such as 7-aminodeacetoxycephalosporanic acid (7-ADCA) may also be present.
Q2: My this compound preparation shows low purity. How does pH affect the enzymatic reaction and final purity?
A2: The pH of the reaction mixture is a critical parameter that significantly influences both the enzyme activity and the stability of the this compound product.
-
Optimal pH for Enzyme Activity: Most acylase enzymes used in the synthesis of 7-ACA, a close analog of this compound, exhibit optimal activity in a slightly alkaline pH range, typically between 7.5 and 9.5. Operating outside this range can lead to reduced enzyme efficiency and incomplete conversion of the starting material.
-
Product Stability: The β-lactam ring in this compound is susceptible to hydrolysis, and the rate of degradation is pH-dependent. Highly alkaline conditions can lead to the formation of degradation products.
-
Crystallization: The isoelectric point of 7-ACA is around pH 3.5. Adjusting the pH to this point is crucial for efficient crystallization and purification. Inaccurate pH control during this step can lead to poor yield and low purity.
Troubleshooting Steps for Suboptimal pH:
-
Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated before starting the experiment.
-
Monitor and Control pH During Reaction: Continuously monitor the pH of the reaction mixture and adjust it as necessary using a suitable acid or base.
-
Optimize Crystallization pH: Carefully adjust the pH to the isoelectric point of your specific compound to maximize crystal formation and purity.
Table 1: Effect of pH on 7-ACA Yield and Purity
| pH of Enzymatic Reaction | Incubation Temperature (°C) | Incubation Time (h) | 7-ACA Yield (mg/L) |
| 9.0 | 18 | 24 | Lower Yield |
| 9.5 | 18 | 24 | Higher Yield |
| 9.0 | 12 | 48 | Lower Yield |
| 9.5 | 12 | 48 | 13.51[1] |
Data adapted from a study on 7-ACA synthesis, demonstrating the impact of pH on yield. Higher yields generally correlate with higher purity due to more complete conversion.
Q3: I am observing a high level of degradation products. How does temperature influence the purity of this compound?
A3: Temperature is another critical factor that affects both the rate of the enzymatic reaction and the stability of the product.
-
Enzyme Activity: Enzyme activity generally increases with temperature up to an optimal point. However, temperatures above the optimum can lead to enzyme denaturation and loss of activity. For many enzymes used in cephalosporin synthesis, the optimal temperature is in the range of 20-35°C.
-
Product Degradation: Higher temperatures can accelerate the degradation of this compound, leading to the formation of impurities.[1] Studies on 7-ACA have shown that lower temperatures (e.g., 4-12°C) during extended incubations can lead to maximal product accumulation by minimizing degradation.[1]
Troubleshooting Steps for Temperature-Related Issues:
-
Determine the Optimal Temperature for Your Enzyme: Consult the manufacturer's specifications for the optimal temperature range of the enzyme you are using.
-
Maintain Consistent Temperature Control: Use a temperature-controlled reactor or water bath to maintain a stable temperature throughout the reaction.
-
Consider Lower Temperatures for Improved Stability: If degradation is a significant issue, consider running the reaction at a lower temperature for a longer duration.
Table 2: Effect of Temperature on 7-ACA Production
| Incubation Temperature (°C) | Incubation Time (h) | pH | Outcome |
| 8 | up to 240 | 9.5 | Upward trend in 7-ACA levels[1] |
| 12 | up to 240 | 9.5 | Upward trend in 7-ACA levels[1] |
| 18 | up to 240 | 9.5 | Upward trend in 7-ACA levels[1] |
| 22 | > 20 | 9.0 and 9.5 | Decrease in net 7-ACA production[1] |
Q4: My final product is off-color and shows poor crystallinity. How can I improve the crystallization and purification process?
A4: Proper crystallization is key to obtaining high-purity this compound. Several factors can influence the crystallization process.
-
pH Adjustment: As mentioned earlier, adjusting the pH to the isoelectric point is crucial for initiating crystallization.
-
Solvent System: The choice of solvent can impact crystal size and purity. Washing the crystals with appropriate solvents like acetone and water can help remove impurities.[2]
-
Additives: The use of certain additives, such as alkylsulfates or glyceryl esters, can improve crystal granularity and purity.[2]
-
Temperature: Crystallization is typically carried out at low temperatures (e.g., 2-15°C) to maximize yield.[2]
Troubleshooting Workflow for Crystallization
Caption: Troubleshooting workflow for improving this compound crystallization.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting this compound purity.
Protocol 1: HPLC Analysis of this compound and Impurities
This protocol is based on a method for the analysis of 7-ACA and its impurities and can be adapted for this compound.[3]
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: Phosphate buffer (e.g., dissolve 5g of K2HPO4 and 5g of KH2PO4 in 1L of water, adjust pH to 6.0)
-
Mobile Phase B: Acetonitrile
-
Sample diluent: Mobile Phase A
-
This compound reference standard and known impurity standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a ratio of 92:8 (v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard and each known impurity standard in the sample diluent to prepare stock solutions. Prepare a series of working standards by diluting the stock solutions to appropriate concentrations.
-
Sample Preparation: Dissolve a known amount of your this compound sample in the sample diluent to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 35°C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standards and the sample onto the HPLC system. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the impurities using a calibration curve generated from the standard injections.
Protocol 2: High-Purity Crystallization of this compound Analogs
This protocol is adapted from a method for the crystallization of 7-ACA.[2]
Objective: To obtain high-purity crystals of this compound from a solution.
Materials:
-
This compound solution (e.g., 10-40 g/L)
-
Hydrochloric acid (e.g., 15%)
-
Acetone
-
Deionized water
-
Optional: Crystallization additive (e.g., 0.001-5% w/v)
-
Optional: Organic solvent (e.g., ethyl acetate)
Procedure:
-
Solution Preparation: Start with a filtered solution of this compound at a concentration of 10-40 g/L.
-
(Optional) Additive Addition: If using, add the crystallization additive to the this compound solution and stir for 30 minutes.
-
(Optional) Organic Solvent Addition: If using, add the organic solvent and stir for 30 minutes.
-
pH Adjustment and Crystallization: Cool the solution to 2-15°C. Slowly add hydrochloric acid while stirring to adjust the pH to the isoelectric point of this compound (for 7-ACA, this is approximately 3.1-3.5). Continue stirring at this temperature for at least 1 hour to allow for crystal growth.
-
Filtration and Washing: Filter the resulting crystals using a centrifuge or vacuum filtration. Wash the crystals sequentially with cold deionized water and then with cold acetone.
-
Drying: Dry the crystals under vacuum at a temperature of 25-45°C until a constant weight is achieved.
Signaling Pathways and Logical Relationships
Enzymatic Synthesis and Degradation Pathway of 7-ACA
The following diagram illustrates the two-step enzymatic conversion of Cephalosporin C to 7-ACA and a potential degradation pathway.
Caption: Enzymatic synthesis and degradation pathway of 7-ACA.
References
- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 7-ACA Derivatization
Welcome to the technical support center for the derivatization of 7-Aminocephalosporanic Acid (7-ACA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 7-ACA often necessary for its analysis?
A1: 7-Aminocephalosporanic acid, the core nucleus of cephalosporin antibiotics, lacks a strong chromophore, which can result in poor sensitivity when using UV-Vis detectors in HPLC analysis.[1] Derivatization introduces a chemical group that enhances detectability, for instance, by adding a fluorescent tag or a strongly UV-absorbing moiety.[1][2][3] This allows for more sensitive and selective quantification of 7-ACA in various sample matrices.
Q2: What are the most common derivatization reagents for 7-ACA?
A2: As 7-ACA contains a primary amino group, reagents that target this functional group are commonly used. These include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3][4]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives.[2][5][6][7]
Q3: What are the critical parameters to control during the derivatization of 7-ACA?
A3: The success of the derivatization reaction is highly dependent on several factors:
-
pH of the reaction medium: The reactivity of the amino group and the stability of the derivatizing reagent are pH-dependent. For example, the reaction with FMOC-Cl is sensitive to pH and buffer capacity.[5]
-
Reaction time and temperature: These parameters influence the reaction kinetics and the stability of the formed derivative.
-
Molar ratio of derivatizing reagent to 7-ACA: A sufficient excess of the reagent is necessary to ensure complete derivatization.
-
Solvent composition: The choice of solvent can affect the solubility of reactants and the reaction rate.
Q4: How can I confirm that the derivatization of 7-ACA is complete?
A4: To ensure the reaction has gone to completion, you can monitor the disappearance of the 7-ACA peak and the appearance of the derivative peak over time using HPLC. Injecting aliquots of the reaction mixture at different time points will show when the derivative peak area reaches a plateau, indicating the end of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of 7-ACA for HPLC analysis.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very small derivative peak | 1. Incorrect pH of the reaction buffer: The derivatization reaction is pH-sensitive.[5] 2. Degraded derivatization reagent: Reagents like OPA and FMOC-Cl can degrade over time, especially if exposed to moisture. 3. Insufficient reagent concentration: The molar ratio of the derivatizing agent to 7-ACA may be too low for a complete reaction. 4. Presence of interfering substances: Other primary amines in the sample can compete for the derivatization reagent. | 1. Verify and adjust the pH of the buffer to the optimal range for the chosen reagent (e.g., alkaline conditions for OPA and FMOC-Cl).[3][5] 2. Use a fresh stock of the derivatization reagent. Store reagents under the recommended conditions (e.g., cool, dry, and dark). 3. Increase the concentration of the derivatization reagent. A 2-5 fold molar excess is a good starting point. 4. Clean up the sample using solid-phase extraction (SPE) or other suitable techniques to remove interfering compounds. |
| Multiple unexpected peaks | 1. Side reactions: The derivatizing reagent may react with other functional groups or itself. FMOC-Cl can hydrolyze to FMOC-OH, which is also fluorescent.[2] 2. Degradation of 7-ACA or the derivative: The β-lactam ring of 7-ACA is susceptible to hydrolysis, especially under strong acidic or basic conditions. The derivative itself might be unstable under the reaction or chromatographic conditions. 3. Incomplete reaction: Residual unreacted 7-ACA may appear as a separate peak. | 1. Optimize the reaction conditions (pH, temperature, time) to minimize side product formation. Use a reagent scavenger if necessary. 2. Ensure the pH and temperature are controlled throughout the process. Analyze the samples promptly after derivatization. 3. Increase the reaction time or reagent concentration to drive the reaction to completion. |
| Poor peak shape (tailing, splitting) | 1. Column overload: Injecting too concentrated a sample can lead to peak distortion. 2. Mismatch between injection solvent and mobile phase: A strong injection solvent can cause peak distortion. 3. Column contamination or degradation: Buildup of sample matrix components or harsh mobile phase conditions can damage the column.[8] 4. Secondary interactions: The derivative may have secondary interactions with the stationary phase. | 1. Dilute the sample before injection. 2. Dissolve the derivatized sample in the initial mobile phase whenever possible. 3. Use a guard column and/or implement a sample cleanup step. Flush the column regularly.[8] 4. Adjust the mobile phase pH or ionic strength to minimize secondary interactions. |
| Fluctuating retention times | 1. Inconsistent mobile phase composition: Improperly mixed or degassed mobile phase can lead to retention time shifts.[8][9] 2. Temperature fluctuations: Changes in column temperature affect retention.[9] 3. Pump issues: Leaks or faulty check valves can cause flow rate instability.[9] | 1. Prepare fresh mobile phase daily and degas thoroughly. [8] 2. Use a column oven to maintain a constant temperature. 3. Perform regular pump maintenance. Check for leaks and ensure check valves are functioning correctly. |
Quantitative Data on Reaction Conditions
The following table provides a summary of typical reaction conditions and their effects on the derivatization of primary amines like 7-ACA with common reagents. Optimal conditions should be determined empirically for your specific application.
| Parameter | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| pH | 9.0 - 10.5 (Borate Buffer) | 8.5 - 9.5 (Borate Buffer)[6] |
| Reaction Time | 1 - 2 minutes | 5 - 20 minutes[6] |
| Temperature | Room Temperature | Room Temperature |
| Reagent:Analyte Molar Ratio | 2:1 to 5:1 | 3:1 to 10:1 |
| Thiol Co-reagent | 3-mercaptopropionic acid or 2-mercaptoethanol | Not required |
| Detection (Ex/Em) | 340 nm / 450 nm[7] | 265 nm / 310 nm[2] |
| Derivative Stability | Less stable, requires prompt analysis | More stable, can be stored at 4°C[2] |
Experimental Protocols
Protocol 1: Pre-column Derivatization of 7-ACA with o-Phthalaldehyde (OPA)
Materials:
-
7-ACA standard or sample solution
-
Borate buffer (0.1 M, pH 9.5)
-
OPA reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
HPLC-grade water and acetonitrile
Procedure:
-
In an autosampler vial, mix 100 µL of the 7-ACA standard or sample solution with 400 µL of borate buffer.
-
Add 100 µL of the OPA reagent to the vial.
-
Vortex the mixture for 1 minute at room temperature.
-
Immediately inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Protocol 2: Pre-column Derivatization of 7-ACA with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Materials:
-
7-ACA standard or sample solution
-
Borate buffer (0.1 M, pH 9.0)
-
FMOC-Cl reagent: Dissolve 10 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be stored in a tightly sealed container in a refrigerator.
-
HPLC-grade water and acetonitrile
Procedure:
-
In an autosampler vial, mix 100 µL of the 7-ACA standard or sample solution with 300 µL of borate buffer.
-
Add 400 µL of the FMOC-Cl reagent to the vial.
-
Vortex the mixture for 2 minutes at room temperature.
-
Allow the reaction to proceed for an additional 10 minutes at room temperature.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Visualizations
Caption: Workflow for 7-ACA Derivatization and Analysis.
Caption: Troubleshooting Logic for 7-ACA Derivatization.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Troubleshooting HPLC Analysis of 7-APRA
Welcome to our dedicated technical support center for resolving common issues in the High-Performance Liquid Chromatography (HPLC) analysis of 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA). This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve chromatographic challenges, with a primary focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter during the HPLC analysis of this compound, particularly addressing the common issue of peak tailing.
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
In an ideal HPLC separation, the peak shape of an analyte should be symmetrical, resembling a Gaussian curve. Peak tailing is a chromatographic distortion where the back end of the peak is broader than the front end. This is problematic because it can:
-
Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.
-
Compromise Quantification: The asymmetry of the peak can lead to inaccurate peak integration by the chromatography data system, affecting the reliability of quantitative results.
-
Indicate Method or System Issues: Peak tailing often signals underlying problems with the analytical method, the HPLC system, or the column itself.
Q2: What are the most common causes of peak tailing for a compound like this compound?
The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase. This compound, being a cephalosporin-related compound, possesses functional groups (amines and carboxylic acids) that can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). These unwanted ionic interactions can delay the elution of a portion of the analyte, resulting in a tailing peak. Other common causes include:
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of both the this compound molecule and the residual silanols on the stationary phase, promoting secondary interactions.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol groups.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.
Q3: How can I systematically troubleshoot peak tailing for this compound?
A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following flowchart outlines a recommended troubleshooting workflow:
Caption: A step-by-step guide to troubleshooting peak tailing in this compound HPLC analysis.
Q4: What are the key chemical interactions that cause peak tailing for this compound?
The following diagram illustrates the primary and secondary interactions that can occur between this compound and a C18 stationary phase, leading to peak tailing.
Caption: Primary and secondary interactions of this compound with a C18 stationary phase.
Experimental Protocols and Data
To mitigate peak tailing and achieve optimal chromatography for this compound, careful selection of experimental parameters is essential. Below are tables summarizing typical starting conditions for the analysis of cephalosporins, which can be adapted for this compound.
Table 1: Recommended HPLC Column and Mobile Phase Parameters
| Parameter | Recommendation | Rationale |
| Column Type | High-purity, end-capped C18 or C8 (e.g., USP L1 or L7) | Minimizes the number of free silanol groups available for secondary interactions. |
| Particle Size | 3 µm or 5 µm | Provides a good balance between efficiency and backpressure. |
| Column Dimensions | 150 mm x 4.6 mm or 250 mm x 4.6 mm | Standard dimensions suitable for most analyses. |
| Mobile Phase A | Aqueous buffer (e.g., 10-25 mM phosphate or acetate) | Controls pH and maintains consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control retention. |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of residual silanols, reducing peak tailing for basic compounds. |
| Buffer Concentration | 10 - 50 mM | Ensures sufficient buffering capacity to control the on-column pH. |
Table 2: Suggested Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 3 µm, 150 x 4.6 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 10 mM Ammonium Acetate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 85:15 (A:B) | 0-2 min: 5% B, 2-15 min: 5-40% B, 15-18 min: 40% B, 18-20 min: 5% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detector Wavelength | 254 nm or 270 nm | 254 nm or 270 nm |
| Injection Volume | 10 µL | 5 µL |
| Sample Diluent | Mobile Phase or Water/Acetonitrile mixture | Mobile Phase or Water/Acetonitrile mixture |
Note: These are starting conditions and may require further optimization for your specific application and HPLC system.
Detailed Methodologies for Key Experiments
Column Washing Protocol to Address Contamination:
If column contamination is suspected as the cause of peak tailing, a thorough washing procedure can restore performance. Always disconnect the column from the detector before flushing with strong solvents.
-
Flush with Mobile Phase (without buffer): Wash the column with 10-20 column volumes of the mobile phase composition without any salt or buffer (e.g., Water/Acetonitrile).
-
Flush with 100% Organic Solvent: Flush the column with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Intermediate Polarity Wash (Optional): For highly contaminated columns, a wash with a solvent like isopropanol can be beneficial.
-
Return to Mobile Phase: Gradually re-introduce the mobile phase, ensuring the buffer is fully dissolved before it enters the column. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Sample Dilution Experiment to Check for Column Overload:
To determine if column overload is the cause of peak tailing:
-
Prepare your this compound sample at the concentration that is showing peak tailing.
-
Inject the sample and record the chromatogram.
-
Prepare a 10-fold dilution of the same sample using the mobile phase as the diluent.
-
Inject the diluted sample under the same chromatographic conditions.
-
Analysis: If the peak shape of the diluted sample is significantly more symmetrical, it is highly likely that the original sample concentration was overloading the column. In this case, reduce the sample concentration or the injection volume for future analyses.
Technical Support Center: 7-Amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APRA) Stability
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 7-APRA?
The primary cause of degradation for this compound, like other cephalosporins, is the hydrolytic cleavage of the strained four-membered β-lactam ring. This reaction is catalyzed by various factors, including pH and temperature, and leads to the loss of antibacterial activity.
Q2: How does pH affect the stability of the β-lactam ring in this compound?
The stability of the β-lactam ring is highly pH-dependent. Generally, cephalosporins exhibit a U-shaped stability profile with maximum stability in the weakly acidic to neutral pH range. Both strongly acidic and alkaline conditions significantly accelerate the rate of hydrolysis.[1] For many β-lactams, maximal stability is often observed around pH 4-5 for those with an α-amino group and around pH 6-7 for those without.[1]
Q3: What is the impact of temperature on this compound degradation?
Increased temperature accelerates the rate of chemical degradation, including the hydrolysis of the β-lactam ring.[2] Therefore, it is crucial to store and handle this compound solutions at controlled, and preferably low, temperatures to minimize degradation.
Q4: What are the recommended storage conditions for this compound?
For solid (powder) this compound, storage in a cool, dry, and dark place is recommended to prevent degradation. Solutions of this compound should be freshly prepared and used immediately. If short-term storage of a solution is necessary, it should be kept at refrigerated temperatures (2-8°C) and protected from light. The optimal storage pH should be determined experimentally, but is likely to be in the weakly acidic to neutral range.
Q5: How can I monitor the degradation of this compound in my experiments?
The most common method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3] This technique allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation.
Q6: What are some general strategies to prevent the degradation of the β-lactam ring in this compound?
To prevent degradation, consider the following strategies:
-
pH Control: Maintain the pH of the solution within the optimal stability range for this compound, which needs to be determined experimentally but is generally in the weakly acidic to neutral range. The use of appropriate buffer systems can help maintain a stable pH.[4]
-
Temperature Control: Perform experiments at the lowest feasible temperature and store solutions at refrigerated temperatures.
-
Use of Co-solvents and Excipients: In some cases, the addition of co-solvents or stabilizing excipients may enhance the stability of β-lactam antibiotics.[5] However, compatibility studies are essential to ensure the chosen excipients do not accelerate degradation.
-
Protection from Light: Store solutions in amber vials or protect them from light, as some cephalosporins are susceptible to photodegradation.
-
Fresh Preparation: Prepare solutions of this compound fresh before use whenever possible.
Troubleshooting Guides
Issue 1: My this compound solution is rapidly losing potency.
Question: I've prepared a solution of this compound, but my experimental results suggest it's losing activity much faster than expected. What could be the cause?
Answer: Rapid loss of potency is a strong indicator of β-lactam ring degradation. Consider the following potential causes and troubleshooting steps:
-
Incorrect pH: The pH of your solution may be outside the optimal stability range.
-
Action: Measure the pH of your solution. Adjust the pH to a weakly acidic or neutral range (e.g., pH 5-7) using a suitable buffer system. Perform a small-scale time-course experiment at different pH values to identify the optimal range for your experimental conditions.
-
-
High Temperature: The temperature of your solution may be too high.
-
Action: Ensure your experiments are conducted at a controlled and minimized temperature. If possible, perform reactions on ice or in a temperature-controlled chamber. Store stock solutions and samples at 2-8°C.
-
-
Presence of Catalysts: Certain metal ions can catalyze the degradation of β-lactams.
-
Action: Use high-purity water and reagents. If contamination is suspected, consider the use of a chelating agent like EDTA, but first verify its compatibility with your experimental system.
-
-
Incompatible Excipients: Other components in your formulation could be reacting with this compound.
-
Action: If you are using excipients, perform a compatibility study by analyzing a solution of this compound with and without the excipient over time using HPLC.
-
Issue 2: I am observing unexpected peaks in my HPLC analysis of this compound.
Question: During the HPLC analysis of my this compound sample, I see new peaks appearing over time, and the peak for this compound is decreasing. What are these new peaks?
Answer: The appearance of new peaks alongside a decrease in the parent compound peak is characteristic of degradation. These new peaks represent the degradation products of this compound.
-
Identification: The primary degradation product is likely the hydrolytic product formed by the opening of the β-lactam ring. Other degradation products can also be formed through various reaction pathways.
-
Analysis: A stability-indicating HPLC method is crucial to separate and quantify these degradation products. To further characterize these unknown peaks, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine their molecular weights and fragmentation patterns, which helps in structure elucidation.[6]
-
Forced Degradation: To confirm that these new peaks are indeed degradation products, you can perform a forced degradation study (see protocol below). By intentionally degrading the this compound under controlled stress conditions (acid, base, oxidation, heat, light), you can generate these degradation products and compare their retention times with the unknown peaks in your sample.
Data Presentation
The following tables provide illustrative data for a typical cephalosporin to demonstrate how quantitative stability data for this compound could be presented. Note: These values are for illustrative purposes only and must be replaced with experimentally determined data for this compound.
Table 1: Illustrative Effect of pH on the Degradation of a Typical Cephalosporin in Aqueous Solution at 37°C.
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) | % Degraded after 24 hours |
| 2.0 | 0.231 | 3.0 | 99.6 |
| 4.0 | 0.023 | 30.1 | 42.6 |
| 6.0 | 0.011 | 63.0 | 23.1 |
| 7.0 | 0.029 | 23.9 | 50.1 |
| 8.0 | 0.116 | 6.0 | 93.8 |
| 10.0 | 0.693 | 1.0 | >99.9 |
Table 2: Illustrative Effect of Temperature on the Degradation of a Typical Cephalosporin in Aqueous Solution at pH 7.0.
| Temperature (°C) | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 4 | 0.002 | 346.6 |
| 25 | 0.015 | 46.2 |
| 37 | 0.029 | 23.9 |
| 50 | 0.087 | 8.0 |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Cephalosporins (Adaptable for this compound)
1. Objective: To develop a stability-indicating reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)
-
High-purity water
3. Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 70 25 70 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the separation of the main peak from all degradation product peaks in forced degradation samples.
Protocol 2: Forced Degradation Study for this compound
1. Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally considered appropriate.[7]
2. General Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
After exposure to the stress condition for a specified time, neutralize the sample if necessary (e.g., for acid and base hydrolysis samples), dilute to the working concentration, and analyze by HPLC.
-
Analyze a control sample (unstressed) at the same time.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the this compound solution.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the this compound solution.
-
Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours.
-
Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide to the this compound solution.
-
Incubate at room temperature (25°C) for 2, 8, and 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 24, 48, and 72 hours.
-
After exposure, dissolve the solid in the diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette or a transparent vial to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Mandatory Visualizations
Caption: General degradation pathway of the this compound beta-lactam ring.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. ijisrt.com [ijisrt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
issues with scaling up 7-APRA production from lab to pilot plant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when scaling up 7-amino-3-deacetoxy-cephalosporanic acid (7-ADCA) production from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up 7-ADCA production from a lab to a pilot plant?
A1: Scaling up 7-ADCA production introduces several challenges that are often not apparent at the laboratory scale. These primarily revolve around maintaining optimal conditions in a much larger volume. Key challenges include:
-
Heat and Mass Transfer: In larger vessels, it is more difficult to ensure uniform temperature and distribution of nutrients and oxygen.[1]
-
Mixing Efficiency: Achieving homogeneous mixing in a large bioreactor is complex and can lead to gradients in pH, temperature, and substrate concentration.
-
Process Control and Monitoring: Sensors and control strategies that work well in a small-scale setup may not be adequate for a pilot-scale reactor.
-
Downstream Processing: Techniques like crystallization and filtration behave differently at larger scales, potentially affecting yield and purity.[2]
Q2: What are the main methods for producing 7-ADCA?
A2: The primary methods for 7-ADCA production are:
-
Chemical Synthesis: This traditional method involves the ring expansion of penicillin G or V. However, it is a multi-step process that uses harsh chemicals and can be environmentally unfriendly.[3]
-
Enzymatic Synthesis: This method uses enzymes like penicillin G acylase to convert substrates such as cephalosporin G or adipyl-7-ADCA into 7-ADCA.[4][5] This approach is considered a greener alternative to chemical synthesis.
-
Fermentation: This method utilizes genetically engineered microorganisms, such as Acremonium chrysogenum, to produce a precursor like deacetoxycephalosporin C (DAOC), which is then enzymatically converted to 7-ADCA.[6][7]
Q3: Why is there often a drop in yield when moving from lab to pilot scale?
A3: A decrease in yield during scale-up is a common issue and can be attributed to several factors. In larger fermenters, it is more challenging to maintain the optimal and homogenous conditions that were established in the lab.[1] Issues such as inefficient mixing, poor oxygen transfer, and the formation of temperature and pH gradients can stress the microorganisms or inhibit enzyme activity, leading to lower product formation. Additionally, the extended processing times at a larger scale can lead to product degradation.[2]
Troubleshooting Guides
Fermentation
Q1: We are observing significantly lower yields of our 7-ADCA precursor in the pilot plant fermenter compared to our lab-scale experiments. What could be the cause?
A1: Low yields in pilot-scale fermentation are a frequent challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Oxygen Supply | Verify that the dissolved oxygen (DO) levels are being maintained at the optimal setpoint throughout the fermentation. Increase the agitation speed and/or the aeration rate if necessary. Ensure that the DO probes are calibrated correctly. |
| Poor Mixing and Nutrient Gradients | Evaluate the mixing efficiency in the pilot fermenter. Consider performing a mixing study. Adjust the impeller speed and configuration to ensure homogeneity. Ensure that the nutrient feed is being dispersed evenly. |
| Temperature and pH Fluctuations | Monitor the temperature and pH at multiple points within the fermenter to check for gradients. Ensure that the heating/cooling system and the acid/base dosing are responsive enough for the larger volume. |
| Substrate Inhibition or Limitation | Review the feeding strategy. High concentrations of some substrates can be inhibitory, while insufficient feeding can limit production. Adjust the feed rate based on real-time monitoring of substrate levels. |
| Shear Stress on Microorganisms | High impeller speeds can cause shear stress, which can damage the cells. If you have significantly increased agitation, evaluate the cell morphology under a microscope. Consider using a different impeller design that provides good mixing with lower shear. |
dot digraph "Troubleshooting_Low_Fermentation_Yield" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Problem" { label="Problem Identification"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Low Yield in Pilot Fermentation"]; }
subgraph "cluster_Investigation" { label="Investigation Steps"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_DO [label="Check Dissolved Oxygen Levels"]; Check_Mixing [label="Evaluate Mixing and Nutrient Distribution"]; Check_Temp_pH [label="Monitor Temperature and pH Gradients"]; Check_Substrate [label="Review Substrate Feeding Strategy"]; Check_Shear [label="Assess Shear Stress on Cells"]; }
subgraph "cluster_Solutions" { label="Potential Solutions"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust_Aeration [label="Increase Aeration/Agitation"]; Optimize_Impeller [label="Optimize Impeller Design/Speed"]; Improve_Control [label="Improve Temperature/pH Control"]; Modify_Feeding [label="Modify Feeding Profile"]; Reduce_Shear [label="Use Low-Shear Impellers"]; }
Problem -> Check_DO; Problem -> Check_Mixing; Problem -> Check_Temp_pH; Problem -> Check_Substrate; Problem -> Check_Shear;
Check_DO -> Adjust_Aeration; Check_Mixing -> Optimize_Impeller; Check_Temp_pH -> Improve_Control; Check_Substrate -> Modify_Feeding; Check_Shear -> Reduce_Shear; } A troubleshooting workflow for low fermentation yield.
Enzymatic Synthesis
Q2: The conversion rate of our enzymatic reaction is much lower in the pilot-scale reactor. How can we troubleshoot this?
A2: A lower conversion rate in a scaled-up enzymatic reaction often points to issues with maintaining optimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| pH Inhomogeneity | The optimal pH for the enzymatic reaction is crucial. In a large reactor, localized pH gradients can occur, especially if the reaction produces or consumes acid/base. Ensure efficient mixing and consider multiple pH probes and dosing points. |
| Temperature Gradients | Similar to pH, temperature must be uniform. Check for hot or cold spots in the reactor. Ensure the heating/cooling jacket is functioning correctly and that the mixing is sufficient for heat distribution. |
| Poor Substrate/Enzyme Mixing | If using an immobilized enzyme, ensure that the substrate solution is flowing through the enzyme bed uniformly. For free enzymes, ensure that the enzyme is well-dispersed throughout the reactor. |
| Enzyme Inhibition | High concentrations of substrate or product can be inhibitory. Review the reaction kinetics and consider a fed-batch approach for the substrate. If the product is inhibitory, consider in-situ product removal techniques. |
| Enzyme Denaturation | High shear from aggressive mixing or localized temperature extremes can denature the enzyme. Reduce agitation to the minimum required for homogeneity. |
dot digraph "Enzymatic_Reaction_Optimization" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=diamond, style="filled", fontname="Arial", fontsize=11, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Conversion Rate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is pH Uniform and Optimal?"]; Check_Temp [label="Is Temperature Uniform and Optimal?"]; Check_Mixing [label="Is Mixing Adequate?"]; Check_Inhibition [label="Is there Substrate/Product Inhibition?"]; Check_Denaturation [label="Is there Evidence of Enzyme Denaturation?"];
node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improve_pH_Control [label="Improve pH Control System"]; Improve_Temp_Control [label="Improve Temperature Control"]; Optimize_Agitation [label="Optimize Agitation"]; Modify_Substrate_Feed [label="Modify Substrate Feeding"]; Reduce_Shear_Stress [label="Reduce Shear Stress"];
End [label="Optimized Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> Improve_pH_Control [label="No"]; Improve_pH_Control -> Check_Temp; Check_pH -> Check_Temp [label="Yes"]; Check_Temp -> Improve_Temp_Control [label="No"]; Improve_Temp_Control -> Check_Mixing; Check_Temp -> Check_Mixing [label="Yes"]; Check_Mixing -> Optimize_Agitation [label="No"]; Optimize_Agitation -> Check_Inhibition; Check_Mixing -> Check_Inhibition [label="Yes"]; Check_Inhibition -> Modify_Substrate_Feed [label="Yes"]; Modify_Substrate_Feed -> Check_Denaturation; Check_Inhibition -> Check_Denaturation [label="No"]; Check_Denaturation -> Reduce_Shear_Stress [label="Yes"]; Reduce_Shear_Stress -> End; Check_Denaturation -> End [label="No"]; } A decision-making diagram for optimizing enzymatic reactions.
Downstream Processing
Q3: We are having trouble with the crystallization of 7-ADCA in the pilot plant. The crystals are small and impure. What should we do?
A3: Crystallization is highly sensitive to scale. The following table provides guidance on troubleshooting common crystallization issues.
| Potential Cause | Troubleshooting Steps |
| Rapid Cooling/Antisolvent Addition | The rate of cooling or antisolvent addition has a significant impact on crystal size. A slower, more controlled rate will promote the growth of larger crystals. Develop a cooling/addition profile based on lab experiments. |
| Inefficient Mixing | Poor mixing can lead to localized supersaturation, causing rapid nucleation and the formation of small crystals. Ensure that the mixing is sufficient to keep the solids suspended and the solution homogeneous. |
| Incorrect pH | The pH of crystallization is critical. Ensure that the pH is precisely controlled at the isoelectric point of 7-ADCA (around pH 3.5-4.0) for optimal precipitation.[8] |
| Presence of Impurities | Impurities can interfere with crystal growth. Ensure that the upstream processing steps have effectively removed impurities. Consider an additional purification step before crystallization if necessary. |
| Inappropriate Agitation | High agitation can lead to crystal breakage (secondary nucleation), resulting in smaller crystals. Optimize the agitation speed to maintain suspension without causing excessive shear. |
dot digraph "Crystallization_Troubleshooting" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Problem" { label="Observed Problem"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Small and Impure Crystals"]; }
subgraph "cluster_Factors" { label="Key Factors to Investigate"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Rate_of_Change [label="Cooling/Antisolvent Addition Rate"]; Mixing [label="Mixing Efficiency"]; pH_Control [label="pH Control"]; Purity [label="Purity of Solution"]; Agitation [label="Agitation Speed"]; }
subgraph "cluster_Solutions" { label="Corrective Actions"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Rate [label="Optimize Addition/Cooling Profile"]; Improve_Mixing [label="Improve Mixer Design/Speed"]; Fine_Tune_pH [label="Fine-tune pH Control"]; Pre-purify [label="Add Pre-purification Step"]; Adjust_Agitation [label="Adjust Agitation Speed"]; }
Problem -> Rate_of_Change; Problem -> Mixing; Problem -> pH_Control; Problem -> Purity; Problem -> Agitation;
Rate_of_Change -> Optimize_Rate; Mixing -> Improve_Mixing; pH_Control -> Fine_Tune_pH; Purity -> Pre-purify; Agitation -> Adjust_Agitation; } A logical relationship diagram for crystallization troubleshooting.
Data Presentation
Table 1: Comparison of Typical Fermentation Parameters: Lab vs. Pilot Scale
| Parameter | Lab Scale (1-10 L) | Pilot Scale (100-1000 L) | Key Considerations for Scale-Up |
| Working Volume | 0.5 - 7 L | 70 - 700 L | Non-linear changes in surface area to volume ratio affect heat and mass transfer. |
| Agitation Speed | 200 - 800 rpm | 50 - 200 rpm | Tip speed is a more relevant scale-up parameter than RPM. |
| Aeration Rate | 1 - 2 vvm | 0.5 - 1.5 vvm | Maintaining dissolved oxygen can be challenging due to lower surface area to volume ratio. |
| Typical Yield | High (e.g., 90-95% of theoretical) | Often lower initially (e.g., 70-85%) | Optimization is required to overcome mass transfer limitations. |
Table 2: Key Parameters for Enzymatic Conversion of Cephalosporin G to 7-ADCA
| Parameter | Recommended Range | Rationale |
| Temperature | 25 - 35 °C | Balances enzyme activity and stability. Higher temperatures can lead to denaturation. |
| pH | 7.5 - 8.5 | Optimal for the activity of many penicillin G acylases.[4] |
| Enzyme Loading | Varies by activity | Higher loading increases reaction rate but also cost. |
| Substrate Concentration | 5 - 15% (w/v) | Higher concentrations can lead to substrate inhibition and viscosity issues. |
Table 3: Typical Parameters for 7-ADCA Crystallization
| Parameter | Recommended Value | Rationale |
| pH | 3.5 - 4.0 | Isoelectric point of 7-ADCA, where solubility is at its minimum.[8] |
| Temperature | 2 - 15 °C | Lower temperatures reduce solubility and promote crystallization. |
| Cooling Rate | 5 - 10 °C/hour | A slow cooling rate promotes the growth of larger, more pure crystals. |
| Agitation Speed | Low to moderate | Sufficient to keep crystals suspended but low enough to avoid breakage. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 7-ADCA from Cephalosporin G
Objective: To produce 7-ADCA from Cephalosporin G using immobilized penicillin G acylase.
Materials:
-
Cephalosporin G
-
Immobilized penicillin G acylase
-
Deionized water
-
Ammonia solution (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Jacketed reactor with overhead stirrer and pH probe
Procedure:
-
Prepare a solution of Cephalosporin G in deionized water at the desired concentration (e.g., 10% w/v).
-
Transfer the solution to the jacketed reactor and adjust the temperature to 30°C.
-
Adjust the pH of the solution to 8.0 using ammonia solution while stirring.
-
Once the temperature and pH are stable, add the immobilized penicillin G acylase to the reactor.
-
Maintain the pH at 8.0 throughout the reaction by the controlled addition of ammonia solution.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.
-
Once the reaction is complete (typically when Cephalosporin G concentration is stable), stop the agitation and separate the immobilized enzyme by filtration.
-
The resulting 7-ADCA solution is now ready for downstream processing.
Protocol 2: Fermentation of Deacetoxycephalosporin C (DAOC) using Acremonium chrysogenum
Objective: To produce DAOC, a precursor to 7-ADCA, using a recombinant strain of Acremonium chrysogenum.[6]
Materials:
-
Recombinant Acremonium chrysogenum strain
-
Seed and production fermentation media
-
Sterile glucose solution
-
pH adjustment solutions (e.g., sulfuric acid, sodium hydroxide)
-
Antifoam agent
-
Pilot-scale fermenter
Procedure:
-
Prepare and sterilize the seed and production media.
-
Inoculate the seed medium with a vial of the Acremonium chrysogenum working cell bank and incubate under appropriate conditions (e.g., 25°C, 200 rpm).
-
After sufficient growth in the seed stage, transfer the seed culture to the sterilized pilot-scale production fermenter.
-
Maintain the fermentation at the desired temperature (e.g., 25°C) and pH (e.g., 6.5).
-
Control the dissolved oxygen level by adjusting the agitation and aeration rates.
-
Feed a sterile glucose solution to the fermenter at a pre-determined rate to support cell growth and product formation.
-
Add antifoam agent as needed to control foaming.
-
Monitor cell growth and DAOC production by taking regular samples for analysis.
-
Harvest the fermentation broth when DAOC concentration reaches its maximum.
Protocol 3: Downstream Processing and Purification of 7-ADCA
Objective: To recover and purify 7-ADCA from the reaction mixture.
Materials:
-
7-ADCA solution from enzymatic synthesis
-
Hydrochloric acid
-
Activated carbon
-
Filter press or centrifuge
-
Crystallization vessel with cooling jacket and agitator
-
Drying oven
Procedure:
-
Clarification: Remove any remaining enzyme and other solid impurities from the 7-ADCA solution by filtration or centrifugation.
-
Decolorization: Add activated carbon to the clarified solution and stir for a specified time to remove colored impurities. Filter to remove the activated carbon.
-
Crystallization:
-
Transfer the decolorized solution to the crystallization vessel.
-
Slowly cool the solution to 2-5°C while stirring gently.
-
Carefully add hydrochloric acid to adjust the pH to the isoelectric point of 7-ADCA (approximately 3.5-4.0) to induce crystallization.[8]
-
Hold the slurry at low temperature for a period to allow the crystals to grow.
-
-
Isolation: Separate the 7-ADCA crystals from the mother liquor using a filter press or centrifuge.
-
Washing: Wash the crystals with cold water to remove any remaining impurities.
-
Drying: Dry the purified 7-ADCA crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Process Flow Diagram
dot digraph "7_ADCA_Production_Flow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Upstream" { label="Upstream Processing"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fermentation [label="Fermentation\n(e.g., DAOC production)"]; Enzymatic_Synthesis [label="Enzymatic Synthesis\n(e.g., Ceph G to 7-ADCA)"]; }
subgraph "cluster_Downstream" { label="Downstream Processing"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest/Enzyme Removal"]; Clarification [label="Clarification & Decolorization"]; Crystallization [label="Crystallization"]; Isolation [label="Isolation & Washing"]; Drying [label="Drying"]; }
subgraph "cluster_Final" { label="Final Product"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Purified 7-ADCA"]; }
Fermentation -> Harvest; Enzymatic_Synthesis -> Harvest; Harvest -> Clarification; Clarification -> Crystallization; Crystallization -> Isolation; Isolation -> Drying; Drying -> Final_Product; } A general process flow for 7-ADCA production.
References
- 1. A comparison of laboratory and pilot-scale fermentations in winemaking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
Technical Support Center: Minimizing Impurities in the Synthesis of 7-APRA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Amino-3-propenyl-3-cephem-4-carboxylic acid (7-APRA) derivatives. Our goal is to equip you with the knowledge to identify, control, and minimize impurities, ensuring the quality and safety of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound derivatives?
A1: Impurities in this compound derivative synthesis can be broadly categorized into three main types:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions involved in the synthesis. Examples include incompletely reacted starting materials, reagents, and side-reaction products such as ethoxycarbonylcefprozil in Cefprozil synthesis or the methyl ester of Ceftazidime.[1][2]
-
Degradation Products: These arise from the breakdown of the this compound derivative under various conditions like exposure to light, heat, or pH changes. Common degradation pathways include the formation of isomers (e.g., Z/E isomers, Δ²/Δ³ isomers) and polymers.[3][4][5]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification process that are not completely removed.[6][7]
Q2: How can I identify unknown impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying unknown impurities. High-Performance Liquid Chromatography (HPLC) is the primary tool for separating impurities from the main compound.[8][9] Once separated, techniques like Mass Spectrometry (MS) can provide the molecular weight of the impurity, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in elucidating its detailed chemical structure.[2]
Q3: What are polymeric impurities and why are they a concern in cephalosporin synthesis?
A3: Polymeric impurities are higher molecular weight species formed by the covalent bonding of two or more cephalosporin molecules.[10][11] These are a significant concern because they have been linked to allergic reactions in patients.[3][12] Their formation is often promoted by high concentrations of the antibiotic in solution and can occur during synthesis, storage, and even upon reconstitution of the final drug product.[10]
Q4: What are Z/E and Δ²/Δ³ isomers, and how do they affect the final product?
A4:
-
Z/E Isomers: These are geometric isomers that can form when there is a double bond in the side chain of the this compound derivative, such as in Cefprozil. The different spatial arrangements of the substituents around the double bond can lead to differences in biological activity, with the Z-isomer often being the more active one.[13][14]
-
Δ²/Δ³ Isomers: These are positional isomers related to the location of the double bond in the cephem nucleus. The Δ³ isomer is the biologically active form, while the Δ² isomer is inactive. Isomerization from the active Δ³ form to the inactive Δ² form can occur under certain conditions, leading to a loss of potency.[3][15]
Q5: What are the regulatory guidelines for controlling impurities in APIs?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For residual solvents, ICH Q3C provides guidance on acceptable limits.[7]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in HPLC Analysis
Q: I am observing an unexpected peak in the HPLC chromatogram of my synthesized this compound derivative. How can I troubleshoot this?
A: An unexpected peak indicates the presence of an impurity. Follow these steps to identify and address the issue:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like theoretical plates, tailing factor, and resolution of known components.
-
Characterize the Impurity:
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the impurity. This provides a crucial first clue to its identity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, for instance through preparative HPLC, 1H and 13C NMR spectroscopy can be used to determine its complete chemical structure.
-
-
Investigate the Source:
-
Starting Materials and Reagents: Analyze all starting materials and reagents for the presence of the impurity.
-
Side Reactions: Review your synthetic route for potential side reactions that could lead to the observed impurity. For example, in the synthesis of Cefprozil, the formation of ethoxycarbonylcefprozil can occur as a side reaction.[1]
-
Degradation: Consider if the impurity could be a degradation product. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to see if the impurity is generated under these stress conditions.
-
Issue 2: Poor Yield and High Levels of Polymeric Impurities
Q: My synthesis of a this compound derivative is resulting in a low yield and the HPLC analysis shows significant peaks corresponding to higher molecular weight species. What can I do?
A: High levels of polymeric impurities are a common cause of reduced yield and can compromise the safety of the final product. Here are some strategies to minimize their formation:
-
Control Reaction Concentration: High concentrations of the cephalosporin can favor polymerization. Experiment with more dilute reaction conditions.
-
Optimize pH: The pH of the reaction mixture can significantly influence the rate of polymerization. Conduct small-scale experiments to determine the optimal pH range for your specific synthesis.
-
Temperature Control: Elevated temperatures can accelerate both the desired reaction and the formation of polymeric impurities. Maintain strict temperature control throughout the synthesis.
-
Purification Strategy: Employ purification techniques that effectively remove polymers. Size exclusion chromatography (SEC) can be a useful method for separating high molecular weight impurities.[3]
Issue 3: Difficulty in Controlling Isomeric Impurities (Z/E or Δ²/Δ³)
Q: I am struggling to control the ratio of Z/E isomers (or Δ²/Δ³ isomers) in my final product. What factors should I investigate?
A: The control of isomeric impurities requires careful optimization of reaction and purification conditions.
-
For Z/E Isomers (e.g., in Cefprozil):
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions during the introduction of the side chain can influence the isomeric ratio. For instance, in the synthesis of Flupentixol, different acids used in the dehydration step yielded varying E/Z isomer ratios.[16]
-
Crystallization: The crystallization solvent and conditions can sometimes be used to selectively crystallize the desired isomer, leaving the undesired isomer in the mother liquor.
-
-
For Δ²/Δ³ Isomers:
-
pH Control: The isomerization of the Δ³ (active) to the Δ² (inactive) form is often base-catalyzed. Maintaining a slightly acidic to neutral pH during synthesis and storage is crucial.[3]
-
Temperature: Avoid excessive heat, as it can promote isomerization.
-
Data Presentation
Table 1: Common Process-Related Impurities in the Synthesis of Specific this compound Derivatives
| This compound Derivative | Common Process-Related Impurity | Typical Level Observed | Analytical Method |
| Cefprozil | Ethoxycarbonylcefprozil | 0.3 - 0.8% (uncontrolled) | HPLC-UV |
| Ceftazidime | Ceftazidime Methyl Ester | > 0.1% | HPLC-UV, LC-MS |
Table 2: Conditions Affecting the Formation of Ethoxycarbonylcefprozil in Cefprozil Synthesis
| Additive (mol %) | Impurity Level (%) |
| N-Methylmorpholine (NMM) only | 0.5 - 1.25% |
| NMM (2%) + Acetic Acid | 0.12% |
| NMM (2%) + Formic Acid | 0.10% |
| NMM (2%) + Methanesulfonic Acid (MSA) (5%) | 0.04 - 0.07% |
Data adapted from Organic Process Research & Development 2014, 18 (4), pp 662–664.[17]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Ceftazidime and its Impurities
This protocol is based on a validated HPLC method for the determination of ceftazidime and its impurities.[8]
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid.
-
Gradient Elution:
Time (min) % Mobile Phase A 0 5 20 20 25 20 30 5 | 35 | 5 |
-
Flow Rate: 1.3 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 255 nm
-
Sample Preparation: Dissolve the sample in Mobile Phase B to a suitable concentration.
Protocol 2: Control of Ethoxycarbonylcefprozil Impurity in Cefprozil Synthesis
This protocol describes a method to minimize the formation of the ethoxycarbonylcefprozil impurity during the synthesis of Cefprozil.[17]
-
To a suspension of the Dane salt intermediate in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N-methylmorpholine (NMM, ~2 mol %).
-
Add a catalytic amount of methanesulfonic acid (MSA, ~5 mol %).
-
Cool the mixture to 0-5 °C.
-
Slowly add ethyl chloroformate to form the mixed anhydride.
-
Proceed with the condensation reaction with silylated this compound.
-
Monitor the reaction by HPLC to confirm the low level of the ethoxycarbonylcefprozil impurity.
Visualizations
Caption: Formation of Ceftazidime Methyl Ester Impurity.
Caption: Control of Ethoxycarbonylcefprozil Impurity Formation.
Caption: General Experimental Workflow for Synthesis and Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Separation and characterization of allergenic polymerized impurities from cephalosporin for injection by trap free two-dimensional high performance size exclusion chromatography × reversed phase liquid chromatography coupled with ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 15. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 16. jopcr.com [jopcr.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 7-APRA in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-3-cephem-4-carboxylic acid (7-APRA) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: this compound possesses a zwitterionic character due to the presence of both a carboxylic acid group and an amino group. This, combined with its crystalline structure, leads to strong intermolecular interactions that are difficult to overcome with many standard organic solvents, resulting in low solubility.
Q2: What are the most effective general strategies for improving the solubility of this compound in organic solvents?
A2: The most effective strategies primarily involve disrupting the strong intermolecular forces of this compound. These include:
-
Salt Formation: Converting the carboxylic acid moiety into a salt by reacting it with a base significantly increases polarity and solubility in polar organic solvents.
-
Co-solvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute, thereby enhancing solubility.
-
pH Adjustment: In aqueous or protic organic solvent systems, adjusting the pH can ionize the molecule, increasing its solubility.
Q3: Which organic bases are recommended for forming soluble salts of this compound?
A3: Tertiary amines, such as triethylamine (TEA), are commonly used. For more challenging cases, stronger, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to be highly effective in forming soluble salts of cephalosporin derivatives.[1]
Q4: Can I use silylation to improve the solubility of this compound?
A4: Yes, silylation of the carboxylic acid and amino groups can increase solubility in non-polar organic solvents. However, this method is often used for specific reaction conditions and may not be suitable for all applications as it chemically modifies the molecule.[2]
Solubility Data
| Solvent | This compound (Qualitative) | 7-ACA (Quantitative, mg/mL) | Comments |
| Methanol | Sparingly Soluble | <1 | Solubility of this compound is expected to be low but can be improved with a base. |
| Ethanol | Sparingly Soluble | <1 | Similar to methanol, solubility is limited.[3] |
| Acetone | Sparingly Soluble | Data not available | Co-solvency with water can influence solubility.[3][4] |
| Acetonitrile | Sparingly Soluble | Data not available | Salt formation is often required for dissolution.[2] |
| Dichloromethane (DCM) | Very Sparingly Soluble | Data not available | Soluble as a salt with a suitable base (e.g., DBU).[2] |
| Dimethylformamide (DMF) | Sparingly Soluble | Data not available | Can be a useful co-solvent, especially for salt forms. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 5 | This compound is generally soluble in DMSO.[3] |
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Sealed vials
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a shaker or on a stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-72 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
Express the solubility in mg/mL.
Protocol 2: Solubility Enhancement via Triethylamine (TEA) Salt Formation
This protocol describes the in-situ formation of the triethylamine salt of this compound to improve its solubility in a polar aprotic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Triethylamine (TEA)
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of this compound in the chosen organic solvent (e.g., 10 mL per 100 mg of this compound) at room temperature, add triethylamine dropwise.
-
Typically, 1 to 2 equivalents of TEA relative to this compound are required.
-
Continue stirring and observe for the dissolution of the solid. The formation of a clear solution indicates the successful formation of the soluble TEA salt.
-
The resulting solution can be used directly in subsequent reactions.
Protocol 3: Solubility Enhancement via 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Salt Formation
This protocol is for cases where weaker bases like TEA are insufficient to achieve the desired solubility.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane, Dimethylformamide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound in the selected anhydrous organic solvent.
-
Slowly add approximately 1 equivalent of DBU to the stirred suspension at room temperature.
-
Stir the mixture until the solid dissolves completely. DBU is a strong base and is highly effective in forming soluble salts with carboxylic acids.
-
The resulting solution is ready for use in further synthetic steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve after adding TEA. | - Insufficient amount of TEA.- Presence of water in the solvent.- Low intrinsic solubility in the chosen solvent even as a salt. | - Add an additional equivalent of TEA.- Ensure the use of an anhydrous solvent.- Consider using a stronger base like DBU or switching to a more polar solvent like DMF or DMSO. |
| A precipitate forms during the reaction. | - The newly formed product is insoluble in the reaction medium.- The this compound salt is crashing out of the solution due to a change in solvent polarity or temperature. | - Add a co-solvent to increase the solubility of the product.- Maintain a constant reaction temperature.- If possible, choose a solvent system in which both the starting material and the product are soluble. |
| An emulsion forms during aqueous workup. | - The presence of the this compound salt acting as a surfactant. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the product is in the organic layer, consider back-extracting the aqueous layer with fresh organic solvent to recover any trapped product. |
| Difficulty in removing the organic base (TEA or DBU) after the reaction. | - The base has formed a salt with the product or byproducts. | - Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to protonate the base, making it water-soluble.- Be cautious if your product is acid-sensitive. In such cases, repeated washes with water or brine may be necessary. |
Visual Guides
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Decision pathway for enhancing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0053077B1 - Salts of 7-aminocephalosporanic acids, soluble in organic solvents and their use in the preparation of cephalosporins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement and Correlation of Solubility of 7-Aminocephalosporanic Acid in Aqueous Acetone Mixtures | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to 7-ADCA and 6-APA as Semisynthetic Antibiotic Precursors
In the landscape of antibiotic development, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and 6-aminopenicillanic acid (6-APA) stand out as fundamental nuclei for the production of a vast array of life-saving cephalosporin and penicillin antibiotics, respectively. Both precursors are pivotal in the semisynthetic modification processes that allow for the creation of drugs with enhanced antimicrobial spectra, improved pharmacokinetic properties, and resistance to bacterial β-lactamases. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their work.
Comparative Efficacy in Antibiotic Synthesis
The efficacy of 7-ADCA and 6-APA as antibiotic precursors is best understood through the synthesis of their respective blockbuster derivatives: cephalexin and ampicillin. The following table summarizes key quantitative data from various enzymatic synthesis protocols, showcasing typical conversion yields and reaction conditions.
| Parameter | Synthesis of Cephalexin from 7-ADCA | Synthesis of Ampicillin from 6-APA |
| Target Antibiotic | Cephalexin | Ampicillin |
| Enzyme | Immobilized Penicillin G Acylase (PGA) | Immobilized Penicillin G Acylase (PGA) |
| Acyl Donor | D(-)-phenylglycine methyl ester (PGME) | D(-)-phenylglycine methyl ester (PGME) |
| Reaction System | Suspension aqueous solution | Aqueous solution |
| pH | Optimized, often around 6.0-7.0 | Optimized, typically around 6.3-6.5 |
| Temperature | 25°C - 35°C | 25°C - 35°C |
| Substrate Ratio (Acyl Donor:Nucleus) | Varied, e.g., continuous feeding | Typically 3:1 (PGME:6-APA) |
| Conversion Yield of Nucleus | Up to 99.3% under optimized conditions[1][2] | 84-88% reported in batch processes[3] |
| Product Purity | 99% reported after separation[4] | Not explicitly stated in reviewed abstracts |
| Productivity | Up to 200 mmol/L/h reported[1][2] | Not explicitly stated in reviewed abstracts |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the enzymatic synthesis of cephalexin and ampicillin.
Protocol 1: Enzymatic Synthesis of Cephalexin from 7-ADCA
This protocol is based on the principles of a suspension aqueous solution system to maximize yield.[1][2]
-
Reaction Setup: A batch reactor is set up with temperature and pH control. The reaction medium is an aqueous buffer (e.g., phosphate buffer).
-
Substrate Addition: 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) is added to the reactor to form a suspension.
-
Catalyst Introduction: Immobilized Penicillin G Acylase (IPGA) is introduced into the reactor.
-
Initiation of Reaction: The synthesis is initiated by the continuous feeding of the acyl donor, D-phenylglycine methyl ester (PGME).
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 25°C) and pH. The pH is kept constant through the controlled addition of an acid or base.
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing the concentration of 7-ADCA and cephalexin using High-Performance Liquid Chromatography (HPLC).
-
Termination and Product Recovery: Once the conversion of 7-ADCA plateaus (reaching yields potentially as high as 99.3%[1][2]), the reaction is stopped. The immobilized enzyme is separated for reuse. The product, cephalexin, which is also in suspension, is then isolated and purified.
Protocol 2: Enzymatic Synthesis of Ampicillin from 6-APA
This protocol outlines a typical batch synthesis in an aqueous medium.[3]
-
Reaction Setup: A batch reactor is prepared with a temperature-controlled water jacket and a pH-stat system.
-
Substrate Preparation: An aqueous solution is prepared containing 6-aminopenicillanic acid (6-APA) at a concentration of 50 mM and D-phenylglycine methyl ester (PGME) at 150 mM.[3]
-
Catalyst Addition: Immobilized Penicillin G Acylase is added to the substrate solution (e.g., 6 U/ml).[3]
-
Reaction Conditions: The reaction is conducted at a constant temperature of 25°C.[3] The pH is maintained at a constant value (e.g., pH 6.0) by the automated titration with an acid (e.g., 6 N H2SO4).[3]
-
Monitoring: The concentration of ampicillin is determined by taking samples from the reaction mixture and analyzing them via HPLC.
-
Termination and Product Recovery: The reaction is terminated when the maximum yield is achieved (e.g., 84-88% conversion of 6-APA[3]). The immobilized enzyme is filtered off for potential reuse. The ampicillin is then recovered from the aqueous solution through crystallization and subsequent purification steps.
Synthesis Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the key synthesis pathways and logical flows in the production of antibiotics from 7-ADCA and 6-APA.
Caption: Enzymatic synthesis of Cephalexin from 7-ADCA.
Caption: Enzymatic synthesis of Ampicillin from 6-APA.
Caption: Production pathways from Penicillin G to precursors.
Concluding Remarks
Both 7-ADCA and 6-APA are highly effective precursors for the synthesis of their respective classes of β-lactam antibiotics. The choice between them is dictated by the desired final product—a cephalosporin or a penicillin. The data indicates that enzymatic synthesis routes for both precursors can achieve high conversion yields, often exceeding those of traditional chemical methods, while also offering environmental benefits.[5] Specifically, the enzymatic synthesis of cephalexin from 7-ADCA has been shown to reach near-quantitative conversion under optimized, industrially viable conditions.[1][2] Similarly, the enzymatic production of ampicillin from 6-APA is a well-established and efficient process.[3] The continuous development of enzyme immobilization techniques and reaction engineering principles will likely lead to further improvements in the efficacy and cost-effectiveness of producing these critical medicines.
References
- 1. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 7-APRA: A Novel UPLC-MS/MS Method vs. a Conventional HPLC-UV Approach
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of key pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a detailed comparison of two analytical methods for the quantification of 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA), a crucial intermediate in the synthesis of certain cephalosporin antibiotics. We will explore a modern, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a widely used, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison will provide the necessary data and protocols to help researchers select the most appropriate method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of the UPLC-MS/MS and HPLC-UV methods for this compound quantification, based on typical performance for structurally related cephalosporin compounds.
| Parameter | UPLC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Analysis Run Time | ~ 5 minutes | ~ 15 minutes |
| Selectivity | Very High | Moderate to High |
| Cost | Higher | Lower |
Experimental Protocols
Detailed methodologies for both the UPLC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established methods for related cephalosporin compounds and have been adapted for the specific analysis of this compound.
New Alternative: UPLC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at very low concentrations, such as in biological matrices or for impurity profiling.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile/water, 50/50 v/v) to achieve a concentration within the linear range.
-
For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interferences.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 345.0 (based on a molecular weight of 344.44 g/mol for this compound, [M+H]⁺)
-
Product Ions (m/z): Proposed fragments include m/z 156 (thiazole-containing fragment) and m/z 189 (β-lactam core fragment). The exact fragments would need to be confirmed experimentally.
-
Collision Energy: Optimized for the specific instrument and precursor/product ion pair.
Established Alternative: HPLC-UV Method
This method is a cost-effective and robust technique suitable for routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0) and acetonitrile (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. UV Detection:
-
Wavelength: 260 nm. This is a typical absorption maximum for cephalosporin-related structures containing conjugated systems. The optimal wavelength should be confirmed by scanning a standard solution of this compound.
Visualizing the Methodologies
To further clarify the experimental processes and their relationship, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Synthesis of 7-APRA: Chemical vs. Enzymatic Routes
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of cephalosporin intermediates, drawing parallels for the synthesis of 7-APRA. The data for the chemical route is based on the synthesis of 7-AVCA, while the enzymatic data is extrapolated from the well-established synthesis of 7-ACA, which shares a similar initial deacylation step.
| Parameter | Chemical Synthesis (of 7-AVCA) | Enzymatic Synthesis (of 7-ACA) |
| Overall Yield | ~77%[1] | Up to 85% (molar yield)[1] |
| Purity | >98.0%[2] | High-quality crystalline product |
| Reaction Conditions | - Very low temperatures (e.g., -50°C) are sometimes required.[3] - Use of hazardous and toxic reagents (e.g., chlorinated solvents, chlorosilanes, dimethylaniline).[3] | - Mild aqueous conditions (pH 8.0, 20-25°C).[1] - Environmentally benign reagents. |
| Environmental Impact | - Generates significant chemical waste. - Use of toxic and polluting reactants.[3] | - Reduced waste generation. - More sustainable process. |
| Process Complexity | - Multi-step process often involving protection and deprotection of functional groups. | - Can be a one or two-step enzymatic conversion, simplifying the overall process. |
Experimental Protocols
Chemical Synthesis of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) (as a proxy for this compound)
This protocol describes a scalable preparation of 7-AVCA, a close analog of this compound. The synthesis of this compound would follow a similar multi-step chemical pathway, with modifications for the introduction of the thienylethenyl group at the C-3 position.
Step 1: Preparation of p-methoxybenzyl (6R,7R)-8-oxo-7-[(phenylacetyl)amino]-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
-
To a pre-cooled solution of 4-methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (200 g), sodium iodide (62 g), and triphenylphosphine (118 g) in acetone (1000 ml) at 10-15°C, the reaction is initiated.
-
The mixture is stirred, and the progress is monitored by a suitable analytical technique like HPLC.
-
Upon completion, the intermediate phosphonium salt is typically used in the next step without isolation.
-
The subsequent Wittig reaction with formaldehyde in the presence of a base yields the 3-vinyl derivative.
Step 2: Deprotection to Yield 7-AVCA
-
The protected intermediate from the previous step (100 g) is added to molten phenol (500 ml) at 45-50°C.[4]
-
The mixture is stirred at this temperature for approximately 7 hours, with the reaction progress monitored by HPLC.[4]
-
After cooling, n-butyl acetate is added, and the pH is adjusted with a sodium bicarbonate solution.[4]
-
The aqueous layer containing the deprotected amine is separated.
-
The 7-phenylacetyl protecting group can then be removed either chemically or enzymatically using Penicillin-G amidase to yield 7-AVCA.[4]
-
The final product is isolated by adjusting the pH to the isoelectric point to induce crystallization, followed by filtration, washing, and drying.[3]
This chemical route, while achieving high purity and a respectable yield, involves multiple steps, harsh reagents, and significant solvent usage.[1][2]
Enzymatic Synthesis of this compound (Conceptual Protocol)
A fully enzymatic or chemoenzymatic route for this compound would leverage the specificity and mild reaction conditions of enzymes, particularly for the critical deacylation step. This conceptual protocol is based on established enzymatic methods for related cephalosporins.
Step 1: Enzymatic Deacylation of a Protected this compound Precursor
-
A suitable starting material, such as a 7-phenylacetylamino-3-deacetoxy-3-[(E)-2-(2-thienyl)ethenyl]-3-cephem-4-carboxylic acid derivative, is dissolved in an aqueous buffer solution at a controlled pH (typically around 8.0) and temperature (around 20-25°C).[1]
-
Immobilized Penicillin G acylase is added to the solution. The use of an immobilized enzyme allows for easy recovery and reuse, making the process more cost-effective and sustainable.
-
The reaction mixture is stirred, and the progress of the deacylation is monitored by HPLC.
-
Upon completion of the reaction, the immobilized enzyme is removed by filtration.
Step 2: Product Isolation
-
The pH of the reaction mixture is adjusted to the isoelectric point of this compound to induce precipitation.
-
The precipitated product is collected by filtration.
-
The product is washed with cold water and then a suitable organic solvent (e.g., acetone) to remove impurities.
-
The final product is dried under vacuum to yield high-purity this compound.
This enzymatic approach offers a more environmentally friendly and potentially more efficient route to this compound, minimizing the use of hazardous chemicals and simplifying the overall process.[5]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Emergence of Novel 7-APRA Derivatives: A Comparative Analysis of Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the continuous development of novel antibiotic agents. This guide provides a comparative assessment of the antibacterial activity of new 7-amino-3-((1-(2-aminoethyl)-1H-tetrazol-5-yl)thio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA) derivatives, with a focus on a closely related and well-studied compound, SCE-963. This document offers a detailed examination of its performance against a panel of pathogenic bacteria in comparison to established cephalosporins, supported by experimental data and protocols.
Comparative Antibacterial Activity
The antibacterial efficacy of novel cephalosporins is primarily determined by their activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for this assessment.
A pivotal study on SCE-963, a new semisynthetic cephalosporin, demonstrated its potent antibacterial activity. SCE-963 is structurally analogous to the target this compound derivative, with the key difference being a dimethylaminoethyl group on the tetrazole ring instead of an aminoethyl group. The in vitro activity of SCE-963 was evaluated against a range of clinically relevant bacteria and compared with established cephalosporins.[1][2]
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of SCE-963 and Comparative Cephalosporins
| Microorganism | SCE-963 | Cefazolin | Cephaloridine | Cephalothin |
| Escherichia coli | 0.2 - 0.78 | >100 | 12.5 | 12.5 |
| Klebsiella pneumoniae | 0.2 - 0.78 | 3.13 | 3.13 | 3.13 |
| Proteus mirabilis | 0.2 - 0.78 | 6.25 | 6.25 | 6.25 |
| Haemophilus influenzae | 0.2 - 0.78 | - | - | - |
| Enterobacter spp. | Potent Activity | - | - | - |
| Citrobacter freundii | Potent Activity | - | - | - |
| Staphylococcus aureus | Bactericidal | - | - | - |
Data sourced from studies on SCE-963.[1][2] It is important to note that direct comparative data for the exact this compound derivative specified in the topic was not publicly available.
The results indicate that SCE-963 exhibits significantly greater potency against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with MIC values approximately 10 times lower than those of cefazolin, cephaloridine, and cephalothin.[1] The compound also demonstrated strong activity against Haemophilus influenzae, indole-positive Proteus, Enterobacter species, and Citrobacter freundii.[1] Furthermore, SCE-963 showed bactericidal effects against Staphylococcus aureus.[1]
Experimental Protocols
The determination of antibacterial activity is conducted through standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the assessment of novel cephalosporin derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.
Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compound (e.g., SCE-963) and reference antibiotics are prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: The prepared dilutions of the antimicrobial agents in microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol for MBC Determination:
-
Subculturing from MIC tubes: Following the MIC assay, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Reading of Results: The MBC is determined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins, including this compound derivatives, are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
The following diagram illustrates the experimental workflow for assessing the antibacterial activity of new this compound derivatives.
The mechanism of action involves the acylation of the serine residue at the active site of PBPs by the β-lactam ring of the cephalosporin. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and bacterial death.
The following diagram illustrates the signaling pathway of cephalosporin-mediated inhibition of bacterial cell wall synthesis.
Conclusion
Novel this compound derivatives, exemplified by the potent activity of the structurally similar compound SCE-963, hold significant promise in the ongoing battle against bacterial infections. The enhanced efficacy of these new agents against a broad range of Gram-negative pathogens, which are often resistant to older generations of cephalosporins, underscores their potential clinical value. Further research and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of these emerging antibacterial compounds. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers and drug development professionals in this critical field.
References
cross-reactivity studies of antibodies against different cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antibodies against various cephalosporin antibiotics. Understanding the specificity of these antibodies is crucial for the development of accurate diagnostic assays and targeted therapeutic agents. The data presented here is compiled from multiple studies and is intended to aid in the selection of appropriate antibodies for specific research and development needs.
Introduction to Cephalosporin Cross-Reactivity
Cephalosporins are a class of β-lactam antibiotics characterized by a core 7-aminocephalosporanic acid (7-ACA) nucleus. Variations in the chemical structures of the R1 and R2 side chains give rise to the different generations and individual properties of these antibiotics. Antibody recognition and the potential for cross-reactivity are primarily determined by the similarities in these side chains.[1][2][3] Generally, antibodies that bind to a specific cephalosporin may also recognize other cephalosporins or even penicillins that share identical or structurally similar R1 or R2 side chains.[1][2]
Quantitative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is typically quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The data is often presented as a percentage of the binding observed with the primary target cephalosporin.
Below are tables summarizing the cross-reactivity data from various studies. It is important to note that experimental conditions can influence these values, and this data should be used as a guide for antibody selection.
Table 1: Cross-Reactivity of Anti-Cefazolin Antibodies
| Cephalosporin Tested | R1 Side Chain Similarity to Cefazolin | R2 Side Chain Similarity to Cefazolin | Reported Cross-Reactivity (%) |
| Cephalexin | Dissimilar | Dissimilar | Low |
| Cefuroxime | Dissimilar | Dissimilar | Low |
| Ceftriaxone | Dissimilar | Dissimilar | Low |
| Benzylpenicillin | Dissimilar | N/A | Low |
| Amoxicillin | Dissimilar | N/A | Low |
Note: Cefazolin has a unique R1 side chain, which generally results in low cross-reactivity with other β-lactams.
Table 2: Cross-Reactivity of Anti-Ceftriaxone Antibodies
| Cephalosporin Tested | R1 Side Chain Similarity to Ceftriaxone | R2 Side Chain Similarity to Ceftriaxone | Reported Cross-Reactivity (%) |
| Cefotaxime | Identical | Similar | Very High |
| Cefepime | Similar | Dissimilar | Moderate to High |
| Cefuroxime | Similar (methoxyimino group) | Dissimilar | Moderate |
| Ceftazidime | Similar (methoxyimino group) | Dissimilar | Low to Moderate |
| Cefotetan | Dissimilar | Dissimilar | Very Low |
| Cefamandole | Dissimilar | Similar | Very Low |
| Cefoperazone | Dissimilar | Similar | Very Low |
Note: The identical R1 side chain of ceftriaxone and cefotaxime leads to significant cross-reactivity.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing cross-reactivity studies. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: Synthesis of Cephalosporin-Protein Conjugates for Immunoassay
This protocol describes the preparation of cephalosporin-carrier protein conjugates, which are essential reagents for immunization and for coating microplates in ELISA.
Materials:
-
Cephalosporin antibiotic (e.g., Cefazolin, Ceftriaxone)
-
Carrier protein (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the cephalosporin and carrier protein in PBS.
-
Add EDC and NHS to the solution to activate the carboxyl groups on the cephalosporin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Stop the reaction by adding an excess of a quenching agent like hydroxylamine.
-
Purify the conjugate by dialysis against PBS for 48 hours with multiple buffer changes to remove unreacted reagents.
-
Determine the concentration and conjugation ratio of the prepared immunogen.
Protocol 2: Competitive ELISA for Cephalosporin Cross-Reactivity
This protocol outlines a competitive ELISA to determine the cross-reactivity of an antibody with various cephalosporins.[4][5][6]
Materials:
-
Cephalosporin-protein conjugate (for coating)
-
Anti-cephalosporin antibody
-
Competing cephalosporins (analytes)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the microtiter plate wells with the cephalosporin-protein conjugate and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound conjugate.
-
Block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of the competing cephalosporins.
-
In a separate plate, pre-incubate the anti-cephalosporin antibody with the serially diluted competing cephalosporins for 1 hour.
-
Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cross-reactivity based on the concentration of each competing cephalosporin required to cause 50% inhibition of the antibody binding compared to the primary target cephalosporin.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time data on the binding kinetics of an antibody to different cephalosporins.[7][8][9][10]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-cephalosporin antibody
-
Cephalosporin analytes
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the anti-cephalosporin antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the primary target cephalosporin over the sensor surface to determine the association (ka) and dissociation (kd) rates.
-
Regenerate the sensor surface using the regeneration solution.
-
Repeat step 2 for each of the cross-reacting cephalosporin analytes.
-
Calculate the equilibrium dissociation constant (KD = kd/ka) for each interaction.
-
Determine the cross-reactivity by comparing the KD values of the competing cephalosporins to that of the primary target.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The cross-reactivity of anti-cephalosporin antibodies is a critical parameter in the development of immunoassays and therapeutics. The data and protocols presented in this guide offer a framework for comparing and selecting antibodies based on their specificity profiles. It is evident that the R1 and R2 side chains of cephalosporins are the primary determinants of antibody recognition and cross-reactivity. For applications requiring high specificity, it is recommended to select antibodies raised against cephalosporins with unique side chain structures or to perform thorough cross-reactivity profiling against a panel of related compounds.
References
- 1. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idstewardship.com [idstewardship.com]
- 3. health.ucdavis.edu [health.ucdavis.edu]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization Strategies [reichertspr.com]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. Theory [sprpages.nl]
A Spectroscopic Comparison of 7-APRA and Its Synthetic Intermediates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APRA) and its key synthetic intermediates. The data presented, including detailed experimental protocols, will aid in the identification, characterization, and quality control of these crucial cephalosporin building blocks.
This compound is a vital nucleus for the synthesis of several oral cephalosporin antibiotics. Its chemical structure, featuring a propenyl group at the C-3 position, imparts unique properties to the final drug products. The synthesis of this compound often proceeds through a series of intermediates, with the spectroscopic monitoring of each step being paramount to ensure the desired stereochemistry and purity of the final product. This guide focuses on the comparative analysis of this compound and two common precursors: 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) and its protected form, p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate (PNBC).
Synthetic Pathway Overview
The synthesis of this compound can be achieved through various routes. A common strategy involves the modification of the C-3 position of a cephalosporin nucleus. One such pathway begins with the readily available 7-aminocephalosporanic acid (7-ACA), which is first converted to 7-ACCA. The carboxylic acid group of 7-ACCA is often protected, for instance as a p-nitrobenzyl ester (PNBC), to facilitate subsequent reactions. The chloro group at C-3 is then displaced to introduce the propenyl moiety, followed by deprotection to yield the final this compound.
Caption: Synthetic pathway from 7-ACA to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its synthetic intermediates. These values are essential for monitoring the progress of the synthesis and for the final characterization of the products.
¹H NMR Spectral Data (δ, ppm)
| Compound | H-2 | H-6 | H-7 | Propenyl-H | Other Key Signals |
| 7-ACCA | 3.5-3.7 (ABq) | ~5.1 (d) | ~4.8 (d) | - | - |
| PNBC | 3.6-3.8 (ABq) | ~5.2 (d) | ~4.9 (d) | - | 5.3 (s, CH₂), 7.6-8.2 (m, Ar-H) |
| This compound | 3.4-3.6 (ABq) | ~5.0 (d) | ~4.7 (d) | 1.7 (d, CH₃), 5.5-6.5 (m, CH=CH) | - |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-6 | C-7 | C-8 (C=O) | Propenyl C | Other Key Signals |
| 7-ACCA | ~28 | ~125 | ~165 | ~58 | ~59 | ~168 | - | - |
| PNBC | ~28 | ~125 | ~164 | ~58 | ~59 | ~168 | - | ~67 (CH₂), ~124-148 (Ar-C) |
| This compound | ~25 | ~120-130 | ~166 | ~59 | ~60 | ~169 | ~18 (CH₃), ~125-135 (CH=CH) | - |
FTIR Spectral Data (cm⁻¹)
| Compound | β-Lactam C=O | Carboxyl/Ester C=O | N-H Stretch | C=C Stretch | Other Key Bands |
| 7-ACCA [1] | ~1775 | ~1660 (COOH) | ~3400, ~1540 (NH₂) | ~1620 | - |
| PNBC | ~1780 | ~1730 (Ester) | ~3400, ~1530 (NH₂) | ~1620 | ~1520, ~1350 (NO₂) |
| This compound | ~1770 | ~1650 (COOH) | ~3400, ~1540 (NH₂) | ~1630 | ~970 (trans C-H bend) |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| 7-ACCA [1] | 235 | 199, 172, 114 |
| PNBC | 370 | 234, 136 |
| This compound | 227 | 181, 154, 114 |
UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| 7-ACCA | ~265 | Aqueous Buffer |
| PNBC | ~268 | Methanol |
| This compound | ~260 | Aqueous Buffer |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or used with KBr pellets.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.
-
Sample Preparation (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) at a concentration of approximately 10-100 µg/mL. Infuse the solution directly into the ESI source.
-
Parameters (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-350 °C.
-
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water, methanol, or an appropriate buffer) to an absorbance value below 1.5.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic intermediate in the this compound synthesis.
Caption: Workflow for spectroscopic analysis of intermediates.
This guide provides a foundational spectroscopic comparison of this compound and its synthetic intermediates. Researchers are encouraged to use this information as a reference and to perform their own detailed analyses for definitive compound identification and quality assessment.
References
Evaluating the Stability of 7-APRA Salt Forms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. For weakly acidic or basic APIs such as 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA), a crucial intermediate in the synthesis of various cephalosporin antibiotics, salt formation is a common strategy to enhance its physicochemical properties. The choice of the salt form can significantly impact the stability of the final drug substance. This guide provides a framework for evaluating the stability of different this compound salt forms, focusing on key experimental protocols and data presentation for objective comparison.
Comparative Stability Assessment
A thorough evaluation of the stability of different this compound salt forms should encompass assessments of thermal stability, hygroscopicity, and solid-state chemical stability under various stress conditions. The following table summarizes the key stability-indicating parameters and the expected data for comparison.
| Stability Parameter | Experimental Technique(s) | Data for Comparison | Rationale for Comparison |
| Thermal Stability | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Onset of melting/decomposition (°C), Weight loss as a function of temperature (%) | A higher decomposition temperature indicates greater thermal stability. TGA can reveal the loss of water or solvent molecules and the onset of thermal degradation. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Moisture sorption/desorption isotherms, Percentage weight gain at a specific relative humidity (e.g., 80% RH) | Lower moisture uptake suggests better physical stability and less susceptibility to hydrolysis. The shape of the isotherm reveals the nature of water interaction (adsorption, absorption, deliquescence). |
| Solid-State Chemical Stability (Forced Degradation) | High-Performance Liquid Chromatography (HPLC) with a stability-indicating method | Percentage of this compound remaining, Profile of degradation products | Exposing the salt forms to stress conditions (e.g., high temperature, high humidity, light) and quantifying the degradation provides a direct measure of chemical stability. |
| Aqueous Solution Stability | pH-dependent stability studies using HPLC | Degradation rate constant (k) at different pH values | Cephalosporins are known to be susceptible to hydrolysis, and their stability in solution is often pH-dependent. This data is crucial for formulation development. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stability studies. The following sections outline the key experimental protocols.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point and thermal decomposition onset of the this compound salt forms.
-
Methodology:
-
Accurately weigh 2-5 mg of the this compound salt into a standard aluminum pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The peak of an endotherm is typically taken as the melting point, while the onset of a broad endotherm or exotherm can indicate decomposition.
-
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and determine the presence of solvates or hydrates.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound salt into a tared TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
-
Continuously monitor and record the sample weight as a function of temperature. Weight loss at lower temperatures may indicate the loss of water or solvent, while significant weight loss at higher temperatures corresponds to thermal decomposition.
-
Hygroscopicity Assessment
Dynamic Vapor Sorption (DVS):
-
Objective: To measure the extent and rate of moisture uptake by the this compound salt forms at different relative humidity (RH) levels.
-
Methodology:
-
Place a known mass (e.g., 10-20 mg) of the this compound salt on the DVS microbalance.
-
Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Subject the sample to a pre-defined RH program, typically in incremental steps from 0% to 90% RH and then back down to 0% RH, at a constant temperature (e.g., 25°C).
-
At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a certain threshold).
-
Plot the percentage change in mass against the RH to generate sorption and desorption isotherms.
-
Solid-State and Solution Stability Studies
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method:
-
Objective: To quantify the amount of intact this compound and to detect and quantify any degradation products.
-
Methodology:
-
Method Development and Validation: Develop an HPLC method (e.g., reversed-phase with UV detection) that can separate this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Forced Degradation Studies (Solid-State):
-
Expose solid samples of each this compound salt form to various stress conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Humidity Stress: Store samples at elevated temperature and humidity (e.g., 40°C/75% RH).
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
-
At specified time points, dissolve the samples in a suitable solvent and analyze by the validated HPLC method to determine the percentage of this compound remaining and the formation of degradation products.
-
-
Aqueous Solution Stability:
-
Prepare solutions of each this compound salt form in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At various time intervals, withdraw aliquots and analyze by HPLC to determine the concentration of this compound.
-
Calculate the degradation rate constant (k) at each pH by plotting the natural logarithm of the concentration of this compound versus time.
-
-
Visualizing the Workflow and Degradation Pathways
Diagrams are essential for clearly communicating experimental processes and scientific concepts.
Caption: Experimental workflow for evaluating the stability of this compound salt forms.
Caption: Potential degradation pathways for this compound.
By implementing this comprehensive stability testing program, researchers and drug development professionals can generate the necessary data to make an informed decision on the optimal salt form of this compound for further development, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Cephalosporins Derived from 7-Aminocephalosporanic Acid (7-ACA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of key semi-synthetic cephalosporin antibiotics derived from 7-aminocephalosporanic acid (7-ACA). The data presented is intended to offer an objective overview of their performance, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
Cephalosporins, a cornerstone of antibacterial therapy, are synthesized from the foundational molecule 7-ACA. Their efficacy is determined through a combination of laboratory (in vitro) and whole-organism (in vivo) studies. While in vitro tests, such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), provide a baseline understanding of an antibiotic's potency against specific pathogens, in vivo studies in animal models are crucial for evaluating its performance in a complex biological system. This guide explores the efficacy of three prominent 7-ACA-derived cephalosporins—Cefazolin, Ceftriaxone, and Cefepime—against clinically relevant bacteria, highlighting the critical interplay between their performance in controlled laboratory settings and living organisms.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Cefazolin, Ceftriaxone, and Cefepime against common Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Efficacy of Selected 7-ACA Derived Cephalosporins (MIC90 in µg/mL)
| Antibiotic | Staphylococcus aureus (MSSA) | Escherichia coli | Pseudomonas aeruginosa |
| Cefazolin | 2[1] | >32 | Not Active |
| Ceftriaxone | 8 | ≤0.25 | >32 |
| Cefepime | 4 | ≤0.25 | 8[2] |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of bacterial isolates.
Table 2: In Vivo Efficacy of Selected 7-ACA Derived Cephalosporins in Murine Infection Models
| Antibiotic | Model | Pathogen | Efficacy Metric (ED50 in mg/kg) |
| Cefazolin | Systemic Infection | Escherichia coli | 0.8 |
| Ceftriaxone | Thigh Infection | Escherichia coli | Potent activity observed |
| Cefepime | Peritonitis | Penicillin-resistant Pneumococci | Lower ED50 than expected from MICs[3] |
Note: ED50 is the dose that is effective in 50% of the tested population. Direct comparative studies with uniform metrics are limited, and thus some data is presented qualitatively.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] Specifically, they target and covalently bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][7] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of cephalosporins via inhibition of peptidoglycan synthesis.
Experimental Methodologies
A summary of the standard protocols for determining in vitro and in vivo efficacy is provided below.
In Vitro Efficacy Testing
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Procedure:
-
A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL).
-
Positive (no antibiotic) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity.
-
2. Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium.
-
The plates are incubated to allow for the growth of any surviving bacteria.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Caption: Experimental workflow for MIC and MBC testing.
In Vivo Efficacy Testing
1. Murine Thigh Infection Model
-
Objective: To evaluate the efficacy of an antibiotic in a localized soft tissue infection.
-
Procedure:
-
Mice are often rendered neutropenic with cyclophosphamide to reduce the influence of the host immune system.[2][8]
-
A standardized inoculum of the test bacterium is injected into the thigh muscle.[8]
-
Treatment with the antibiotic is initiated at a specified time post-infection.
-
At the end of the treatment period, the mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh).[8]
-
Efficacy is measured by the reduction in bacterial count compared to untreated controls.
-
2. Murine Pneumonia Model
-
Objective: To assess antibiotic efficacy in a respiratory tract infection model.[9]
-
Procedure:
-
Mice are infected via intranasal or intratracheal inoculation with the test bacterium.[9]
-
Antibiotic treatment is administered at defined intervals.
-
Efficacy is determined by the reduction in lung bacterial counts.
-
3. Murine Sepsis Model
-
Objective: To evaluate antibiotic performance in a systemic infection.
-
Procedure:
-
Sepsis is induced, often through cecal ligation and puncture (CLP) or intraperitoneal injection of a bacterial suspension.
-
Antibiotic therapy is administered.
-
The primary endpoint is typically survival over a set period. Secondary endpoints can include bacterial counts in the blood and various organs.
-
Caption: Generalized experimental workflow for in vivo antibiotic efficacy testing.
Conclusion
The selection of an appropriate cephalosporin for further development or clinical use requires a careful consideration of both its in vitro potency and its in vivo efficacy. While in vitro data provides a fundamental measure of an antibiotic's activity against a specific pathogen, in vivo studies are indispensable for understanding its behavior in a physiological context. Factors such as pharmacokinetics, pharmacodynamics, and host-pathogen interactions can significantly influence an antibiotic's effectiveness in a living system. This guide highlights the importance of a multi-faceted approach to evaluating antibiotics derived from 7-ACA, providing researchers with a framework for comparative analysis.
References
- 1. Comparative study of the effects of four cephalosporins against Escherichia coli in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. Comparative efficacy of antibiotics in treating experimental Clostridium septicum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard protocol for the murine pneumonia model to investigate antibiotic treatment effect of MDR bacteria infections [zenodo.org]
- 6. amr-accelerator.eu [amr-accelerator.eu]
- 7. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. A standard protocol for the murine pneumonia model to evaluate treatments for AMR lung infections [zenodo.org]
A Comparative Guide to the Synthesis of 7-Aryl-2-Aminopurine Riboside Analogs (7-APRA): Established Protocols vs. Novel Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-aryl-2-aminopurine riboside analogs (7-APRA), a class of molecules with significant potential in medicinal chemistry, has traditionally relied on established methods such as the Suzuki-Miyaura cross-coupling reaction. However, emerging techniques like direct C-H arylation and chemoenzymatic synthesis are presenting compelling alternatives. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation: A Comparative Analysis of Synthesis Methods
The following table summarizes key quantitative data for the synthesis of a representative this compound molecule using three distinct methodologies. The data highlights the trade-offs between reaction yield, purity, and conditions.
| Synthesis Method | Key Reagents & Catalyst | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 7-halo-2-aminopurine riboside, Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₃PO₄) | 4 - 12 h | 70 - 95 | >95 | High yields, well-established, broad substrate scope | Requires pre-functionalized starting materials, potential for metal contamination |
| Direct C-H Arylation | 2-aminopurine riboside, Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), Oxidant (e.g., Ag₂CO₃) | 4 - 6 h | 60 - 85 | >95 | Atom-economical, avoids pre-functionalization | May require harsher conditions, regioselectivity can be a challenge |
| Chemoenzymatic Synthesis | 2-amino-7-arylpurine, α-D-ribofuranose-1-phosphate, Purine Nucleoside Phosphorylase (PNP) | 24 - 48 h | 40 - 77[1] | >98 | High selectivity, mild reaction conditions, environmentally friendly | Lower yields, dependent on enzyme stability and substrate specificity |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling and direct C-H arylation for the synthesis of this compound.
Established Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a widely used and reliable method for the synthesis of 7-aryl-7-deazapurine nucleosides, which can be adapted for this compound.
Materials:
-
7-Iodo-2-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.1 equivalents)
-
Na₂CO₃ (2 equivalents)
-
DME/H₂O (4:1 mixture)
Procedure:
-
To a solution of the 7-iodopurine nucleoside in a 4:1 mixture of DME and water, add the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Heat the reaction mixture at 80°C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 7-aryl-2-aminopurine riboside analog.
-
Deprotection of the acetyl groups can be achieved using standard conditions (e.g., methanolic ammonia).
New Method: Direct C-H Arylation
This emerging method offers a more atom-economical approach to the synthesis of this compound.[2]
Materials:
-
6-Arylpurine nucleoside
-
Aryldiazonium salt (1.5 equivalents)
-
Pd(OAc)₂ (10 mol%)
-
Ru(bpy)₃(PF₆)₂ (2 mol%)
-
K₂CO₃ (2 equivalents)
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine the 6-arylpurine nucleoside, aryldiazonium salt, Pd(OAc)₂, Ru(bpy)₃(PF₆)₂, and K₂CO₃.
-
Add acetonitrile to the mixture and degas the solution.
-
Irradiate the reaction mixture with visible light at room temperature for 4 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2,7-diarylpurine nucleoside.
Mandatory Visualizations
Experimental Workflow: Comparison of Synthesis Methods
The following diagram illustrates the key steps involved in the established Suzuki-Miyaura coupling and the newer direct C-H arylation methods for this compound synthesis.
Caption: Comparative workflow of Suzuki-Miyaura vs. Direct C-H Arylation.
Signaling Pathway: this compound as Kinase Inhibitors
This compound have been identified as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in diseases like cancer. The diagram below depicts a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), a common target for purine-based inhibitors, and the potential point of intervention for this compound.
Caption: this compound inhibiting the CDK4/6-Rb pathway to halt cell cycle progression.
References
The Arms Race in a Microscopic World: A Comparative Analysis of Beta-Lactamase Resistance in 7-APRA Derived Antibiotics
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount in the ongoing battle against bacterial infections. This guide provides a detailed comparative analysis of the beta-lactamase resistance profiles of key antibiotics derived from 7-amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid (7-APRA). We will delve into their performance against various beta-lactamases, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
The development of antibiotics from the this compound core, a foundational scaffold for many cephalosporins, has been a significant stride in combating bacterial pathogens. However, the emergence and proliferation of beta-lactamase enzymes, which inactivate these life-saving drugs by hydrolyzing their characteristic beta-lactam ring, poses a continuous and evolving threat. This guide focuses on a comparative analysis of three prominent this compound derived cephalosporins: Cefotaxime, Ceftriaxone, and Cefepime, examining their stability and efficacy in the face of common beta-lactamases.
At a Glance: Comparative Efficacy Against Beta-Lactamase Producers
The minimum inhibitory concentration (MIC) is a crucial metric for assessing an antibiotic's potency. The following table summarizes the MIC values of Cefotaxime, Ceftriaxone, and Cefepime against common beta-lactamase-producing bacterial strains. Lower MIC values indicate greater efficacy.
| Antibiotic | Bacterial Strain | Beta-Lactamase Produced | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefotaxime | E. coli | TEM-1 | ≤1 | >32 |
| K. pneumoniae | SHV-1 | ≤1 | >32 | |
| E. coli | CTX-M-15 | >64 | >64 | |
| Enterobacter cloacae | AmpC (hyperproducer) | >32 | >32 | |
| Ceftriaxone | E. coli | TEM-1 | ≤1 | >32 |
| K. pneumoniae | SHV-1 | ≤1 | >32 | |
| E. coli | CTX-M-15 | >64 | >64 | |
| Enterobacter cloacae | AmpC (hyperproducer) | >32 | >32 | |
| Cefepime | E. coli | TEM-1 | ≤1 | 4 |
| K. pneumoniae | SHV-1 | ≤1 | 8 | |
| E. coli | CTX-M-15 | 8 | 32 | |
| Enterobacter cloacae | AmpC (hyperproducer) | 2 | 16 |
Delving Deeper: Hydrolysis Rates by Beta-Lactamases
To understand the molecular basis of resistance, it is essential to examine the kinetics of antibiotic hydrolysis by purified beta-lactamase enzymes. The catalytic efficiency of an enzyme is represented by the kcat/Km ratio, where a higher value indicates more efficient hydrolysis and, consequently, greater resistance.
| Antibiotic | Beta-Lactamase | Ambler Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Cefotaxime | TEM-1 | A | 7.5 | 45 | 1.7 x 10⁵ |
| SHV-1 | A | 12 | 60 | 2.0 x 10⁵ | |
| AmpC (E. cloacae P99) | C | 0.01 | 0.2 | 5.0 x 10⁴ | |
| CTX-M-14 | A | 580 | 52 | 1.1 x 10⁷ | |
| Ceftriaxone | TEM-1 | A | 0.05 | 25 | 2.0 x 10³ |
| SHV-1 | A | 0.1 | 30 | 3.3 x 10³ | |
| AmpC (E. cloacae P99) | C | 0.005 | 0.5 | 1.0 x 10⁴ | |
| Cefepime | TEM-1 | A | 0.003 | 100 | 30 |
| SHV-1 | A | 0.005 | 150 | 33 | |
| AmpC (E. cloacae P99) | C | <0.001 | >500 | Very low |
Note: The kinetic parameters presented are compiled from various studies and may have been determined under different experimental conditions. They are intended for comparative purposes.
Visualizing the Battle: Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of beta-lactamase resistance and the experimental workflows used to assess it.
Caption: Mechanism of beta-lactamase mediated antibiotic resistance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
1. Preparation of Materials:
-
Antibiotic Stock Solutions: Prepare stock solutions of Cefotaxime, Ceftriaxone, and Cefepime in an appropriate solvent at a concentration of 1280 µg/mL.
-
Bacterial Strains: Use standardized cultures of beta-lactamase producing strains (e.g., E. coli expressing TEM-1, K. pneumoniae expressing SHV-1, and clinical isolates expressing CTX-M or AmpC beta-lactamases).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Procedure:
-
Serial Dilution: Dispense 50 µL of CAMHB into each well of the microtiter plate. Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution across the row.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Determination of Beta-Lactamase Hydrolysis Rate (kcat/Km)
This spectrophotometric assay measures the rate at which a beta-lactamase enzyme hydrolyzes a beta-lactam antibiotic.
1. Preparation of Reagents:
-
Purified Beta-Lactamase: Obtain purified and quantified beta-lactamase enzymes (e.g., TEM-1, SHV-1, AmpC).
-
Antibiotic Substrates: Prepare fresh solutions of Cefotaxime, Ceftriaxone, and Cefepime in phosphate buffer (pH 7.0) at various concentrations.
-
Phosphate Buffer: 100 mM sodium phosphate buffer, pH 7.0.
2. Procedure:
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the change in absorbance at a specific wavelength corresponding to the hydrolysis of the beta-lactam ring of the specific cephalosporin (e.g., around 260 nm).
-
Reaction Initiation: In a quartz cuvette, mix the antibiotic substrate solution with the phosphate buffer. Initiate the reaction by adding a small, known concentration of the purified beta-lactamase enzyme.
-
Data Acquisition: Record the change in absorbance over time. The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Calculation:
-
Repeat the assay with a range of substrate concentrations.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) to determine the maximum velocity (Vmax) and the Michaelis constant (Km).
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency is then expressed as the kcat/Km ratio.
-
Conclusion
The comparative analysis of Cefotaxime, Ceftriaxone, and Cefepime reveals a clear hierarchy in their stability against common beta-lactamases. While all three antibiotics are effective against bacteria producing simple beta-lactamases like TEM-1 and SHV-1 at low levels, their efficacy diminishes significantly against extended-spectrum beta-lactamases (ESBLs) such as CTX-M and hyperproduced AmpC enzymes.
Cefepime generally demonstrates the highest stability against a broader range of beta-lactamases, including AmpC, which is reflected in its lower MIC values against resistant strains. Cefotaxime and Ceftriaxone are more susceptible to hydrolysis by ESBLs and AmpC, leading to higher MICs and a greater likelihood of clinical failure against infections caused by such organisms.
This guide underscores the critical importance of understanding the specific beta-lactamase profiles of bacterial isolates to guide appropriate antibiotic selection. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and contribute to the development of novel beta-lactam antibiotics and beta-lactamase inhibitors with improved resistance profiles. The ongoing evolution of beta-lactamases necessitates continuous surveillance and innovation in the field of antimicrobial drug discovery.
Safety Operating Guide
Essential Safety and Handling Protocols for 7-APRA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 7-amino-3-((((1-(2-fluorophenyl)-1H-pyrazol-3-yl)oxy)methyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA). Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Note: A specific Safety Data Sheet (SDS) for this exact this compound compound was not located. The following recommendations are based on general best practices for handling similar chemical structures and should be supplemented with a substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the planned procedures.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Specifications |
| Eyes & Face | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin & Body | Laboratory Coat | Standard lab coat should be worn, fully fastened. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Full-body Suit | Consider for large-scale operations or in the event of a major spill. | |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for general laboratory use. The specific glove material should be selected based on the solvents being used. Always inspect gloves for tears or punctures before use. |
| Respiratory | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | Required if work cannot be conducted in a fume hood. The type of respirator and cartridge should be selected based on the potential concentration and form (e.g., dust, aerosol) of the chemical.[1] | |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Procedural Controls:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Prepare a designated area for handling the compound.
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult supplier information for specific storage temperature requirements.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or exposure.
Table 2: Chemical Spill Classification and Response
| Spill Size | Description | Action |
| Small | A few milliliters or grams that can be safely cleaned by trained laboratory personnel. | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent material. 4. Clean the area from the outside in. 5. Collect contaminated materials in a sealed, labeled waste container. |
| Large | A significant volume that is beyond the capacity of laboratory personnel to clean up safely. | 1. Evacuate the immediate area. 2. Alert others and activate the emergency response system. 3. If flammable, shut off ignition sources. 4. Close the doors to the affected area. 5. Await the arrival of trained emergency responders.[2][3] |
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Collect all spill cleanup materials, contaminated PPE, and excess this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Due to the lack of specific experimental protocols in the search results for the handling of this compound, it is imperative to develop a detailed, step-by-step Standard Operating Procedure (SOP) before beginning any work. This SOP should incorporate the safety and handling information provided in this document and be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.
Visual Workflow for a Chemical Spill
The following diagram outlines the logical steps to take in the event of a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
